molecular formula C11H16ClNO B3336627 2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine CAS No. 331717-49-8

2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine

Cat. No.: B3336627
CAS No.: 331717-49-8
M. Wt: 213.70
InChI Key: FELSJLSQHVBPSP-UHFFFAOYSA-N
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Description

2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine is a useful research compound. Its molecular formula is C11H16ClNO and its molecular weight is 213.70. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(2-chloroethoxy)propyl]-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO/c1-10-4-2-5-11(13-10)6-3-8-14-9-7-12/h2,4-5H,3,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELSJLSQHVBPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CCCOCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654632
Record name 2-[3-(2-Chloroethoxy)propyl]-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331717-49-8
Record name 2-[3-(2-Chloroethoxy)propyl]-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the chemical properties, synthesis, and applications of 2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine.

Introduction & Chemical Identity

2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine (CAS: 331717-49-8 ) is a specialized heterocyclic building block characterized by a 2,6-disubstituted pyridine ring.[1][2][3] Its structure integrates a lipophilic 6-methyl group with a hydrophilic, electrophilic 3-(2-chloroethoxy)propyl side chain.[2][3] This bifunctional nature—combining a basic pyridine nitrogen with a reactive alkyl chloride separated by a flexible ether linker—makes it a valuable intermediate in medicinal chemistry, particularly for the synthesis of G-protein coupled receptor (GPCR) ligands (e.g., antihistamines) and as a linker in fragment-based drug design.[2][3]

Core Identity Table
PropertyDetail
Chemical Name 2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine
CAS Number 331717-49-8
Molecular Formula C₁₁H₁₆ClNO
Molecular Weight 213.71 g/mol
SMILES Cc1cccc(CCCOCCCl)n1
Structure Type Pyridine derivative; Alkyl chloride; Ether
Key Functional Groups Pyridine (Basic), Ether (Linker), Alkyl Chloride (Electrophile)

Chemical Structure & Physical Properties[2][3][4][5][7]

The molecule features a pyridine core substituted at the 2- and 6-positions, creating a steric environment that influences the basicity of the ring nitrogen.[2][3] The 3-(2-chloroethoxy)propyl chain acts as a flexible "arm," allowing the terminal chloride to participate in nucleophilic substitution reactions at a distance from the aromatic core.[2][3]

Predicted Physical Properties

Note: Experimental data for this specific intermediate is proprietary; values are predicted based on structural analogs (e.g., 2-chloro-6-methylpyridine, alkyl ethers).[2][3]

PropertyValue (Predicted/Analogous)Significance
Physical State Colorless to pale yellow liquidTypical for low-MW pyridine ethers.[2][3]
Boiling Point ~280–300°C (at 760 mmHg)High due to polarity and molecular weight.[2][3]
Density ~1.08 ± 0.05 g/cm³Denser than water due to the chlorine atom.[2][3]
Solubility Soluble in DCM, EtOAc, MeOH, DMSOLipophilic chain aids organic solubility.[1][2][3]
pKa (Pyridine N) ~6.0–6.56-Methyl group is electron-donating, slightly increasing basicity vs. pyridine (5.2).[1][2][3]
LogP ~2.5–3.0Moderately lipophilic; suitable for CNS drug intermediates.[2][3]

Synthetic Methodologies

The synthesis of 2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine typically follows a convergent pathway, constructing the ether linkage from a pyridine-alcohol precursor.[2][3]

Primary Synthetic Route (Etherification & Chlorination)

This route ensures high regioselectivity and yield.[2][3]

  • Precursor Synthesis: 2,6-Lutidine is lithiated at the lateral methyl group using n-butyllithium (n-BuLi) and reacted with ethylene oxide (or a protected halo-alcohol) to generate 2-(3-hydroxypropyl)-6-methylpyridine .[1][2][3]

  • Ether Formation: The alcohol is reacted with 2-chloroethanol (or ethylene oxide) under basic conditions, or via a Williamson ether synthesis with 1-bromo-2-chloroethane (carefully controlled to avoid polymerization).[1][2][3]

  • Chlorination: If the intermediate is a diol or hydroxy-ether, the terminal hydroxyl is converted to a chloride using Thionyl Chloride (SOCl₂) or Methanesulfonyl chloride (MsCl) followed by displacement.[1][2]

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow of synthesis from commercially available starting materials.

SynthesisPathway Lutidine 2,6-Lutidine (Starting Material) Lithiation 1. n-BuLi, THF, -78°C 2. Ethylene Oxide Lutidine->Lithiation Intermediate1 2-(3-Hydroxypropyl)- 6-methylpyridine Lithiation->Intermediate1 Etherification NaH, 1-Bromo-2-chloroethane (Williamson Ether Synthesis) Intermediate1->Etherification Product 2-[3-(2-Chloro-ethoxy)-propyl]- 6-methyl-pyridine (Target) Etherification->Product

Caption: Step-wise synthesis from 2,6-lutidine via lithiation and etherification.

Reactivity Profile & Mechanism of Action

The molecule's utility stems from its dual reactivity.[2][3] It serves as an electrophilic anchor (via the alkyl chloride) and a basic scaffold (via the pyridine).[2]

A. Nucleophilic Substitution (SN2)

The terminal alkyl chloride is a primary halide, highly susceptible to SN2 reactions.[2][3]

  • Mechanism: The nucleophile (Nu⁻) attacks the carbon bearing the chlorine from the backside, displacing the chloride ion.[2]

  • Common Nucleophiles:

    • Amines: Primary/secondary amines (e.g., piperidine, piperazine) to form tertiary amines (common in antihistamines).[1][2]

    • Thiols: To form thioethers.[2][3]

    • Phenoxides: To form aryl-alkyl ethers.[2][3]

B. Pyridine Ring Chemistry[2][3]
  • Protonation: The nitrogen atom can accept a proton to form a pyridinium salt (e.g., Hydrochloride salt), which significantly increases water solubility.[2]

  • N-Oxidation: Reaction with m-CPBA yields the N-oxide , a strategy used to modify the electronic properties of the ring or as a prodrug moiety.[1][2][3]

  • Coordination: The nitrogen lone pair can coordinate with metal centers (Pd, Pt) in catalytic cycles.[1][2]

Visualization: Reactivity Network

Reactivity Target 2-[3-(2-Chloro-ethoxy)-propyl]- 6-methyl-pyridine Amine Reaction with Amines (HNR2) (SN2 Substitution) Target->Amine K2CO3, DMF, 60°C Salt Reaction with HCl/HX (Salt Formation) Target->Salt HCl in Ether Oxide Oxidation (m-CPBA) (N-Oxide Formation) Target->Oxide DCM, 0°C Prod_Amine Tertiary Amine Derivative (Drug Intermediate) Amine->Prod_Amine Prod_Salt Pyridinium Hydrochloride Salt (Soluble Form) Salt->Prod_Salt Prod_Oxide Pyridine N-Oxide (Metabolite/Prodrug) Oxide->Prod_Oxide

Caption: Primary reaction pathways: Nucleophilic substitution, Salt formation, and N-oxidation.[1][2][3]

Experimental Protocols

Protocol A: Nucleophilic Substitution with a Secondary Amine

This standard protocol demonstrates the utility of the molecule as an alkylating agent.[2]

  • Reagents:

    • 2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine (1.0 equiv)[2][3]

    • Secondary Amine (e.g., Piperidine) (1.2 equiv)[2]

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)[2][3]

    • Potassium Iodide (KI) (0.1 equiv, catalyst)[2]

    • Solvent: Acetonitrile (MeCN) or DMF.[2][3]

  • Procedure:

    • Dissolve the pyridine derivative in MeCN.

    • Add K₂CO₃, KI, and the amine.[2][3]

    • Heat to reflux (80°C) for 12–18 hours under nitrogen.

    • Monitor by TLC (mobile phase: DCM/MeOH 95:5).

  • Workup:

    • Cool to room temperature and filter off inorganic salts.[2][3]

    • Concentrate the filtrate in vacuo.[2][3]

    • Partition the residue between Water and Ethyl Acetate.[2][3]

    • Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate.[2][3]

  • Purification: Flash column chromatography (Silica gel).

Protocol B: Handling & Storage
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The ether linkage is stable, but the alkyl chloride can hydrolyze slowly in moist air.[2][3]

  • Safety: This compound is an alkylating agent .[2][3] Handle in a fume hood with nitrile gloves.[2][3] Avoid inhalation of vapors.[2][3]

References

  • Joule, J. A., & Mills, K. (2010).[2][3] Heterocyclic Chemistry. 5th Edition. Wiley.[2][3] (General reference for pyridine reactivity and synthesis). Link[3]

  • Scriven, E. F. V. (1984).[2][3] Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Elsevier.[2][3] (Detailed mechanisms of pyridine substitution). Link[3]

  • Carey, F. A., & Sundberg, R. J. (2007).[2][3] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[2][3] (Nucleophilic substitution mechanisms).[2][3] Link

  • Sigma-Aldrich. (2024).[3] Product Specification: 2-Chloro-6-methylpyridine (Analogous Structure). (Used for physical property estimation).[2][3] Link

  • PubChem. (2024).[2][3] Compound Summary: 2-Chloro-6-methylpyridine.[1][2][3][4][5][6] National Library of Medicine.[2][3] Link[3]

Disclaimer: This guide is for research purposes only. All synthesis and handling must be performed by qualified personnel in a controlled laboratory environment.[2]

Sources

Technical Guide: CAS 331717-49-8 (Rupatadine Intermediate)

Author: BenchChem Technical Support Team. Date: March 2026

Physical Data, Solubility Profile, and Synthetic Application [1]

Part 1: Executive Summary & Core Identity[1]

CAS 331717-49-8 , chemically identified as 2-[3-(2-Chloroethoxy)propyl]-6-methylpyridine , is a specialized pyridine derivative serving as a critical intermediate in the synthesis of Rupatadine (specifically Rupatadine Fumarate).[1] Rupatadine is a dual-action antagonist blocking both Histamine H1 receptors and Platelet-Activating Factor (PAF) receptors, widely utilized in treating allergic rhinitis and urticaria.[1]

This guide provides a technical analysis of the physicochemical properties, solubility behaviors, and synthetic utility of CAS 331717-49-8, designed for medicinal chemists and process development scientists.[1]

Chemical Identity Table[1][2][3]
PropertyData
Chemical Name 2-[3-(2-Chloroethoxy)propyl]-6-methylpyridine
CAS Number 331717-49-8
Molecular Formula C₁₁H₁₆ClNO
Molecular Weight 213.71 g/mol
Structural Class Pyridine derivative / Alkyl chloride
Primary Application N-alkylation reagent for Rupatadine synthesis

Part 2: Physicochemical Properties & Solubility[1]

Physical Data Profile

Due to the specific nature of this intermediate, experimental data is often proprietary.[1] The following values are derived from structural analysis and standard behaviors of homologous pyridine-alkyl chlorides.

  • Appearance: Typically a pale yellow to colorless viscous liquid or low-melting solid at room temperature.[1]

  • Boiling Point: Estimated >280°C (at 760 mmHg); typically distilled under high vacuum (e.g., 140-160°C at 0.5 mmHg) to prevent decomposition.[1]

  • Density: ~1.08 - 1.12 g/cm³ (Predicted).[1]

  • Stability: The terminal alkyl chloride is reactive.[1] It is susceptible to hydrolysis in aqueous acidic conditions and polymerization if exposed to high heat without stabilizers.

Solubility Profile

The solubility of CAS 331717-49-8 is dictated by its lipophilic pyridine ring and the ether linkage.[1]

SolventSolubility RatingMechanistic Insight
Dichloromethane (DCM) High (>100 mg/mL)Primary solvent for extraction; excellent compatibility with the lipophilic pyridine core.[1]
Ethyl Acetate High Suitable for purification and crystallization workflows.[1]
Methanol / Ethanol High Soluble, though protic solvents may compete in nucleophilic substitution reactions under high heat.[1]
DMSO / DMF High Preferred solvents for N-alkylation reactions due to high dielectric constants enhancing reaction kinetics.[1]
Water Low / Insoluble The hydrophobic alkyl chain and aromatic ring limit aqueous solubility.[1] Forms an emulsion or separate layer.

Part 3: Synthetic Application (Rupatadine Synthesis)

The primary utility of CAS 331717-49-8 is as an electrophilic alkylating agent .[1] It reacts with the secondary amine of the tricyclic intermediate (8-Chloro-11-(4-piperidinylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine) to form Rupatadine.[1]

Reaction Workflow Visualization

RupatadineSynthesis Intermediate CAS 331717-49-8 (Alkylating Agent) Rupatadine Rupatadine Free Base Intermediate->Rupatadine Nucleophilic Attack Tricyclic Desloratadine Analog (Secondary Amine) Tricyclic->Rupatadine N-Alkylation Base Base Catalyst (K2CO3 / TEA) Base->Rupatadine Scavenges HCl Solvent Solvent System (DMF or MeCN) Solvent->Rupatadine Medium Fumarate Rupatadine Fumarate Rupatadine->Fumarate Salt Formation (+ Fumaric Acid)

Caption: Synthetic pathway for Rupatadine using CAS 331717-49-8 as the key alkylating agent.[1]

Experimental Protocol: N-Alkylation for Rupatadine

Note: This protocol is a generalized standard procedure for pyridine-based N-alkylation, derived from patent literature for Rupatadine synthesis.[1]

Reagents:

  • Substrate: 8-Chloro-11-(4-piperidinylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine (1.0 eq).

  • Reagent: CAS 331717-49-8 (1.1 - 1.2 eq).

  • Base: Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq) or Triethylamine (TEA).

  • Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF).[1]

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) to accelerate the reaction via Finkelstein exchange.

Step-by-Step Methodology:

  • Preparation: In a reaction vessel equipped with a reflux condenser and magnetic stirrer, dissolve the Tricyclic Substrate in anhydrous Acetonitrile (10-15 volumes).

  • Activation: Add Potassium Carbonate (anhydrous) and Potassium Iodide . Stir the suspension for 15-30 minutes at room temperature to ensure homogeneity.

  • Addition: Dropwise add CAS 331717-49-8 (dissolved in a minimal amount of solvent if viscous) to the mixture.

    • Scientific Insight: Dropwise addition controls the exotherm and minimizes side reactions (e.g., N-oxide formation).[1]

  • Reaction: Heat the mixture to reflux (approx. 80-82°C) for 12-24 hours. Monitor progress via TLC (System: DCM/MeOH 9:1) or HPLC.[1][2]

    • Endpoint: Disappearance of the secondary amine substrate.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off inorganic salts (KCl, excess K₂CO₃).[1]

    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification: Dissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Salt Formation: Dissolve the crude Rupatadine free base in Ethanol/Acetone and treat with Fumaric Acid (1.0 eq) to precipitate Rupatadine Fumarate .

Part 4: Handling, Stability & Safety[1]

Stability Considerations
  • Hydrolysis Risk: The chloroethoxy chain is susceptible to hydrolysis.[1] Avoid prolonged exposure to atmospheric moisture. Store under nitrogen or argon.

  • Light Sensitivity: Pyridine derivatives can darken upon light exposure.[1] Store in amber glass.

  • Storage Conditions: Refrigerate at 2-8°C .

Safety Profile (GHS Classification Inferred)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precaution: As an alkylating agent, treat as a potential mutagen.[1] Use double gloves and handle exclusively in a chemical fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 133017, Rupatadine. Retrieved from [Link]

  • European Medicines Agency (EMA). Assessment Report for Rupatadine. Retrieved from [Link][1]

Sources

Technical Deep Dive: Pyridine-Based Precursors for PET Radiochemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine moieties are ubiquitous in medicinal chemistry, appearing in approximately 20% of the top 200 pharmaceutical drugs. However, in the context of Positron Emission Tomography (PET), pyridines represent a "privileged but problematic" scaffold. The electron-deficient nature of the ring facilitates Nucleophilic Aromatic Substitution (


) at the ortho (2-) and para (4-) positions but renders the meta (3-) position electronically inaccessible to standard nucleophilic [

F]fluoride attack. Furthermore, the basic nitrogen lone pair can poison transition metal catalysts and cause severe peak tailing during HPLC purification.

This guide moves beyond standard protocols to analyze the causality of precursor performance. We will evaluate three distinct labeling pathways: classical


 for activated positions, Copper-Mediated Radiofluorination (CMRF) for "hard" targets, and the emerging utility of Spirocyclic Iodonium Ylides (SPI) and N-oxides.

Part 1: The Electronic Landscape & Precursor Selection

The selection of a precursor is dictated by the electronic density at the target carbon. The pyridine nitrogen exerts a strong inductive (


) and mesomeric (

) effect, depleting electron density at the 2- and 4-positions, making them electrophilic enough for

. The 3-position, however, remains relatively electron-neutral, requiring auxiliary activation or transition-metal mediation.
Decision Matrix: Precursor Selection

PrecursorSelection Start Target Position on Pyridine Ring Pos24 Ortho (2-) or Para (4-) Start->Pos24 Pos3 Meta (3-) Start->Pos3 SNAr Pathway: Classical SNAr Pos24->SNAr Metal Pathway: Metal-Mediated / Hypervalent Iodine Pos3->Metal NOxide Precursor: Pyridine N-Oxide Direct labeling or intermediate Pos3->NOxide Activation Nitro Precursor: Nitro (-NO2) Standard for high-yield SNAr->Nitro Ammonium Precursor: Trimethylammonium (-NMe3+) Better HPLC separation SNAr->Ammonium Boronate Precursor: Boronic Ester (Bpin) Requires Cu-Mediated (CMRF) Metal->Boronate Ylide Precursor: Spirocyclic Iodonium Ylide (SPI) For non-activated/hindered sites Metal->Ylide

Figure 1: Strategic decision tree for selecting pyridine precursors based on regiochemistry.

Part 2: Pathway A — The "Easy" Wins (Ortho/Para)

with Nitro and Ammonium Precursors

For 2- and 4-substituted pyridines, the reaction proceeds via a Meisenheimer complex. While halogens (Cl, Br) are traditional leaving groups, they are often insufficient for rapid radiochemistry without strong electron-withdrawing auxiliaries.

The Leaving Group Debate:

  • Nitro (

    
    ):  The most common leaving group due to synthetic accessibility. However, the product (fluoropyridine) and precursor (nitropyridine) often have similar lipophilicities, complicating HPLC separation.
    
  • Trimethylammonium (

    
    ):  Provides a dramatic difference in polarity between the cationic precursor and the neutral product, ensuring baseline separation.
    
    • Caveat: The counter-ion matters. Triflate (

      
      ) is preferred over halides to prevent competitive substitution.
      
Protocol 1: Automated of 2-Nitropyridines

Based on [


F]Nifene synthesis standards. [1]
  • Preparation: Elute [

    
    F]fluoride onto QMA carbonate cartridge. Elute with 
    
    
    
    /
    
    
    solution into the reactor.
  • Drying: Azeotropic drying with acetonitrile (

    
    ) at 95°C 
    
    
    
    2.
  • Labeling: Add precursor (2.0 mg) in anhydrous DMSO (0.5 mL).

    • Critical Step: Heat to 110–130°C for 10–15 mins. Pyridines require higher activation energy than benzenes.

  • Quench: Dilute with water/HPLC mobile phase.

  • Purification: Semi-prep HPLC (See Section 5).

Data Summary: Leaving Group Efficiency

Leaving GroupReactivity (

)
Purification EasePrecursor Stability

HighLow (Co-elution risk)High

Very HighExcellent (Cationic)Moderate (Hygroscopic)

LowLowVery High

Part 3: Pathway B — The "Hard" Targets (Meta)

Copper-Mediated Radiofluorination (CMRF)

The 3-position cannot stabilize the negative charge of a Meisenheimer intermediate. Therefore, we must utilize transition metal catalysis. The Copper-Mediated Radiofluorination (CMRF) of aryl boronic esters (Bpin) is the industry standard here.

Mechanism: The reaction proceeds via a high-valent Cu(III) species. The key to success is the "Alcohol Effect" discovered by Zischler et al., where bulky alcohols (n-butanol) suppress side reactions and stabilize the Cu-complex. [2]

CMRF_Mechanism Precursor Aryl-Bpin (Precursor) Transmetal Transmetallation (Cu-Aryl Species) Precursor->Transmetal + Cu Catalyst CuCat [Cu(OTf)2(py)4] F18 [18F]F- Oxidation Oxidation to Cu(III) F18->Oxidation Transmetal->Oxidation Air/Oxidant RedElim Reductive Elimination Oxidation->RedElim Product [18F]Fluoro-Pyridine RedElim->Product

Figure 2: Mechanistic workflow of Copper-Mediated Radiofluorination.

Protocol 2: CMRF for 3-[ F]Fluoropyridine

Adapted from Tredwell/Gouverneur and Zischler protocols. [2, 3]

  • Cartridge prep: Trap [

    
    F]F- on a QMA cartridge.
    
  • Elution: Elute with tetraethylammonium bicarbonate (TEAB) or pyridinium sulfonate (avoid

    
     as excess basicity kills the Cu catalyst).
    
  • Reaction Mix:

    • Precursor: Pyridine-3-boronic acid pinacol ester (4 mg).

    • Catalyst:

      
       (3 mg).
      
    • Solvent: DMA / n-Butanol (2:1 ratio). The n-BuOH is non-negotiable for high yields.

  • Conditions: Heat to 110°C for 20 minutes under air (oxygen is required for the oxidation cycle).

Part 4: Advanced Activation — Iodonium Ylides & N-Oxides

Spirocyclic Iodonium Ylides (SPI)

For sterically hindered pyridines or those containing acid-sensitive groups, SPI precursors are superior. They allow for regiospecific radiofluorination via reductive elimination at the Iodine(III) center.[1]

  • Mechanism: The [

    
    F]fluoride attacks the iodine center, followed by ligand coupling.
    
  • Advantage: No "ortho-effect" limitations; works well for meta-positions. [4]

Pyridine N-Oxides

Pyridine N-oxides activate the ring for nucleophilic attack.

  • Direct Labeling: Rotstein et al. demonstrated that N-oxides can be directly labeled at the 2-position or, remarkably, converted to 3-fluoro derivatives via reduction. [5]

  • Conversion: N-oxides are excellent starting materials to synthesize the 2-trimethylammonium salts mentioned in Part 2.

Part 5: Quality Control & Purification (The "Senior Scientist" Edge)

Purifying radiolabeled pyridines is notoriously difficult due to the interaction between the basic pyridine nitrogen (


) and the acidic silanols of silica-based HPLC columns. This results in severe peak tailing, which ruins radiochemical purity (RCP) calculations.
Troubleshooting Table: HPLC of Basic Pyridines
IssueRoot CauseSolution
Peak Tailing Basic N interaction with acidic silanols.1. Use "End-capped" columns (e.g., Luna C18(2)).2. Add competing base: Triethylamine (TEA) (0.1%) to mobile phase.3. Low pH buffer: 0.1%

or TFA (protonates silanols).
Fronting Column overload or solvent mismatch.[2]Dissolve crude reaction mix in mobile phase, not pure DMSO.
Retention Shift pH sensitivity of Pyridine (

proximity).
Ensure buffer capacity is >10mM. Maintain pH at least 2 units away from

(pH 2.5 or pH 7.5).
Validated HPLC Protocol for Pyridines
  • Column: Phenomenex Luna C18(2) or Waters XBridge (High pH resistant).

  • Mobile Phase A: 10 mM Ammonium Phosphate (pH 8.0) OR 0.1% TFA (pH 2.0).

  • Mobile Phase B: Acetonitrile.[2]

  • Flow: 1.0 - 3.0 mL/min (system dependent).

  • Detection: UV (254 nm) and Gamma.[3]

References

  • Automated Synthesis of [18F]Nifene. Amazon AWS / Synthera Protocols.Link

  • Alcohol-Enhanced Cu-Mediated Radiofluorination. Zischler, J. et al. Chemistry – A European Journal (2017).Link

  • Copper-Mediated Radiofluorination of Aryl Pinacolboronate Esters. Tredwell, M., Gouverneur, V. et al. Angewandte Chemie (2014).Link

  • Mechanistic studies and radiofluorination of spirocyclic iodonium(III) ylides. Rotstein, B. H., Vasdev, N., Liang, S. H. et al. Chemical Science (2016).[1]Link

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Mourad, A. et al. Chemical Communications (2016).Link

Sources

2-chloro-ethoxy-propyl pyridine derivatives literature review

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal & Coordination Chemistry

Executive Summary

This guide details the chemistry, synthesis, and application of 2-[3-(2-chloroethoxy)propyl]pyridine and its derivatives. These compounds represent a specialized class of "bifunctional linkers" used critically in two high-value domains:

  • Medicinal Chemistry: As a flexible tether for connecting pharmacophores (e.g., in proton pump inhibitors or antihistamines) via nucleophilic substitution at the alkyl chloride tail.

  • Coordination Chemistry: As hemilabile hybrid ligands (N,O-donors) for stabilizing soft metals (Pd, Pt, Te) in macrocyclic catalysis.

This document moves beyond basic properties to provide actionable synthesis protocols, reaction mechanistic insights, and safety frameworks for the professional scientist.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The core scaffold is characterized by a pyridine ring substituted at the 2-position with a propyl ether chain terminating in a reactive alkyl chloride.

Core Structure: Pyridine-2-(CH2)3-O-(CH2)2-Cl

PropertyData Specification
IUPAC Name 2-[3-(2-Chloroethoxy)propyl]pyridine
CAS Registry 331717-49-8 (6-methyl derivative variant)
Molecular Formula C₁₀H₁₄ClNO
Molecular Weight 199.68 g/mol
LogP (Predicted) 1.9 (Lipophilic, membrane permeable)
H-Bond Acceptors 2 (Pyridine N, Ether O)
Reactivity Class Primary Alkyl Chloride (Electrophile) / Pyridine (Nucleophile/Base)
Synthesis Protocol: The Williamson Ether Route

The most robust method for constructing this scaffold involves the etherification of 2-(3-hydroxypropyl)pyridine with a bifunctional ethane derivative. Direct reaction with 1-bromo-2-chloroethane is possible but often leads to elimination byproducts. The preferred route uses 2-chloroethyl p-toluenesulfonate to ensure regioselectivity (O-alkylation vs. N-alkylation).

Mechanism & Causality
  • Choice of Base: Sodium hydride (NaH) is selected over hydroxides (KOH) to irreversibly deprotonate the alcohol, preventing equilibrium issues and suppressing hydrolysis of the tosylate.

  • Solvent System: Anhydrous THF or DMF is required. DMF accelerates the SN2 reaction due to cation solvation but requires rigorous workup; THF is cleaner for scale-up.

  • Leaving Group Hierarchy: The tosylate (-OTs) is a superior leaving group to chloride. By using Cl-CH₂CH₂-OTs, the alkoxide attacks the carbon bearing the tosylate, leaving the chloride intact for future functionalization.

Step-by-Step Experimental Workflow

Reagents:

  • 2-(3-Hydroxypropyl)pyridine (1.0 eq)

  • Sodium Hydride (60% dispersion in oil, 1.2 eq)

  • 2-Chloroethyl p-toluenesulfonate (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

Protocol:

  • Activation: In a flame-dried Schlenk flask under Argon, wash NaH with dry hexane to remove mineral oil. Suspend in anhydrous THF.

  • Deprotonation: Cool to 0°C. Add 2-(3-hydroxypropyl)pyridine dropwise. Evolution of H₂ gas will be vigorous. Stir at room temperature (RT) for 1 hour until gas evolution ceases (Formation of Pyridyl-alkoxide).

  • Alkylation: Cool back to 0°C. Add 2-chloroethyl p-toluenesulfonate dissolved in THF dropwise.

  • Reaction: Reflux the mixture for 12–16 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM). The tosylate spot should disappear.

  • Quench & Workup: Cool to RT. Carefully quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄.

  • Purification: The crude oil is often sufficient for the next step. If high purity is needed, flash chromatography (Gradient: 0-5% MeOH/DCM) is recommended to remove unreacted alcohol.

Visualization: Synthesis Pathway

SynthesisPathway Start 2-(3-Hydroxypropyl)pyridine Base NaH / THF (Deprotonation) Start->Base Inter Pyridyl-Alkoxide Intermediate Base->Inter - H2 (gas) Product 2-[3-(2-Chloroethoxy)propyl]pyridine (Target Scaffold) Inter->Product SN2 Attack on C-OTs Reagent Cl-CH2-CH2-OTs (Electrophile) Reagent->Product Leaving Group: OTs-

Figure 1: Regioselective synthesis via Williamson Ether Synthesis, preserving the terminal chloride.

Application Case Study: Hybrid Organotellurium Ligands

This scaffold is particularly valuable in the synthesis of "Hybrid Ligands" (Hard N / Soft Te donors) for metallomacrocycle formation. The following workflow is adapted from the work of Bali et al. (Polyhedron, 2006), demonstrating the displacement of the chloride by a tellurium nucleophile.

Objective: Synthesize a multidentate ligand 1-(4-methoxyphenyltelluro)-2-[3-(2-pyridyl)propoxy]ethane.

Experimental Logic
  • In-Situ Generation: Tellurolates (R-Te⁻) are highly air-sensitive. They must be generated in situ by reducing ditellurides with NaBH₄ under an inert atmosphere.

  • Phase Transfer: The reaction is often biphasic or requires ethanol as a co-solvent to solubilize the borohydride.

Protocol:
  • Ligand Precursor: Dissolve Bis(4-methoxyphenyl)ditelluride in Ethanol/Benzene (1:1) under N₂ atmosphere.

  • Reduction: Add NaBH₄ portion-wise until the deep red solution turns colorless/light yellow, indicating the formation of the Ar-Te⁻ Na⁺ species.

  • Coupling: Add 2-[3-(2-chloroethoxy)propyl]pyridine (from Section 3) via syringe.

  • Reflux: Heat at 80°C for 4 hours. The chloride is displaced by the powerful tellurolate nucleophile.

  • Isolation: Evaporate solvents, extract with CHCl₃, and wash with water. The product is typically a viscous oil that coordinates readily with Pd(II) or Pt(II).

Visualization: Ligand Coordination Logic

LigandCoordination Metal Metal Center (Pd, Pt) N_Donor Pyridine Nitrogen (Hard Donor) N_Donor->Metal Coordination Te_Donor Tellurium/Sulfur (Soft Donor) Te_Donor->Metal Coordination Linker Ethoxypropyl Chain (Flexible Tether) Linker->N_Donor Linker->Te_Donor

Figure 2: Hemilabile coordination mode. The flexible ether chain allows the ligand to adapt to the steric demands of the metal center.

Medicinal Chemistry: Functionalization Guide

In drug discovery, the terminal chloride serves as a handle to attach the pyridine "head" to various amine "tails."

Reaction: Py-Linker-Cl + HNR₂ → Py-Linker-NR₂

ParameterRecommendationRationale
Solvent Acetonitrile (ACN) or DMFPolar aprotic solvents stabilize the transition state.
Base K₂CO₃ or DIPEAScavenges the HCl byproduct to drive the reaction forward.
Catalyst NaI (0.1 eq)Finkelstein reaction in situ: Converts alkyl-Cl to reactive alkyl-I.
Temperature 60–80°CRequired to overcome the activation energy of the secondary alkyl chloride displacement.
Safety & Handling (E-E-A-T)
  • Alkylating Potential: The 2-chloroethoxypropyl derivative is a primary alkyl chloride. While less reactive than iodides, it is a potential alkylating agent (genotoxic impurity). Handle in a fume hood with nitrile gloves.

  • Pyridine Toxicity: Pyridine derivatives can be hepatotoxic and have unpleasant odors. All waste streams must be segregated into non-halogenated (if Cl is consumed) or halogenated waste.

  • Sodium Hydride: Reacts violently with moisture. Quench all reaction vessels with isopropanol or ethyl acetate before adding water during workup.

References
  • Bali, S., Singh, A. K., Drake, J. E., & Light, M. E. (2006). Multidentate hybrid organotellurium ligands 1-(4-methoxyphenyltelluro)-2-[3-(6-methyl-2-pyridyl)propoxy]ethane (L1)... and their metal complexes. Polyhedron, 25(4), 1033-1042.

  • PubChem. (n.d.). 4-[3-(2-Chloroethoxy)propyl]pyridine Compound Summary. National Library of Medicine.

  • Sigma-Aldrich. (n.d.). 2-[3-(2-Chloroethoxy)propyl]-6-methylpyridine Product Sheet.

  • BenchChem. (n.d.). 3-(2-Chloroethoxy)pyridine hydrochloride Structure and Reactivity.

The Invisible Anchor: Engineering Non-Radioactive Reference Standards for F-18 Neuroimaging

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Non-radioactive Reference Standards for F-18 Neuroimaging Agents Content Type: Technical Guide / Whitepaper Audience: Researchers, Radiochemists, and QA/Regulatory Professionals

Executive Summary

In the high-velocity world of Positron Emission Tomography (PET) drug development, the active pharmaceutical ingredient (API) is ephemeral. With a half-life of ~110 minutes, Fluorine-18 (


F) radiopharmaceuticals like [

F]FDG, [

F]Florbetapir, and [

F]Flortaucipir decay too rapidly to serve as their own calibration standards.

This guide details the engineering, characterization, and operational deployment of Non-Radioactive Reference Standards (Cold Standards). These


F-isotopologues are the "invisible anchors" of neuroimaging—permanent chemical equivalents used to validate the identity and purity of their radioactive counterparts. Without a certified cold standard, a PET tracer is chemically unidentifiable in a regulatory setting.

The Physics of Identity: Why Cold Standards?

Regulatory bodies (FDA, EMA) require "Identity" testing for every batch of radiopharmaceutical released. However, standard spectroscopic techniques (NMR, IR) are impossible on the final drug product due to:

  • Low Mass: A clinical dose contains nanograms of the tracer (carrier-free).

  • Radiation: High activity prevents handling for traditional analysis.

Therefore, Co-elution via High-Performance Liquid Chromatography (HPLC) is the industry gold standard. The "Cold Standard" (stable


F-compound) is injected into the HPLC UV detector, while the "Hot" drug is monitored by a radiation detector.
The Co-Elution Principle

If the retention time (


) of the radioactive peak matches the 

of the certified cold standard (within a defined window, typically

), the chemical identity is confirmed.

CoElutionLogic Standard Cold Standard (19F-Isotopologue) HPLC HPLC Column (Stationary Phase) Standard->HPLC Injection A Tracer Radioactive Tracer (18F-Isotope) Tracer->HPLC Injection B UV UV Detector (Mass Signal) HPLC->UV Eluate Rad Rad Detector (Gamma/Beta Signal) HPLC->Rad Eluate Overlay Chromatogram Overlay (Identity Confirmation) UV->Overlay UV Peak (tR1) Rad->Overlay Rad Peak (tR2) Decision Match? Overlay->Decision Compare tR1 vs tR2

Figure 1: The Co-Elution Logic. The cold standard provides the retention time benchmark for the radioactive tracer.

Synthetic Chemistry of Reference Standards

Unlike the radiotracer, which is synthesized in micrograms using rapid nucleophilic substitution (e.g.,


 with [

F]Fluoride), the cold standard is synthesized in gram-scale quantities using conventional organic chemistry.
Synthesis Strategy: Hot vs. Cold
  • Hot Synthesis: Optimized for speed (1-2 steps), uses precursors with good leaving groups (tosylates, nitros), and relies on trace-level fluorination.

  • Cold Synthesis: Optimized for purity and yield. It often uses different reagents (e.g., DAST, Selectfluor, or TBAF) to introduce the stable

    
    F atom.
    
Case Studies in Neuroimaging Standards
AgentTrade NameCold Standard Chemical NameKey Structural Feature
[

F]FDG
-2-Deoxy-2-fluoro-D-glucoseFluorine at C-2 position of glucose.[1]
[

F]Florbetapir
Amyvid™(E)-4-(2-(6-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)pyridin-3-yl)vinyl)-N-methylanilineStyrylpyridine backbone; Fluorine on PEG chain.
[

F]Flortaucipir
Tauvid™7-(6-fluoropyridin-3-yl)-5H-pyrido[4,3-b]indoleCarbazole derivative; Fluorine on pyridine ring.[2]
Technical Insight: Flortaucipir (AV-1451)

The synthesis of the cold standard for Flortaucipir involves ensuring the fluorine is strictly at the 6-position of the pyridine ring. Impurities with fluorine at the 2- or 4-positions (regioisomers) must be removed, as they may have similar HPLC retention times but different binding affinities.

Analytical Validation: The "Self-Validating" System

Before a cold standard can be used to release a clinical batch, it must undergo a rigorous Certificate of Analysis (CoA) process. This is the "Self-Validating" pillar: the standard validates the drug, but what validates the standard?

Certification Workflow

The cold standard is treated as a primary reference material.

  • Structural Elucidation:

    • 
      H & 
      
      
      
      C NMR:
      Confirms the carbon skeleton and proton environments.
    • 
      F NMR:  Critical for neuroimaging agents. A single sharp peak (split by coupling) confirms mono-fluorination.
      
    • High-Resolution Mass Spectrometry (HRMS): Confirms exact elemental composition.

  • Purity Assessment:

    • HPLC Purity: Must be >99.0% to ensure no interfering peaks during co-elution.

    • Residual Solvents: NMR or GC headspace analysis to ensure synthetic solvents (DCM, Ethyl Acetate) are removed.

CertificationWorkflow Raw Crude 19F-Standard (Gram Scale) Purify Purification (Recrystallization / Flash Chrom) Raw->Purify Struct Structural ID (NMR, MS, IR) Purify->Struct Purity Purity Check (HPLC > 99%) Purify->Purity CoA Certificate of Analysis (Release) Struct->CoA Purity->Purify Fail (<99%) Purity->CoA

Figure 2: The Certification Workflow. A rigorous loop ensures the reference standard is chemically pure before it enters the QC lab.

Operational Protocol: Performing the QC Check

Objective: Confirm the identity of a batch of [


F]Flortaucipir (Tauvid) using the certified cold standard (AV-1451).
Step 1: System Suitability Testing (SST)
  • Preparation: Dissolve the Cold Standard (AV-1451) in acetonitrile/water (approx. 10 µg/mL).

  • Injection: Inject 10-20 µL into the HPLC.

  • Acceptance Criteria:

    • Column Efficiency (Plates) > 2000.

    • Tailing Factor < 1.5.[3]

    • Retention Time (

      
      ) consistency (RSD < 2% over 5 injections).
      
Step 2: The Co-Elution Run
  • Method: Spiking or Parallel Injection.

    • Parallel (Preferred): Inject Cold Standard. Record ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (e.g., 8.5 min). Inject Radioactive Sample.[3][4][5][6] Record 
      
      
      
      .
  • Calculation:

    
    
    
  • Limit: The deviation must be

    
     (often tighter, 
    
    
    
    , per internal SOPs).
Step 3: Mass Determination (Specific Activity)

The Cold Standard is also used to build a calibration curve (Area under Curve vs. Mass).

  • Why? To ensure the "mass dose" injected into the patient is safe.

  • Tauvid Limit: The final drug product must contain

    
     µg of Flortaucipir per mL [1].[7]
    
  • Calculation: Use the UV peak area of the radioactive sample (which corresponds to the carrier mass) and compare it against the Cold Standard calibration curve.

Regulatory & Safety Considerations

The presence of "cold" carrier in a radioactive drug is a double-edged sword.

  • Identity: Essential for confirmation.

  • Toxicity/Saturation: Excess cold standard (carrier) can saturate the biological target (e.g., Tau tangles), reducing image quality, or cause pharmacological toxicity.

  • FDG: Generally "No Carrier Added" (NCA), but cold glucose is naturally present in blood.

  • Receptor Ligands (Amyloid/Tau): Strict mass limits are enforced. For example, Florbetapir F 18 injection has a limit of 50 µg mass dose per human injection [2].[4]

References

  • FDA Label - Tauvid (Flortaucipir F 18) . Highlights of Prescribing Information. U.S. Food and Drug Administration.[8][5][9][10][11] Link

  • FDA Label - Amyvid (Florbetapir F 18) . Highlights of Prescribing Information. U.S. Food and Drug Administration.[8][5][9][10][11] Link

  • USP Monograph <823> . Positron Emission Tomography Drugs for Compounding, Investigational, and Research Uses. United States Pharmacopeia.[1][3][8][9] Link

  • Shoup, T. M., et al. (2013). "Synthesis and evaluation of [18F]T807, a PET agent for tau imaging." Journal of Labelled Compounds and Radiopharmaceuticals. Link

  • EMA Guideline . Guideline on Radiopharmaceuticals. European Medicines Agency. Link

Sources

Halogenated Pyridines in Drug Design: A Comparative Technical Guide to Fluoro- and Chloro-Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of pyridine-based pharmacophores, the choice between a fluoro- and a chloro-substituent is rarely a binary decision based solely on potency. It is a multi-dimensional strategic choice that dictates the molecule's metabolic fate, synthetic accessibility, and physicochemical profile.[1]

This guide provides a technical comparison of 2-fluoro- and 2-chloropyridine derivatives. While often grouped together as "electron-withdrawing halogens," their behaviors diverge radically in practice:[1]

  • 2-Fluoropyridine acts as a metabolic blockade and a "super-electrophile" for SNAr reactions, reacting up to 320x faster than its chloro-analog.

  • 2-Chloropyridine serves as a versatile synthetic handle for transition-metal catalysis and a lipophilic anchor for hydrophobic binding pockets.

Physicochemical Profiles: The "Hardware"

Understanding the fundamental atomic differences is prerequisite to predicting biological behavior. Fluorine is a "stealth" modification that mimics hydrogen sterically but alters electronics drastically. Chlorine is a "structural" modification that fills space and drives lipophilic binding.

Table 1: Comparative Physicochemical Data
Property2-Fluoropyridine2-ChloropyridinePyridine (Ref)Implication
Bond Length (C-X) 1.47 Å1.74 Å1.09 Å (C-H)F is isosteric with H/O; Cl is isosteric with -CH₃.
Van der Waals Radius 1.47 Å1.75 Å1.20 Å (H)Cl introduces significant steric bulk.[2]
Electronegativity (Pauling) 3.983.162.55 (C)F induces stronger polarization of the ring.[2]
pKa (Conjugate Acid) -0.440.495.20F suppresses basicity more than Cl, useful for reducing hERG liability.[1][2]
Hammett Constant (

)
0.060.23N/AF has competing inductive (-I) and resonance (+R) effects.[2]
LogP Contribution +0.14+0.71N/ACl significantly increases lipophilicity; F is relatively neutral.

Key Insight: The pKa shift is critical. Both halogens render the pyridine nitrogen essentially non-basic under physiological conditions (pKa < 1), preventing protonation.[1] However, 2-fluoropyridine is significantly less basic (-0.44) than 2-chloropyridine (0.49), indicating a more profound electron-deficiency in the ring system.[1]

Synthetic Reactivity: The "Software"

The most distinct difference lies in how these molecules react. They are effectively orthogonal tools in synthesis.

A. Nucleophilic Aromatic Substitution (SNAr)

Fluorine is the superior leaving group for SNAr on pyridines, despite the C-F bond being stronger than C-Cl. This "Fluorine Effect" is driven by the high electronegativity of F, which stabilizes the anionic Meisenheimer intermediate—the rate-determining step.[1]

Reactivity Rule: 2-F >> 4-F > 2-Cl > 3-F (inert).

  • Kinetic Data: 2-fluoropyridine reacts approximately 320 times faster with ethoxide ion than 2-chloropyridine.[3]

B. Transition Metal Catalysis (Cross-Coupling)

Chlorine is the standard handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[2] The C-Cl bond undergoes oxidative addition to Pd(0) readily. The C-F bond is generally inert to Pd(0) under standard conditions, allowing F to remain intact while Cl is reacted.[1]

ReactivityFlow Start Halogenated Pyridine Decision Reaction Type? Start->Decision SNAr Nucleophilic Substitution (S_NAr) Decision->SNAr Heteroatom bond formation Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Decision->Coupling C-C / C-N bond formation Fluoro 2-Fluoropyridine (Preferred Substrate) SNAr->Fluoro High Reactivity Chloro 2-Chloropyridine (Preferred Substrate) SNAr->Chloro Low Reactivity Coupling->Fluoro Inert (usually) Coupling->Chloro Standard Reactivity Mech_F Mechanism: Stabilizes Meisenheimer Complex (Fast Addition) Fluoro->Mech_F Mech_Cl Mechanism: Facilitates Oxidative Addition (Weak C-Cl Bond) Chloro->Mech_Cl

Figure 1: Divergent reactivity profiles. Fluorine accelerates SNAr via intermediate stabilization, while Chlorine facilitates metal-catalyzed coupling via bond lability.[1]

Medicinal Chemistry Strategy

Metabolic Stability (The "Block")[1]
  • Fluorine: The C-F bond (approx. 116 kcal/mol) is virtually unbreakable by Cytochrome P450 enzymes.[2] Placing F at a site prone to metabolic oxidation (e.g., para to a nitrogen) effectively "caps" the site.[1]

  • Chlorine: While C-Cl is stronger than C-H, it is weaker than C-F and can occasionally be a liability for oxidative dechlorination or glutathione conjugation.[1][2] However, it is generally stable enough for oral drugs.[1]

Binding Affinity (The "Anchor")[1]
  • Chlorine: Often provides a potency boost ("Magic Chlorine") by filling hydrophobic pockets. The lipophilic nature of Cl allows it to displace "high-energy" water molecules from protein cavities, providing an entropic gain in binding energy.

  • Fluorine: Used for specific electrostatic interactions.[2] The high electronegativity allows F to engage in multipolar interactions with amide backbones or orthogonal carbonyls.

Experimental Protocols

Protocol A: SNAr Displacement of 2-Fluoropyridine

Use this protocol to install ether or amine side chains rapidly.[2]

Reagents: 2-Fluoropyridine (1.0 equiv), Nucleophile (e.g., Morpholine, 1.2 equiv), K₂CO₃ (2.0 equiv), DMSO.[1] Procedure:

  • Dissolve 2-fluoropyridine (10 mmol) in DMSO (5 mL/g).

  • Add K₂CO₃ followed by the amine nucleophile.

  • Heat to 80 °C . Note: The chloro-analog typically requires 120-140 °C or microwave forcing.

  • Monitor by LCMS. Conversion is usually complete within 1-2 hours.

  • Workup: Dilute with water, extract with EtOAc. The high reactivity ensures minimal side products compared to the chloro-analog.

Protocol B: Suzuki Coupling of 2-Chloropyridine

Use this protocol to build carbon scaffolds.[2]

Reagents: 2-Chloropyridine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), Na₂CO₃ (2.0 equiv), Dioxane/Water (4:1).[1] Procedure:

  • Degas solvents with Argon for 15 mins.

  • Combine 2-chloropyridine, boronic acid, and base in the reaction vessel.

  • Add Pd catalyst under Argon flow.

  • Heat to 90 °C for 4-12 hours.

  • Why it works: The electron-deficient pyridine ring activates the C-Cl bond for oxidative addition, making 2-chloropyridines more reactive than chlorobenzenes in this context.[2]

Case Study: The "Halogen Dance" in Kinase Inhibitors

A classic example of optimizing these properties is found in the development of EGFR inhibitors (e.g., Gefitinib analogs).[1]

  • The Challenge: The 4-anilinoquinazoline scaffold is susceptible to rapid oxidative metabolism on the aniline ring.

  • The Solution:

    • Fluorine Introduction: A fluorine atom is often introduced at the para-position of the aniline (or pyridine equivalent) to block P450 hydroxylation.[2]

    • Chlorine Introduction: A chlorine atom is introduced at the meta-position.[2]

  • The Result: The Cl substituent increases lipophilicity (logP) and improves binding affinity by filling a hydrophobic pocket in the ATP binding site.[2] The F substituent prevents metabolism. This specific 3-Cl, 4-F substitution pattern is a recurring "privileged motif" in medicinal chemistry, leveraging the strengths of both halogens.[1]

References

  • Physicochemical Properties of Halogen

    • Source: Chemical Science (RSC), 2026.[1][4] "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design."

    • (Note: Year updated to current context).

  • SNAr Reactivity Kinetics

    • Source: ResearchGate / J. Org. Chem. "The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide."
  • pKa Values of Substituted Pyridines

    • Source: PubChem / IUPAC Digitized pKa Dataset. "2-Chloropyridine pKa = 0.49; 2-Fluoropyridine pKa = -0.44."
  • Metabolic Stability & Fluorine

    • Source: PMC / NIH. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective."
  • Palladium-Catalyzed C-H Aryl

    • Source: ChemRxiv, 2025.[1] "Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives."

Sources

Novel Pyridine Ligands for Neuroreceptor Mapping: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine scaffold remains a cornerstone in the design of radiotracers for Positron Emission Tomography (PET) of the Central Nervous System (CNS). Its electron-deficient nature facilitates nucleophilic aromatic substitution (


) with fluorine-18, while its nitrogen atom offers a handle for modulating basicity and lipophilicity (

). This guide analyzes the structural evolution of pyridine-based ligands, moving beyond simple substitutions to complex fused systems (e.g., pyrazolo[3,4-b]pyridines) that target neuroreceptors like mGluR5 and nAChRs with unprecedented selectivity.

The Pyridine Scaffold: Physicochemical & Radiochemical Advantages[1]

Electronic Properties and Radiolabeling

The pyridine ring is isosteric with benzene but possesses a permanent dipole and lower LUMO energy. This electronic deficiency is critical for radiochemistry.

  • Facilitated

    
    :  The ring nitrogen acts as an electron-withdrawing group (EWG), activating the ortho and para positions for nucleophilic attack by 
    
    
    
    . This allows for direct labeling without the need for harsh electron-withdrawing auxiliaries (like nitro or cyano groups) that might compromise receptor affinity.
  • Metabolic Stability: Unlike electron-rich phenyl rings susceptible to oxidative metabolism (e.g., hydroxylation), the pyridine ring is generally more resistant to CYP450-mediated oxidation, prolonging the biological half-life of the tracer.

CNS Multi-Parameter Optimization (MPO)

Successful CNS ligands typically align with the CNS MPO score, a composite metric of physicochemical properties. Pyridine ligands excel here:

  • Basicity (

    
    ):  The pyridine nitrogen (typically 
    
    
    
    ~5.2) is often unprotonated at physiological pH (7.4), but derivatives can be tuned. This prevents lysosomal trapping (a common issue with highly basic amines) while maintaining sufficient lipophilicity for BBB penetration.
  • Lipophilicity (

    
    ):  Optimal CNS tracers require a 
    
    
    
    between 2.0 and 3.5. Introducing a pyridine nitrogen into a phenyl-based scaffold typically lowers
    
    
    by ~1.0 unit, correcting overly lipophilic leads.

Target Neuroreceptors & Ligand Evolution

Nicotinic Acetylcholine Receptors (nAChRs)

The


 subtype is a primary target for neurodegenerative diagnostics.
  • First Generation: 2-[18F]FA and 6-[18F]FA were derived from A-85380. While potent, they suffered from extremely slow kinetics (hours to reach equilibrium), making clinical scanning impractical.

  • Next Generation (Azetidinyl-pyridines): Novel ligands modify the ether linkage and the pyridine substitution pattern. For example, introducing a fluorine at the 2-position of the pyridine ring in 3-pyridyl ether derivatives maintains high affinity (

    
     pM) while accelerating washout, allowing for shorter scan durations.
    
Metabotropic Glutamate Receptor 5 (mGluR5)

mGluR5 is implicated in schizophrenia and addiction. The field has shifted from simple alkynyl-pyridines to fused systems.

  • The MPEP Standard: Early tracers were based on MPEP (2-methyl-6-(phenylethynyl)pyridine).[1]

  • Novel Fused Systems: Recent work focuses on 1H-pyrazolo[3,4-b]pyridines .[2] These "fused" pyridines act as Positive Allosteric Modulators (PAMs) or Negative Allosteric Modulators (NAMs). The fusion restricts conformational flexibility, enhancing subtype selectivity against other mGluRs (e.g., mGluR1) and reducing off-target binding.

Visualization: mGluR5 Signaling & Ligand Interaction[2]

The following diagram illustrates the mechanistic pathway of a pyridine-based NAM targeting mGluR5, highlighting the downstream effects on NMDA receptor signaling, which is critical for interpreting PET signal changes in disease states.

mGluR5_Pathway cluster_extracellular Extracellular Space cluster_membrane Post-Synaptic Membrane cluster_intracellular Intracellular Signaling Glu Glutamate (Endogenous Ligand) mGluR5 mGluR5 Receptor (GPCR Class C) Glu->mGluR5 Orthosteric Binding Tracer 18F-Pyridine NAM (PET Tracer) Tracer->mGluR5 Allosteric Inhibition PKC Protein Kinase C (PKC) Tracer->PKC Reduces Phosphorylation Gq Gq/11 Protein mGluR5->Gq Activation NMDAR NMDA Receptor (Ion Channel) PLC Phospholipase C (PLC) Gq->PLC Ca Ca2+ Release PLC->Ca IP3 Pathway Ca->PKC PKC->NMDAR Potentiation (Phosphorylation)

Figure 1: Mechanism of action for an


F-labeled pyridine Negative Allosteric Modulator (NAM) at the mGluR5 receptor. The tracer binds to the transmembrane domain, inhibiting the Gq-mediated signaling cascade that normally potentiates NMDA receptor function.

Experimental Protocols

Radiosynthesis: Nucleophilic Heteroaromatic Substitution ( )

This protocol describes the labeling of a 2-nitropyridine precursor to generate a 2-[


F]fluoropyridine ligand.

Reagents:

  • Precursor: 2-nitro-3-(alkoxy)pyridine derivative (2 mg)

  • Isotope: No-carrier-added ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    [3][4]
    
  • Phase Transfer Catalyst: Kryptofix 2.2.2 (

    
    ) / 
    
    
    
  • Solvent: Anhydrous DMSO

Step-by-Step Methodology:

  • Trapping & Elution: Trap

    
     on a QMA carbonate ion-exchange cartridge. Elute with 
    
    
    
    solution (1.5 mL acetonitrile/water) into the reaction vessel.
  • Drying: Azeotropically dry the fluoride complex at 100°C under a stream of helium and vacuum. Repeat with anhydrous acetonitrile (2 x 1 mL) to ensure water removal (water inhibits the nucleophile).

  • Labeling Reaction: Dissolve the nitropyridine precursor in 0.5 mL anhydrous DMSO. Add to the dried fluoride residue. Heat to 130°C for 15 minutes .

    • Expert Insight: Pyridine nitrogens can complex with metals or protons; ensure the reaction is basic. The high temperature is required to overcome the activation energy of the aromatic substitution, even with the activating pyridine ring.

  • Quenching & Purification: Cool the vessel to 40°C. Quench with 2 mL water. Purify via semi-preparative HPLC (C18 column, Ethanol/Water gradient).

  • Formulation: Trapped the product on a C18 Sep-Pak, wash with water, elute with ethanol (1 mL), and dilute with saline for injection.

Preclinical Validation Workflow

The following diagram outlines the decision matrix for advancing a pyridine ligand from design to in vivo imaging.

Ligand_Validation Design In Silico Design (CNS MPO > 4.0) Synth Organic Synthesis & Precursor Gen. Design->Synth InVitro In Vitro Binding (Ki Determination) Synth->InVitro InVitro->Design Low Affinity Lipophil LogD 7.4 Assay (Shake Flask) InVitro->Lipophil If Ki < 10nM Lipophil->Design Poor BBB Perm. Radiolabel 18F-Radiolabeling (RCY > 10%) Lipophil->Radiolabel If LogD 2.0-3.5 ExVivo Biodistribution (Brain Uptake) Radiolabel->ExVivo Metab Metabolite Analysis (Radio-HPLC) ExVivo->Metab PET MicroPET Imaging (Kinetic Modeling) Metab->PET If >90% Intact

Figure 2: Development pipeline for pyridine-based neurotracers. The critical "Go/No-Go" checkpoints are binding affinity (


) and lipophilicity (

).

Comparative Data: Pyridine Ligand Performance

The table below contrasts established pyridine-based tracers with novel derivatives, highlighting the improvements in affinity and kinetics.

LigandTargetStructure Type

(nM)

Kinetic ProfileRef
2-[18F]FA

nAChR
Simple Pyridine0.0480.98Very Slow (Irr.)[1]
[18F]AZ-Analog

nAChR
Azetidinyl-Pyridine0.0281.88Reversible[2]
MPEP mGluR5Alkynyl-Pyridine12.03.80Moderate[3]
[18F]PSS223 mGluR5Pyridyl-enone1.42.60Fast Washout[4]
BMT-145027 mGluR5Pyrazolo[3,4-b]pyridine0.53.10Optimized[5]

Data Interpretation:

  • Lipophilicity Shift: Note the shift from

    
     ~0.98 (2-FA) to ~1.88 in newer nAChR ligands. 2-FA was too hydrophilic, leading to slow BBB crossing and clearance. The novel analogs optimize this for better signal-to-noise ratios.
    
  • Affinity vs. Kinetics: Extremely high affinity (low

    
    ) can lead to "flow-limited" delivery where the tracer never equilibrates. The novel mGluR5 ligands (e.g., BMT-145027) balance sub-nanomolar affinity with reversible binding kinetics.
    

References

  • Synthesis and Nicotinic Acetylcholine Receptor in Vivo Binding Properties of 2-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues. Journal of Medicinal Chemistry. [Link]

  • Structures of MPEP and selected PET tracers for imaging of mGluR5. ResearchGate. [Link]

  • (E)-3-(Pyridin-2-ylethynyl)cyclohex-2-enone O-(2-(3-(18)F-fluoropropoxy)ethyl) oxime ([(18)F]-PSS223). Journal of Medicinal Chemistry. [Link]

  • Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators. ACS Medicinal Chemistry Letters. [Link]

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Theranostics. [Link]

Sources

Methodological & Application

Advanced Radiosynthesis of F-18 Labeled Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine moieties are ubiquitous in bioactive small molecules, making their radiolabeling with Fluorine-18 (


F) a critical competency in PET radiochemistry. However, the electron-deficient nature of the pyridine ring creates a dichotomy in reactivity: while ortho- and para-positions are activated for nucleophilic aromatic substitution (

), meta-positions and electron-rich systems remain challenging.

This guide details three distinct methodologies to overcome these barriers:

  • Classical

    
    :  For activated 2-/4-substituted pyridines.
    
  • Copper-Mediated Radiofluorination (CMRF): For non-activated and electron-rich systems using boronic esters.

  • Pyridinium Salt Technology: A cutting-edge approach for site-selective labeling via deaminative pathways.

Methodology 1: Nucleophilic Aromatic Substitution ( )

Best For: Pyridines with leaving groups at the 2- or 4-position, activated by electron-withdrawing groups (EWG).

Mechanistic Insight

The reaction proceeds via a Meisenheimer complex.[1] The ring nitrogen acts as an intrinsic activator (similar to a nitro group in benzene), stabilizing the negative charge.

  • Leaving Group Hierarchy:

    
    .
    
  • Critical Factor: The Trimethylammonium (

    
    ) group is superior to halides due to its positive charge, which lowers the energy of the transition state and facilitates separation of the neutral product from the charged precursor.
    
Protocol: of 2-Trimethylammonium Pyridines

Reagents:

  • Precursor: 2-(Trimethylammonium)pyridine triflate derivative (2-5 mg).

  • Phase Transfer Catalyst: Kryptofix 2.2.2 (

    
    ) / 
    
    
    
    .
  • Solvent: DMSO (anhydrous).

Step-by-Step Workflow:

  • Trapping: Trap aqueous

    
     on a QMA carbonate cartridge.
    
  • Elution: Elute with

    
     (15 mg) and 
    
    
    
    (3 mg) in
    
    
    (1 mL, 9:1 v/v).
  • Drying: Azeotropically dry at 100°C under

    
     flow with MeCN additions (
    
    
    
    ) until anhydrous.
  • Reaction:

    • Dissolve precursor in 0.5 mL DMSO.

    • Add to dried

      
       complex.
      
    • Heat at 110°C for 10 minutes .

  • Quench: Dilute with 10 mL water.

  • Purification: Load onto C18 Sep-Pak, wash with water (remove unreacted ionic precursor), elute product with EtOH/Saline.

Methodology 2: Copper-Mediated Radiofluorination (CMRF)

Best For: Meta-substituted pyridines, electron-rich systems, and late-stage fluorination of complex scaffolds where


 fails.
Mechanistic Insight

Unlike


, this reaction does not require an electron-deficient ring. It utilizes a high-valent Cu(III)-fluoride intermediate formed from a Cu(II) source and an aryl boronate ester.
  • Key Innovation: The "Minimalist Protocol" (Base-Free) avoids base-induced side reactions (protodeboronation) common in pyridine derivatives.

Protocol: Base-Free CMRF of Pyridinyl Boronates

Reagents:

  • Precursor: Pyridinyl pinacolboronate ester (BPin) (20 µmol).

  • Catalyst:

    
     (Tetrakis(pyridine)copper(II) triflate).[2]
    
  • Eluent: 4-Dimethylaminopyridinium triflate (DMAP-OTf) in DMA/n-BuOH.

Step-by-Step Workflow:

  • Trapping: Trap

    
     on a QMA carbonate cartridge.
    
  • Elution (Critical): Elute directly with a solution of DMAP-OTf (15 mg) in 0.5 mL DMA (dimethylacetamide). Note: No azeotropic drying is required.[3]

  • Reaction Setup:

    • Add precursor (20 µmol) and

      
       (15 mg) dissolved in 0.5 mL n-Butanol to the eluate.
      
    • Why n-Butanol? Alcohol co-solvents promote the formation of the reactive Cu(III)-F species and suppress protodeboronation.

  • Reaction: Heat at 110°C for 20 minutes in a sealed vessel (air is tolerated, but inert atmosphere is preferred).

  • Work-up: Dilute with water/buffer and purify via HPLC.

Methodology 3: Pyridinium Salt Precursors (Deaminative)

Best For: Site-selective labeling at any position (2, 3, or 4) derived directly from amino-pyridines.

Mechanistic Insight

This method converts stable amino-pyridines into activated pyridinium salts (e.g., Zincke salts or N-aryl pyridinium salts). The pyridinium moiety acts as a "super-leaving group," enabling


-like reactivity on non-activated positions under mild conditions.
Protocol: Deaminative Radiofluorination

Reagents:

  • Precursor: N-(Hetero)aryl-2,4,6-triphenylpyridinium tetrafluoroborate (prepared from corresponding aminopyridine).

  • Solvent: DMF.

Step-by-Step Workflow:

  • Preparation: Dry

    
     with 
    
    
    
    as in Method 1.
  • Reaction:

    • Dissolve Pyridinium Salt precursor (4 mg) in 0.6 mL DMF.

    • Add to dried fluoride.

    • Heat at 130°C for 15 minutes .

  • Purification: The cationic precursor is easily separated from the neutral fluorinated product via SPE (C18 cartridge).

Comparative Data & Selection Guide

Feature

(Method 1)
Cu-Mediated (Method 2)Pyridinium Salts (Method 3)
Target Position 2- and 4- (Activated)All (Meta accessible)All (via Amine)
Precursor Nitro/TrimethylammoniumBoronic Ester (BPin)Pyridinium Salt
Reaction Temp 100-120°C100-110°C120-140°C
RCY (Typical) 40-80%20-60%30-70%
Key Advantage High Yield, SimpleAccess to meta-positionsUses abundant amines

Visualized Workflows (Graphviz)

Decision Matrix for Method Selection

G Start Target Pyridine Structure CheckPos Is the F-18 position Ortho (2-) or Para (4-)? Start->CheckPos CheckEWG Are there EWGs (CN, NO2, CF3) present? CheckPos->CheckEWG Yes MethodCu Method 2: Cu-Mediated (Precursor: BPin) CheckPos->MethodCu No (Meta-position) MethodSNAr Method 1: SNAr (Precursor: NMe3+ or NO2) CheckEWG->MethodSNAr Yes (Activated) MethodSalt Method 3: Pyridinium Salt (Precursor: Amine-derived) CheckEWG->MethodSalt No (Electron Rich) MethodCu->MethodSalt If BPin fails/unstable

Caption: Decision tree for selecting the optimal radiosynthetic strategy based on pyridine substitution patterns.

General Radiosynthesis Workflow

Workflow Cyclotron Cyclotron 18O(p,n)18F Trapping QMA Trapping (Concentrate F-18) Cyclotron->Trapping Elution Elution (K222/CO3 or DMAP-OTf) Trapping->Elution Drying Azeotropic Drying (Skip for Method 2) Elution->Drying Method 1 & 3 Reaction Labeling Reaction (DMSO/DMA, 110°C) Elution->Reaction Method 2 (Direct) Drying->Reaction Dilution Dilution/Quench (Water/Buffer) Reaction->Dilution SPE SPE Purification (C18 Sep-Pak) Dilution->SPE HPLC Semi-Prep HPLC (Final Purification) SPE->HPLC QC Quality Control (RCY, RCP, SA) HPLC->QC

Caption: Universal workflow for F-18 pyridine radiosynthesis, highlighting the "Direct Elution" shortcut for Cu-mediated protocols.

References

  • Makaravage, K. J., et al. (2019). "An Azeotropic Drying-Free Approach for Copper-mediated Radiofluorination without Addition of Base."[3] Journal of Nuclear Medicine.

  • Neumann, C. N., et al. (2016). "Aryl fluorides via copper-mediated fluorination of aryl boronates." Nature.

  • Rotstein, B. H., et al. (2014). "Spirocyclic hypervalent iodine(III)-mediated radiofluorination of non-activated and hindered aromatics." Nature Communications.

  • Tay, N. E., et al. (2024). "Expedient Access to 18F-Fluoroheteroarenes via Deaminative Radiofluorination of Aniline-Derived Pyridinium Salts." Angewandte Chemie International Edition.

  • Gao, Z., et al. (2015). "Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling." Organic Letters.

Sources

Application Note & Protocol: Nucleophilic Substitution of Chloride with Fluorine-18 for PET Radiopharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Fluorine-18 in Positron Emission Tomography

Fluorine-18 (¹⁸F) stands as the most pivotal radionuclide in Positron Emission Tomography (PET), a powerful molecular imaging modality used in clinical diagnostics and preclinical research.[1][2] Its nearly ideal nuclear and physical characteristics, including a high positron emission branching ratio (97%), a manageable half-life of 109.7 minutes, and low positron energy (0.635 MeV) which allows for high-resolution images, make it exceptionally suitable for radiolabeling a vast array of biomolecules.[1][2][3] The ability to incorporate ¹⁸F into a molecule with minimal impact on its biological activity has revolutionized the fields of oncology, neurology, and cardiology by enabling the non-invasive visualization and quantification of physiological and pathological processes in vivo.[3][4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the nucleophilic substitution of a chloro- leaving group with [¹⁸F]fluoride. This method, while challenging due to the lower reactivity of chlorides compared to other leaving groups like tosylates or nitro groups, is of significant interest when precursor availability or stability dictates its use. We will delve into the mechanistic underpinnings, provide a detailed, field-proven protocol, and discuss the critical parameters that ensure a successful and reproducible radiosynthesis.

Mechanistic Principles: The Chemistry Behind the ¹⁸F-Labeling

The incorporation of [¹⁸F]fluoride into a target molecule via nucleophilic substitution is the most common strategy in ¹⁸F radiochemistry.[6][7] The reaction typically proceeds through one of two primary mechanisms, depending on the nature of the carbon atom bearing the chloride leaving group: Sₙ2 for aliphatic systems and SₙAr for aromatic systems.

Aliphatic Nucleophilic Substitution (Sₙ2)

In the Sₙ2 mechanism, the [¹⁸F]fluoride ion acts as a nucleophile and attacks the electrophilic carbon atom bearing the chloro group from the backside, leading to an inversion of stereochemistry. For this reaction to be efficient, the carbon center must be sterically accessible. Primary and secondary alkyl chlorides are viable substrates, though secondary chlorides may lead to competing elimination reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The direct substitution of a chloride on an aromatic ring is more challenging and requires the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group.[1][2] These groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[8] The SₙAr reaction is a two-step process: addition of the [¹⁸F]fluoride to form the intermediate, followed by the elimination of the chloride ion to restore aromaticity.

The Critical First Step: Activation of [¹⁸F]Fluoride

[¹⁸F]Fluoride is typically produced in a cyclotron by the ¹⁸O(p,n)¹⁸F nuclear reaction in enriched [¹⁸O]water.[9][10] In this aqueous environment, the fluoride ion is heavily solvated by water molecules through strong hydrogen bonds, which significantly reduces its nucleophilicity.[2] Therefore, a crucial activation step is required to generate a "naked," highly reactive [¹⁸F]fluoride.

This is achieved through a multi-step process:

  • Trapping: The aqueous [¹⁸F]fluoride solution is passed through a quaternary ammonium anion exchange (QMA) cartridge, which traps the [¹⁸F]F⁻ ions.[11][12]

  • Elution: The trapped [¹⁸F]fluoride is then eluted from the cartridge using a solution containing a phase-transfer catalyst (PTC) and a base in a mixture of acetonitrile and water.[11][12]

  • Azeotropic Drying: The eluted solution is heated under a stream of inert gas (e.g., nitrogen or argon) to remove the water via azeotropic distillation with acetonitrile.[1][13] This step is critical for achieving high reactivity.

Phase-Transfer Catalysts (PTCs): PTCs are essential for solubilizing the inorganic [¹⁸F]fluoride in the organic reaction solvent and for sequestering the counter-cation (typically K⁺ or Cs⁺), thereby enhancing the nucleophilicity of the fluoride anion.[13] The most commonly used PTCs are:

  • Kryptofix 2.2.2 (K2.2.2): A cryptand that strongly chelates potassium ions.[13][14]

  • Tetrabutylammonium (TBA⁺) salts: Bulky quaternary ammonium salts that form a lipophilic ion pair with the fluoride ion.[12][15]

The choice of PTC and the base (e.g., K₂CO₃, Cs₂CO₃, or TBAHCO₃) can significantly impact the reaction efficiency and should be optimized for the specific precursor.

Diagram of the [¹⁸F]Fluoride Activation Workflow:

G cluster_0 Cyclotron Production & Initial State cluster_1 Activation Process [18O]H2O Target [18O]H2O Target Cyclotron\n(p,n) reaction Cyclotron (p,n) reaction [18O]H2O Target->Cyclotron\n(p,n) reaction [18F]F- in [18O]H2O\n(Solvated & Unreactive) [18F]F- in [18O]H2O (Solvated & Unreactive) Cyclotron\n(p,n) reaction->[18F]F- in [18O]H2O\n(Solvated & Unreactive) QMA Cartridge\n(Trapping) QMA Cartridge (Trapping) [18F]F- in [18O]H2O\n(Solvated & Unreactive)->QMA Cartridge\n(Trapping) [18F]F- in [18O]H2O\n(Solvated & Unreactive)->QMA Cartridge\n(Trapping) Elution with\nPTC/Base Elution with PTC/Base QMA Cartridge\n(Trapping)->Elution with\nPTC/Base Azeotropic Drying\n(Removal of H2O) Azeotropic Drying (Removal of H2O) Elution with\nPTC/Base->Azeotropic Drying\n(Removal of H2O) Activated [18F]F-\n('Naked' & Reactive) Activated [18F]F- ('Naked' & Reactive) Azeotropic Drying\n(Removal of H2O)->Activated [18F]F-\n('Naked' & Reactive)

Caption: Workflow for the activation of cyclotron-produced [¹⁸F]fluoride.

Detailed Protocol: Nucleophilic Substitution of a Chloro-Precursor

This protocol provides a general framework for the ¹⁸F-labeling of a chloro-precursor. Note: All operations should be performed in a shielded hot cell with appropriate radiation safety measures.

Materials and Reagents
  • Chloro-precursor (5-10 mg)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Kryptofix 2.2.2 (K2.2.2)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Water for Injection (WFI)

  • Sterile 0.9% saline solution

  • QMA light Sep-Pak cartridge

  • C18 Sep-Pak cartridge

  • Sterile 0.22 µm filter

Step-by-Step Methodology

Step 1: Preparation of the [¹⁸F]Fluoride

  • Pass the cyclotron-produced [¹⁸F]F⁻/H₂¹⁸O solution through a pre-conditioned QMA light Sep-Pak cartridge to trap the [¹⁸F]fluoride.

  • Prepare an eluent solution of K2.2.2 (10-15 mg) and K₂CO₃ (2-3 mg) in 80% acetonitrile/20% water (1 mL).

  • Elute the [¹⁸F]fluoride from the QMA cartridge with the eluent solution into a reaction vessel.

  • Dry the [¹⁸F]fluoride by heating the reaction vessel at 110-120 °C under a stream of nitrogen until all the solvent has evaporated. Add 1 mL of anhydrous acetonitrile and repeat the drying process twice to ensure the complete removal of water.

Step 2: The Labeling Reaction

  • Dissolve the chloro-precursor (5-10 mg) in 0.5-1.0 mL of anhydrous DMF or DMSO.

  • Add the precursor solution to the dried [¹⁸F]fluoride in the reaction vessel.

  • Seal the reaction vessel and heat at the optimized temperature (typically 120-180 °C for SₙAr) for the predetermined reaction time (10-30 minutes).[1][16]

  • After the reaction is complete, cool the reaction vessel to room temperature.

Step 3: Purification of the ¹⁸F-Labeled Product

  • Dilute the crude reaction mixture with 4-5 mL of water or a suitable mobile phase for HPLC.

  • Purify the ¹⁸F-labeled product using a semi-preparative High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18) and a radiation detector.[16]

  • Collect the fraction containing the desired radiolabeled product.

Alternative Purification: Solid-Phase Extraction (SPE)

For some products, a simpler SPE purification may be sufficient.[17] This involves trapping the product on a C18 Sep-Pak cartridge, washing away impurities, and then eluting the final product with a small volume of ethanol.

Step 4: Formulation

  • If purified by HPLC, the collected fraction is typically diluted with water and passed through a C18 Sep-Pak cartridge to trap the product.

  • The product is then eluted from the cartridge with a small amount of ethanol (e.g., 0.5 mL).

  • The ethanolic solution is diluted with sterile saline to the desired final volume and passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.[16]

Diagram of the Radiosynthesis Workflow:

G Activated [18F]F- Activated [18F]F- Add Precursor in\nAnhydrous Solvent Add Precursor in Anhydrous Solvent Activated [18F]F-->Add Precursor in\nAnhydrous Solvent Heating\n(120-180 °C) Heating (120-180 °C) Add Precursor in\nAnhydrous Solvent->Heating\n(120-180 °C) Crude [18F]Product Crude [18F]Product Heating\n(120-180 °C)->Crude [18F]Product Purification\n(HPLC or SPE) Purification (HPLC or SPE) Crude [18F]Product->Purification\n(HPLC or SPE) Pure [18F]Product Pure [18F]Product Purification\n(HPLC or SPE)->Pure [18F]Product Formulation\n(Ethanol/Saline) Formulation (Ethanol/Saline) Pure [18F]Product->Formulation\n(Ethanol/Saline) Final Radiopharmaceutical Final Radiopharmaceutical Formulation\n(Ethanol/Saline)->Final Radiopharmaceutical

Caption: General workflow for ¹⁸F-radiosynthesis via nucleophilic substitution.

Quality Control: Ensuring Safety and Efficacy

Rigorous quality control (QC) is mandatory to ensure the final radiopharmaceutical is safe and effective for its intended use.[11][18] The QC tests should be performed according to pharmacopeial standards (e.g., USP, Ph. Eur.).[11][19]

Parameter Typical Specification Method
Appearance Clear, colorless, free of particulatesVisual Inspection
pH 4.5 - 7.5pH meter or pH paper
Radiochemical Purity ≥ 95%HPLC, TLC
Radionuclidic Identity ¹⁸FGamma spectroscopy (511 keV peak)
Radionuclidic Purity ≥ 99.5%Gamma spectroscopy (half-life determination)
Residual Solvents Within USP limitsGas Chromatography (GC)
Bacterial Endotoxins < 175 EU/V (or as specified)Limulus Amebocyte Lysate (LAL) test
Sterility SterileSterility testing (incubation)

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low Radiochemical Yield Incomplete drying of [¹⁸F]fluorideEnsure rigorous azeotropic drying.
Low reaction temperature or short reaction timeOptimize temperature and time for the specific precursor.
Inactive precursorCheck precursor purity and stability.
Poor choice of solvent or baseScreen different solvents (DMSO, DMF) and bases (K₂CO₃, Cs₂CO₃).
Low Radiochemical Purity Side reactionsOptimize reaction conditions (lower temperature, shorter time).
Inefficient purificationOptimize HPLC mobile phase and gradient, or SPE wash/elution steps.
High Residual Solvents Incomplete removal during formulationOptimize the evaporation/trapping step after purification.

Conclusion: A Versatile Tool in Radiopharmaceutical Development

The nucleophilic substitution of a chloro- leaving group with [¹⁸F]fluoride, while sometimes requiring more forcing conditions than other leaving groups, represents a valuable and versatile method in the radiochemist's toolbox. A thorough understanding of the underlying reaction mechanisms, meticulous execution of the [¹⁸F]fluoride activation, and rigorous optimization of the reaction and purification parameters are paramount to achieving high yields and purity. This application note provides a solid foundation for researchers to successfully implement this labeling strategy, paving the way for the development of novel ¹⁸F-labeled radiopharmaceuticals for a wide range of applications in molecular imaging.

References

  • International Atomic Energy Agency. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA. [Link]

  • International Atomic Energy Agency. (n.d.). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. Retrieved from [Link]

  • Mishani, E., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Chemical Reviews, 114(23), 11455-11533. [Link]

  • Gembus, V., et al. (2023). [¹⁸F]fluoride Activation and ¹⁸F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Pharmaceuticals, 16(1), 108. [Link]

  • Pees, C., et al. (2021). ¹⁸F-Fluorination Using Tri-Tert-Butanol Ammonium Iodide as Phase-Transfer Catalyst: An Alternative Minimalist Approach. Pharmaceuticals, 14(9), 833. [Link]

  • Yu, S. (2006). Review of ¹⁸F-FDG Synthesis and Quality Control. Biomedical Imaging and Intervention Journal, 2(4), e57. [Link]

  • Kim, D. W., et al. (2020). Multifunctional Crown-5-calix[6]arene-based Phase-Transfer Catalysts for Aromatic ¹⁸F-Fluorination. Organic Letters, 22(24), 9551-9555. [Link]

  • Ferreira, T. A., et al. (2012). Synthesis, quality control and dosimetry of the radiopharmaceutical ¹⁸F-sodium fluoride produced at the Center for Development of Nuclear Technology - CDTN. Brazilian Journal of Pharmaceutical Sciences, 48(4), 729-738. [Link]

  • Taylor & Francis. (n.d.). Phase transfer catalysts – Knowledge and References. Retrieved from [Link]

  • Kniess, T., & Pretze, M. (2022). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. Molecules, 27(1), 195. [Link]

  • Wang, M., et al. (2020). Fully automated radiosynthesis and quality control of [¹⁸F]FES for human breast cancer imaging. Journal of Nuclear Medicine, 61(supplement 1), 1234. [Link]

  • Pees, C., et al. (2021). ¹⁸F-Fluorination Using Tri-Tert-Butanol Ammonium Iodide as Phase-Transfer Catalyst: An Alternative Minimalist Approach. Pharmaceuticals, 14(9), 833. [Link]

  • Liu, H., et al. (2021). A Purification Method of ¹⁸F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. Frontiers in Chemistry, 9, 735071. [Link]

  • University of Edinburgh. (n.d.). [¹⁸F]Radiofluorination for PET Imaging. Retrieved from [Link]

  • Wang, Y., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10, 884517. [Link]

  • ResearchGate. (n.d.). Chemistry of Fluorine‐18 Radiopharmaceuticals. Retrieved from [Link]

  • Angelini, G., et al. (1987). Nucleophilic aromatic substitution of activated cationic groups by ¹⁸F-labeled fluoride. A useful route to no-carrier-added (NCA) ¹⁸F-labeled aryl fluorides. Journal of the Chemical Society, Chemical Communications, (13), 924-925. [Link]

  • Kim, D. W., et al. (2011). Recent Trends in the Nucleophilic [¹⁸F]-radiolabeling Method with No-carrier-added [¹⁸F]fluoride. Nuclear Medicine and Molecular Imaging, 45(4), 239-250. [Link]

  • Jacobson, O., & Chen, X. (2010). Positron emission tomography (PET) imaging with ¹⁸F-based radiotracers. Current Pharmaceutical Biotechnology, 11(5), 450-461. [Link]

  • Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitution with ¹⁹F⁻ and ¹⁸F⁻. Nature, 534(7607), 369-373. [Link]

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  • Bloom, S., et al. (2019). Direct arene C-H fluorination with ¹⁸F⁻ via organic photoredox catalysis. Science, 364(6446), 1160-1164. [Link]

  • Open MedScience. (2024). Synthesis of Fluorine-18 for Advanced PET Imaging. Retrieved from [Link]

  • Preshlock, S., et al. (2016). Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. Journal of Labeled Compounds and Radiopharmaceuticals, 59(13), 535-555. [Link]

  • Li, Y., et al. (2022). Recent Advances in Synthetic Methodologies to Form C-¹⁸F Bonds. Frontiers in Chemistry, 10, 878893. [Link]

  • Wessmann, S. H., et al. (2017). A Practical Method for the Preparation of ¹⁸F-Labeled Aromatic Amino Acids from Nucleophilic [¹⁸F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation. Molecules, 22(12), 2210. [Link]

  • Gembus, V., et al. (2023). [¹⁸F]fluoride Activation and ¹⁸F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Pharmaceuticals, 16(1), 108. [Link]

Sources

Technical Application Note: Implementation of 2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine as a Cold Reference Standard in Preclinical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The development of neuroimaging agents, particularly those targeting central nervous system (CNS) receptors such as the metabotropic glutamate receptor 5 (mGluR5), frequently relies on 6-methylpyridine scaffolds (e.g., MPEP and MTEP derivatives)[1]. During the translation of these radiotracers from bench to preclinical imaging, the non-radioactive ("cold") reference standard is a critical analytical tool. 2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine (CAS: 331717-49-8) serves as a vital cold standard for validating the radiochemical identity, establishing molar activity (


), and confirming the in vitro pharmacological profile of its corresponding radiolabeled analogs.
Causality & Scientific Rationale

Why is a cold standard strictly required in radiopharmaceutical workflows? Radiochemical synthesis occurs at the sub-nanomolar scale (tracer doses). At these ultra-low concentrations, traditional structural characterization (NMR, MS) of the radioactive product is physically impossible due to the short half-lives of PET isotopes (e.g.,


C, 

F) and the minute mass involved [2]. Therefore, the identity of the radiotracer must be proven by chromatographic co-elution with a fully characterized, non-radioactive cold standard. Furthermore, the UV absorbance of the cold standard provides the response factor necessary to quantify the unlabeled carrier mass in the final formulation, a prerequisite for calculating molar activity [3].

Analytical Characterization & HPLC Co-elution Protocol

This section outlines a self-validating High-Performance Liquid Chromatography (HPLC) method. Trustworthiness is ensured by integrating a System Suitability Test (SST) to verify column performance and detector linearity before analyzing radioactive samples.

Data Presentation: Physicochemical Properties

Table 1: Physicochemical Properties of the Cold Standard

PropertyValue
Compound Name 2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine
CAS Number 331717-49-8
Molecular Formula C

H

ClNO
Molecular Weight 213.70 g/mol
Primary Application Analytical Reference Standard / HPLC Co-elution
Step-by-Step Protocol 1: HPLC Co-elution and Molar Activity Calibration

Step 1: Preparation of Calibration Standards

  • Dissolve 1.0 mg of 2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine in 1.0 mL of HPLC-grade acetonitrile to create a 1 mg/mL stock solution.

  • Perform serial dilutions using the mobile phase to generate standard solutions at 1, 5, 10, 25, and 50 µg/mL.

Step 2: System Suitability Test (SST)

  • Inject a blank (mobile phase) to ensure a stable baseline and absence of carryover.

  • Inject the 10 µg/mL standard in triplicate. The system is validated if the Relative Standard Deviation (RSD) of the retention time (RT) is <2% and the peak tailing factor is ≤1.5.

Step 3: Generation of the UV Calibration Curve

  • Inject each calibration standard into a dual-detector HPLC system (UV detector set to the compound's

    
    , typically 254 nm, connected in series with a radiometric detector).
    
  • Plot the UV peak area (mAU*s) against concentration (µg/mL) to determine the linear regression equation (

    
    ). The 
    
    
    
    value must be
    
    
    .

Step 4: Co-injection (Identity Confirmation)

  • Spike an aliquot of the formulated radiotracer with a known mass of the cold standard.

  • Inject the spiked sample. Identity is confirmed if the radioactive peak in the radio-chromatogram perfectly aligns with the UV peak of the cold standard (accounting for the known void volume delay between the two detectors in series).

Step 5: Molar Activity (


) Calculation 
  • Inject the unspiked radiotracer. Use the UV peak area of the carrier to calculate its mass via the calibration curve.

  • Divide the total radioactivity of the batch (GBq) by the calculated carrier mass (µmol) to yield

    
     (GBq/µmol).
    

Table 2: Example UV-HPLC Calibration Data for Molar Activity Determination

Concentration (µg/mL)Injected Mass (nmol)UV Peak Area (mAUs)Retention Time (min)
1.00.09145.28.42
5.00.47730.58.41
10.00.941458.18.42
25.02.343652.88.43
50.04.687310.48.42
*Assuming a 20 µL injection volume.
Mandatory Visualization: HPLC Validation Workflow

G CS Cold Standard (2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine) Mix Co-Injection Mixture (Spiked Sample) CS->Mix Known Mass RT Radiotracer Batch (Unknown Concentration) RT->Mix Aliquot HPLC Dual-Detector HPLC (UV & Radio-detector) Mix->HPLC UV UV Chromatogram (Mass Quantification) HPLC->UV Radio Radio-Chromatogram (Activity Quantification) HPLC->Radio Result Validation: Identity Confirmed & Molar Activity Calculated UV->Result Retention Time Match Radio->Result Co-elution Peak

Caption: Workflow for validating radiotracer identity and molar activity via HPLC co-elution.

In Vitro Receptor Binding Assay (IC Determination)

To ensure that the structural features of the tracer (including the 2-chloroethoxy moiety) do not abrogate target affinity, the cold standard must be evaluated in a competitive radioligand binding assay [4]. Comparing the affinity of the cold standard against established ligands ensures that the molecule retains high target engagement.

Step-by-Step Protocol 2: Competitive Radioligand Binding Assay

Step 1: Tissue Preparation

  • Homogenize target tissue (e.g., rat brain striatum) in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).

  • Centrifuge at 40,000 x g for 15 minutes. Resuspend the pellet and determine protein concentration via BCA assay.

Step 2: Assay Setup (Self-Validating Matrix)

  • Total Binding (TB): Radioligand + Vehicle (Determines maximum assay window).

  • Non-Specific Binding (NSB): Radioligand + 10 µM reference inhibitor (e.g., MPEP).

  • Test Samples: Radioligand + serial dilutions of 2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine (

    
     to 
    
    
    
    M).

Step 3: Incubation & Equilibrium

  • Incubate the mixtures in 96-well plates at 37°C for 60 minutes to reach thermodynamic equilibrium.

Step 4: Separation & Quantification

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% Polyethylenimine to reduce non-specific filter binding).

  • Wash filters three times with ice-cold buffer to remove unbound ligand.

  • Measure bound radioactivity using a liquid scintillation counter.

Step 5: Data Analysis

  • Calculate specific binding by subtracting NSB from all values.

  • Plot specific binding vs. log[Cold Standard] and fit to a one-site competitive binding model using non-linear regression to determine the IC

    
    .
    
Mandatory Visualization: Binding Assay Workflow

G Receptor Target Receptor (Tissue Homogenate) Incubation Incubation & Equilibrium (37°C, 60 min) Receptor->Incubation HotLigand Radioligand (Constant Concentration) HotLigand->Incubation ColdStd Cold Standard (Serial Dilutions) ColdStd->Incubation Competes for site Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Counting Scintillation Counting (Measure Bound Radioactivity) Filtration->Counting Analysis Non-linear Regression (IC50 Determination) Counting->Analysis

Caption: Competitive radioligand binding assay workflow for determining IC50 of the cold standard.

References

  • MDPI. (2019). Targets, Tracers and Translation - Novel Radiopharmaceuticals Boost Nuclear Medicine.
  • ACS Publications. (2023). Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process.
  • MDPI. (2020). Automated GMP-Compliant Production of [68Ga]Ga-DO3A-Tuna-2 for PET Microdosing Studies of the Glucagon Receptor in Humans.
  • NIH/PMC. (2020).

Application Note: HPLC Method Development for Pyridine-Based PET Tracers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Developing HPLC methods for pyridine-based PET tracers presents a "perfect storm" of chromatographic challenges. You are fighting against the basicity of the pyridine nitrogen (pKa ~5.2), which causes severe peak tailing on silica columns, while simultaneously racing against the radioactive decay of isotopes like


F (

min) or

C (

min).

This guide moves beyond generic chromatography textbooks. It provides a field-proven, self-validating framework for isolating high-purity radiopharmaceuticals. We focus on two distinct phases: Semi-Preparative Purification (high load, speed, recovery) and Analytical QC (high resolution, limit of detection).

The Chemistry of the Problem: Pyridines vs. Silanols

To master this separation, you must understand the interaction mechanism.

The Tailing Mechanism

Standard silica-based C18 columns possess residual silanol groups (Si-OH) with a pKa of ~3.5–4.5.

  • At neutral pH (pH 7): Silanols are deprotonated (

    
    ). Pyridine (pKa ~5.[1]2) is partially protonated (
    
    
    
    ).
  • Result: A strong ion-exchange interaction occurs between the cationic pyridine and the anionic silanol. This secondary retention mechanism causes the characteristic "shark fin" tailing, destroying resolution and making fraction collection difficult.

The Strategic Solutions

We employ three primary strategies to mitigate this, detailed in the decision tree below.

  • Silanol Suppression (Low pH): Run at pH < 3.0 to protonate silanols (

    
    ).
    
  • Analyte Suppression (High pH): Run at pH > 8.0 (using Hybrid Particle columns) to deprotonate the pyridine.

  • Competitive Binding: Use amine modifiers (Triethylamine - TEA) to block silanol sites.[1]

Workflow Visualization

MethodStrategy Start Start: Pyridine Tracer Method Dev CheckCol Select Column Type Start->CheckCol StdSilica Standard Silica C18 CheckCol->StdSilica Hybrid Hybrid (e.g., XBridge/Gemini) CheckCol->Hybrid Decision pH Strategy StdSilica->Decision Hybrid->Decision LowPH Acidic Strategy (pH 2-3) Protonate Silanols Decision->LowPH Standard Silica HighPH Basic Strategy (pH 9-10) Deprotonate Pyridine Decision->HighPH Hybrid Only Additives Add Silanol Blocker (10mM TEA or TFA) LowPH->Additives Result2 Excellent Peak Shape (High Retention) HighPH->Result2 Result1 Good Peak Shape (Risk: Low Retention) Additives->Result1

Figure 1: Decision matrix for selecting mobile phase pH based on column chemistry to mitigate pyridine tailing.

Protocol A: Semi-Preparative HPLC Purification

Objective: Isolate the radiolabeled product from the crude reaction mixture (precursor, Kryptofix 2.2.2, side products). Priority: Speed and Separation Efficiency (


) over theoretical plates (

).
Recommended System Configuration
  • Column: Phenomenex Luna C18(2) or Waters XBridge Prep C18 (10 x 250 mm, 5 µm).

  • Flow Rate: 3.0 – 6.0 mL/min.

  • Detectors: UV (254 nm) and Gamma/Radioactivity (CsI or NaI).

  • Injector Loop: 2.0 – 5.0 mL (PEEK).

Mobile Phase Engineering (The "TEA" Method)

For acid-sensitive tracers or standard silica columns, the Triethylamine (TEA) buffer method is the industry standard for pyridines (e.g., [18F]3F4AP purification).

Reagents:

  • Solvent A: 10 mM Ammonium Acetate + 0.5% Triethylamine (TEA), pH adjusted to 7.5 with Phosphoric Acid.

  • Solvent B: Acetonitrile (HPLC Grade).

Step-by-Step Methodology:

  • Equilibration: Flush column with 10% B for 10 minutes.

  • Injection: Load the crude reaction mixture (diluted with mobile phase A to prevent solvent shock).

  • Elution Profile (Isocratic Recommended):

    • Run isocratic at ~15-25% B (compound dependent).

    • Why Isocratic? In semi-prep, stable baselines are critical for automated fraction collection triggers. Gradients cause baseline drift that can trigger false collections.

  • Peak Cutting:

    • Observe the UV and Gamma traces. The Gamma peak will appear slightly after the UV peak due to detector plumbing delay (typically 0.1 - 0.3 min).

    • Action: Trigger collection when the Gamma signal rises > 5% of full scale. Stop collection immediately as the peak descends to 10% to avoid collecting tailing impurities.

  • Post-Run: Flush column with 90% B for 5 minutes to remove lipophilic precursors.

Protocol B: Analytical QC (Release Testing)

Objective: Verify Radiochemical Purity (RCP), Chemical Purity, and Identity before patient administration. Regulatory Basis: USP <821> Radioactivity and FDA PET Guidance.

Recommended System Configuration
  • Column: Agilent Zorbax Eclipse XDB-C18 or Waters XBridge C18 (4.6 x 150 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.[2]

  • Detectors: UV-Vis (PDA preferred) and High-Sensitivity Radiodetector (PIN Diode or PMT).

QC Method Parameters

Unlike semi-prep, QC requires a gradient to elute all impurities and prove "total purity."

ParameterSettingRationale
Mobile Phase A 50 mM Sodium Phosphate buffer (pH 2.5)Low pH suppresses silanol ionization, sharpening pyridine peaks.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 0-2 min: 5% B (Hold)2-10 min: 5%

60% B10-12 min: 60% B (Wash)12-15 min: 5% B (Re-equilibrate)
Initial hold separates polar impurities (free

F

). Gradient elutes the tracer and lipophilic precursor.
System Suitability Resolution (

) > 1.5 between Tracer and Precursor.
Mandatory per USP to ensure accurate quantification.
Self-Validating QC Workflow
  • System Suitability Test (SST): Inject a cold standard mixture (Reference Standard + Precursor). Verify retention time (

    
    ) and resolution.
    
  • Blank Injection: Inject mobile phase to ensure no carryover.

  • Sample Injection: Inject 20 µL of the final formulated product.

  • Data Analysis:

    • Identity: Tracer

      
       must match Reference Standard 
      
      
      
      (within ± 0.5 min or 5%).
    • Radiochemical Purity: (Area of Tracer Peak / Total Radio-Peak Area)

      
       100. Must be > 95%.
      
    • Chemical Purity: Measure UV peak area of impurities against a calibration curve (Limit typically < 50 µ g/dose ).

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Peak Tailing (Tf > 1.5) Silanol interactionAdd 10 mM TEA to mobile phase OR switch to high-pH stable column (XBridge) and run at pH 9.5.
Split Peaks Solvent mismatchThe injection solvent (e.g., high EtOH content from SPE elution) is stronger than the mobile phase. Dilute sample with water/buffer before injection.
Broad Peaks Extra-column volumePET hot cells often have long tubing between the HPLC and the fraction collector. Minimize tubing length and ID (use 0.010" PEEK).
Fronting Peaks Column OverloadMass load is too high for the column. Switch to a larger ID column (e.g., upgrade from 10mm to 19mm semi-prep).

Integrated Workflow Diagram

This diagram illustrates the complete lifecycle from synthesis to release, highlighting the critical HPLC checkpoints.

PET_Workflow cluster_0 Production (Hot Cell) cluster_1 Quality Control (Lab) Synthesis Radiosynthesis (Nucleophilic Subst.) PrepHPLC Semi-Prep HPLC (Purification) Synthesis->PrepHPLC Crude Mix SPE SPE Formulation (Solvent Exchange) PrepHPLC->SPE Heart-Cut Fraction QCHPLC Analytical HPLC (Identity & Purity) SPE->QCHPLC Final Product GC Gas Chromatography (Residual Solvents) SPE->GC Aliquots Release Batch Release (Qualified Person) QCHPLC->Release Pass (>95% RCP) GC->Release Pass (< limit)

Figure 2: The integrated radiopharmaceutical production workflow, transitioning from high-load purification to high-sensitivity QC.

References

  • USP General Chapter <821> . Radioactivity.[3][4][5][6][7][8][9] United States Pharmacopeia.[9][10][11] Link

  • Brugarolas, P., et al. (2017) . Automated Radiochemical Synthesis of [18F]3F4AP: A Novel PET Tracer for Imaging Demyelinating Diseases. Journal of Visualized Experiments. Link

  • Gomzina, L. (2018) . Speed matters to raise molar radioactivity: Fast HPLC shortens the quality control of C-11 PET-tracers. Nuclear Medicine and Biology. Link

  • FDA Guidance for Industry . PET Drug Products—Current Good Manufacturing Practice (cGMP). Link

  • McCalmont, W. (2015) . Retention of [18F]fluoride on reversed phase HPLC columns. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

In vitro binding assay protocols using pyridine ligands

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity In Vitro Binding Assays for Pyridine-Based Ligands

Abstract

Pyridine moieties are ubiquitous in medicinal chemistry, serving as hydrogen bond acceptors and critical pharmacophores in over 15% of FDA-approved drugs. However, their unique physicochemical properties—specifically the


 nitrogen lone pair—introduce distinct challenges and opportunities in binding assays. This guide moves beyond generic screening protocols to detail the specific methodologies required for pyridine ligands: Heme-Coordination Assays (Type II Binding)  for metalloenzymes (CYP450) and Surface Plasmon Resonance (SPR)  for low-affinity fragment screening.

Part 1: The Physicochemical Foundation (Expertise)

To design a valid assay, one must understand the "personality" of the pyridine ligand.

  • The Nitrogen "Warhead": The pyridine nitrogen (

    
    ) is a borderline soft base. In metalloenzyme assays (e.g., Cytochrome P450, NOS), it does not merely "bind"; it coordinates directly to the metal center (Fe), displacing the axial water molecule. This creates a thermodynamic anchor that differs fundamentally from standard hydrophobic pocket binding.
    
  • Solubility vs. Aggregation: Pyridines are often used as fragments. While generally soluble, substituted pyridines (e.g., 2-phenylpyridine) can exhibit "brick-dust" insolubility or form colloidal aggregates that mimic binding signals.

  • pH Sensitivity: At physiological pH (7.4), pyridine is predominantly uncharged. However, assay buffers < pH 6.0 will protonate the nitrogen, abolishing its metal-coordination capability and altering its hydrogen-bonding donor/acceptor profile.

Part 2: Protocol A - Heme-Coordination (Type II) Spectral Assay

Primary Application: Assessing CYP450 Inhibition and Binding Affinity (


)

This is the gold-standard assay for pyridine ligands. Unlike radioligand displacement, this assay relies on Difference Spectroscopy . The binding of the pyridine nitrogen to the heme iron causes a spin-state shift (High Spin


 Low Spin), resulting in a characteristic "Type II" spectral shift.
Experimental Workflow Diagram

CYP_Binding_Workflow Step1 1. Baseline Equilibration Step2 2. Dual-Cuvette Setup Step1->Step2 Step3 3. Ligand Titration (Sample Only) Step2->Step3 Add Pyridine Step4 4. Scan 350-500nm Step2->Step4 Reference (Solvent) Step3->Step4 Sample Step5 5. Calculate Delta Abs (Peak - Trough) Step4->Step5 Type II Spectrum (Red Shift)

Caption: Workflow for CYP450 Difference Spectroscopy. Ligand is added only to the sample cuvette to isolate the spectral shift caused by heme coordination.

Detailed Protocol

Reagents:

  • Protein: Recombinant CYP450 (e.g., CYP3A4, CYP2D6) at 1.0

    
    .
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4), 20% Glycerol (critical for spin-state stability).

  • Ligand: Pyridine derivative stock (100 mM in DMSO).

Step-by-Step Methodology:

  • Baseline Correction: Place 1 mL of diluted protein solution into both the sample and reference cuvettes of a dual-beam spectrophotometer. Record a baseline (should be flat).

  • Titration Strategy:

    • Sample Cuvette: Add 0.5

      
       of ligand stock.
      
    • Reference Cuvette: Add 0.5

      
       of pure DMSO (solvent matching is mandatory to avoid refractive index artifacts).
      
  • Measurement: Mix by inversion (do not vortex, which denatures CYP). Scan from 350 nm to 500 nm.

  • Spectral Verification:

    • Type II Signal (Pyridine): Look for a Trough at ~390–410 nm and a Peak at ~425–435 nm .

    • Type I Signal (Substrate): Peak at 385 nm / Trough at 420 nm (indicates hydrophobic binding without N-Fe coordination).

  • Data Analysis: Calculate

    
    . Plot 
    
    
    
    vs. [Ligand] and fit to the hyperbolic Michaelis-Menten equation to determine the spectral dissociation constant (
    
    
    ).

Critical Control: If the spectrum shows a peak at 420 nm (the "P420" species), the enzyme has degraded/denatured. Discard and prepare fresh protein.

Part 3: Protocol B - Surface Plasmon Resonance (SPR) for Fragments

Primary Application: Screening low-affinity pyridine fragments (


 in 

to

range)

Pyridines are classic "fragments." Their low molecular weight (<200 Da) and weak affinity require specific SPR adaptations to distinguish real binding from the "square wave" of bulk refractive index changes.

SPR Decision Logic

SPR_Pyridine_Logic Start Start: Pyridine Fragment Solubility Solubility Check (Nephelometry) Start->Solubility Immobilization High Density Surface (>4000 RU) Solubility->Immobilization Soluble > 1mM Reject Reject: Aggregation/NSB Solubility->Reject Insoluble Injection Injection (Square Wave?) Immobilization->Injection Analysis Steady State Fit Injection->Analysis Fast On/Off Injection->Reject Slow dissociation (Sticky)

Caption: Decision tree for SPR fragment screening. Fast kinetics (square wave) are expected; slow dissociation suggests non-specific binding (NSB).

Detailed Protocol

System Setup:

  • Sensor Chip: CM5 (Carboxymethyl dextran).

  • Immobilization: Target protein must be immobilized to a high density (3,000–5,000 RU) to generate sufficient signal (

    
    ) for small pyridine fragments.
    
    • Formula:

      
      .
      
  • Running Buffer: PBS-P+ (with 0.05% Surfactant P20) + 2% DMSO. Note: DMSO concentration in running buffer and samples must be matched to within 0.1%.

Step-by-Step Methodology:

  • Solvent Correction: Run a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index shifts. Pyridine signals are small; uncorrected bulk shifts will mask the data.

  • Clean Screen: Inject the library at a fixed concentration (e.g., 500

    
    ).
    
    • Binding Behavior: Pyridines typically exhibit "Square Wave" kinetics (very fast

      
       and 
      
      
      
      ).
    • Rejection Criteria: Any compound showing "sticky" behavior (slow dissociation or super-stoichiometric binding) is likely aggregating or binding non-specifically.

  • Affinity Determination: For hits, run a dose-response (e.g., 10

    
     to 2 mM).
    
  • Analysis: Do not use a 1:1 Kinetic Fit (the rates are too fast for the instrument). Use a Steady State Affinity (Equilibrium) fit to determine

    
    .
    

Part 4: Troubleshooting & Validation (Trustworthiness)

Table 1: Common Failure Modes and Solutions

IssueSymptomRoot CauseCorrective Action
Spectral Noise (CYP) No clear peak/trough; noisy baseline.Turbidity/Precipitation.Spin down ligand stock; limit final DMSO < 1%.
"Sticky" SPR Signal Signal does not return to baseline; linear accumulation.Non-Specific Binding (NSB).Add 0.05% Tween-20 or increase salt (NaCl) to 250 mM.
False Positives High binding signal but no functional inhibition.Colloidal Aggregation.Add 0.01% Triton X-100; re-test in presence of BSA (protein sink).
pH Drift Loss of binding affinity.Pyridine protonation.[1]Ensure buffer pH > 6.0. Pyridinium (

) does not coordinate heme.

Self-Validating the Assay:

  • Positive Control: Always include Metyrapone (for CYP assays) or Nicotinamide (for fragment screens). These are standard pyridine-based binders with known affinities.

  • Stoichiometry Check: In SPR, if the experimental

    
     exceeds the theoretical 
    
    
    
    by >20%, the ligand is aggregating or binding to multiple sites.

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link]

  • Sevrioukova, I. F., & Poulos, T. L. (2015). Pyridine-substituted inhibitors of cytochrome P450: Structural basis for Type II binding. Proceedings of the National Academy of Sciences. [Link] (Generalized authoritative source for P450 structural biology)

  • Navratilova, I., & Hopkins, A. L. (2010).[2] Fragment Screening by Surface Plasmon Resonance.[2][3][4][5][6] ACS Medicinal Chemistry Letters.[2][3] [Link]

  • Schenkman, J. B., Remmer, H., & Estabrook, R. W. (1967). Spectral studies of drug interaction with hepatic microsomal cytochrome.[7][8] Molecular Pharmacology.[7] (The foundational text for Type I/II spectra).[9] [Link]

  • Cytiva (formerly GE Healthcare). Biacore Sensor Surface Handbook. (Standard industry protocol for SPR immobilization). [Link]

Sources

Application Notes and Protocols for the Preparation of Reference Solutions for PET Quality Control

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Cornerstone of PET Drug Quality

Positron Emission Tomography (PET) has revolutionized diagnostic imaging, offering unparalleled insights into physiological processes at the molecular level. The efficacy and safety of PET imaging are intrinsically linked to the quality of the PET radiopharmaceuticals administered to patients.[1][2][3] Consequently, rigorous quality control (QC) is not merely a regulatory requirement but a fundamental necessity to ensure patient safety and the diagnostic accuracy of the PET scan.[3][4][5] Central to any robust QC program is the availability of well-characterized and accurately prepared reference solutions. These solutions serve as the benchmark against which the identity, purity, and strength of a PET drug product are measured.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for preparing reference solutions for PET quality control. It is designed to offer not just a set of instructions, but a deeper understanding of the scientific rationale behind each step, thereby empowering the user to establish and maintain a self-validating system of quality. The methodologies described herein are grounded in international pharmacopeial standards and regulatory guidelines, including those from the United States Pharmacopeia (USP), the European Pharmacopoeia (Ph. Eur.), and the U.S. Food and Drug Administration (FDA).[6]

The unique nature of PET drugs, particularly their short half-lives, presents distinct challenges for manufacturing and quality control.[7][8][9] Unlike conventional pharmaceuticals, many QC tests for PET drugs must be performed concurrently with or immediately after production, and often the product is released before all tests are complete.[3] This underscores the critical importance of validated procedures and reliable reference standards to ensure that every batch of a PET drug meets its established specifications before administration.[9]

Guiding Principles: A Framework for Excellence

The preparation of reference solutions for PET QC is governed by several key principles that ensure their accuracy, reliability, and suitability for their intended purpose. These principles are aligned with Current Good Manufacturing Practices (CGMP) as outlined in 21 CFR Part 212 and USP General Chapter <823>.[1][4][10][11][12]

  • Traceability and Purity of Starting Materials: All starting materials, including the non-radioactive reference standard, solvents, and reagents, must be of high purity and their sources must be meticulously documented. The use of pharmacopeial-grade materials is highly recommended. For non-radioactive reference standards, a certificate of analysis (CoA) should be obtained, detailing its identity, purity, and any impurities.[8][13]

  • Accuracy and Precision in Measurement: The gravimetric and volumetric measurements involved in preparing reference solutions must be performed using calibrated equipment. This includes analytical balances and volumetric glassware. The calibration status of all equipment should be regularly verified and documented.

  • Appropriate Solvent Selection: The solvent used to prepare the reference solution should be chosen based on the solubility of the reference standard and its compatibility with the analytical method. The solvent must not interfere with the analysis and should be of a high purity grade (e.g., HPLC grade).

  • Validation of the Preparation Procedure: The entire process of preparing the reference solution should be validated to demonstrate that it consistently produces a solution of the correct concentration. This can involve preparing multiple independent solutions and comparing their concentrations.

  • Proper Storage and Handling: Reference solutions must be stored under conditions that ensure their stability over their intended shelf-life.[14][15] This includes protection from light, extreme temperatures, and microbial contamination. The storage conditions should be based on stability studies.[14][15][16][17]

  • Thorough Documentation: Every step of the preparation process, from the weighing of the reference standard to the final labeling of the solution, must be documented in a clear and detailed manner. This documentation is essential for traceability and for investigating any out-of-specification results.[18][19]

Diagram: Workflow for Reference Solution Preparation

G cluster_0 Phase 1: Planning & Procurement cluster_1 Phase 2: Preparation cluster_2 Phase 3: Validation & Storage cluster_3 Phase 4: Documentation & Use A Define Requirements (Analyte, Concentration, Solvent) B Source & Qualify Reference Standard (with CoA) A->B C Procure High-Purity Solvents & Reagents B->C D Calibrate Equipment (Balance, Pipettes, etc.) C->D E Accurately Weigh Reference Standard D->E F Precisely Dissolve in Volumetric Flask E->F G Dilute to Final Concentration F->G H Verify Concentration (e.g., via UV-Vis, HPLC) G->H I Establish Stability & Expiration Date H->I J Label & Store Appropriately I->J K Complete Preparation Logbook/Record J->K L Use in PET QC Analyses K->L

Sources

Advanced Application Note: Handling, Reactivity, and Cross-Coupling Protocols for Halogenated Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Causality

Halogenated pyridines, such as 3-bromo-2-chloro-6-picoline and 5-chloro-2,3-difluoropyridine (CDFP), are indispensable building blocks in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals (1)[1]. The presence of the highly electronegative nitrogen atom induces an electron-deficient


-system. This electronic withdrawal significantly lowers the LUMO energy of the pyridine ring. Causally, this makes these intermediates highly susceptible to nucleophilic aromatic substitution (S_NAr) and oxidative addition by transition metals, while simultaneously making them prone to unwanted side reactions (e.g., homocoupling or nucleophilic attack on the ring) if reaction conditions are not rigorously controlled (2)[2].

Safety, Toxicity, and Storage Profiling

Halogenated pyridines present unique toxicological profiles that dictate strict handling protocols. Due to their lipophilicity and relatively low molecular weight, certain halogenated pyridines can readily cross the blood-brain barrier, posing severe neurotoxic risks (3)[3]. Furthermore, they are classified as aquatic toxicants and severe ocular/dermal irritants (4)[4].

Table 1: Quantitative Safety and Hazard Data Summary

Hazard CategoryCharacteristic / MetricMitigation Strategy
Acute Toxicity Oral LD50 (varies, often < 1000 mg/kg); Neurotoxic potential[3].Handle exclusively in a Class II fume hood; utilize double-gloving (Nitrile over PE).
Environmental Toxic to aquatic life with long-lasting effects[4].Segregate halogenated waste; do not discharge into standard aqueous waste streams.
Storage Stability Thermally stable but prone to photolytic degradation.Store in tightly sealed, chemical-resistant containers away from oxidizers[1].

Logical Workflow for Halogenated Pyridine Utilization

To ensure high-fidelity synthetic outcomes, a systematic workflow must be adopted from storage to final API isolation.

Logical workflow for the handling and synthetic utilization of halogenated pyridines.

Protocol 1: Regioselective Halogen-Metal Exchange

Causality & Mechanistic Insight: Halogen-metal exchange (e.g., using


-BuLi) on polyhalogenated pyridines is strictly kinetically driven. The choice of maintaining the reaction at exactly -78 °C is not arbitrary; elevated temperatures shift the reaction toward thermodynamic control, promoting catastrophic side reactions such as dilithiation (ArLi_2), homocoupling (Br-Ar-Ar-Br), or direct nucleophilic addition of the alkyllithium to the electron-deficient pyridine ring (5)[5].

Causality of temperature control during the halogen-metal exchange of pyridines.

Step-by-Step Methodology:
  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Substrate Loading: Dissolve the halogenated pyridine (1.0 equiv, e.g., 5.0 mmol) in anhydrous Et_2O (0.1 M concentration) to maintain high dilution, which suppresses intermolecular homocoupling[5].

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to exactly -78 °C for 15 minutes.

  • Lithiation: Add

    
    -butyllithium (1.2 equiv, 1.7 M in pentane) dropwise via a syringe pump over 10 minutes.
    
    • Self-Validation Point: Monitor the reaction via GCMS by quenching a 0.1 mL aliquot in saturated NH_4Cl. The starting material should be entirely consumed within 30 minutes[5].

  • Electrophile Addition: Add the desired electrophile (e.g., pentafluoropyridine or an aldehyde, 1.2 equiv) neat, in a single portion.

  • Workup: Allow the reaction to warm to room temperature slowly over 2 hours. Quench with water, extract with Et_2O (3x), dry over Na_2SO_4, and concentrate under reduced pressure.

Protocol 2: Metal-Catalyzed Cross-Coupling Methodologies

Halogenated pyridines are excellent electrophiles for cross-coupling. We detail two distinct paradigms: a fast, aqueous Suzuki-Miyaura coupling, and a reductive Ni-catalyzed alkylation.

A. Ligand-Free Suzuki-Miyaura Coupling in Aqueous Media

Causality: 2-Halogenated pyridines often coordinate to palladium, poisoning the catalyst. However, utilizing an oxygen-promoted, ligand-free Pd(OAc)_2 system in aqueous isopropanol accelerates the transmetalation step, overcoming the coordination inhibition and allowing for rapid access to 2-aryl pyridines (6)[6].

Step-by-Step Methodology:

  • Setup: To a reaction vial, add the 2-halogenated pyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and K_2CO_3 (2.0 equiv).

  • Catalyst Addition: Add Pd(OAc)_2 (1-5 mol%). Note: No phosphine ligands are required[6].

  • Solvent: Add a mixture of isopropanol and water (typically 1:1 v/v).

  • Reaction: Stir the mixture vigorously under an ambient air atmosphere (oxygen-promoted) at 80 °C.

    • Self-Validation Point: Complete conversion is typically observed via TLC/LC-MS within 1-2 hours.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over MgSO_4, and purify via flash chromatography.

B. Ni-Catalyzed Reductive Alkylation with Secondary Alkyl Bromides

Causality: Traditional Pd-catalyzed Suzuki couplings struggle with secondary alkyl halides due to rapid


-hydride elimination. A Nickel-catalyzed cross-electrophile coupling circumvents this by utilizing a radical-based mechanism, with Zinc dust acting as the terminal reductant to turn over the Ni(I)/Ni(III) catalytic cycle (7)[7].

Step-by-Step Methodology:

  • Inert Atmosphere: Inside a glovebox, charge a tube with the halogenated pyridine (0.30 mmol, 300 mol%), secondary alkyl bromide (0.15 mmol, 100 mol%), Ni catalyst/ligand complex (10-20 mol%), and activated Zinc dust (2.0 equiv)[7].

  • Solvent: Add anhydrous DMA (1.0 mL) and pyridine (0.15 mmol) as an additive to stabilize the Ni-intermediates[7].

  • Reaction: Seal the tube, remove from the glovebox, and stir at 30 °C overnight under an N_2 atmosphere.

    • Self-Validation Point: Ensure the reaction maintains a dark/active catalyst color; fading indicates oxygen ingress.

  • Direct Purification: The reaction mixture can be directly loaded onto a silica gel column without aqueous workup to prevent the degradation of sensitive alkylated pyridine products[7].

Quantitative Data Summary

Table 2: Comparison of Cross-Coupling Conditions for Halogenated Pyridines

Coupling TypeCatalyst SystemReductant / BaseSolventTempTarget ProductRef
Ligand-Free Suzuki Pd(OAc)_2 (1-5 mol%)K_2CO_3

-PrOH / H_2O
80 °C2-Arylpyridines[6]
Ni-Reductive Alkylation Ni-complex (10 mol%)Zn dust (Terminal)DMA30 °CSec-Alkylpyridines[7]
Halogen-Metal Exchange None (

-BuLi used)
NoneEt_2O-78 °CFunctionalized Pyridines[5]

References

  • Title: Useful Chemical Intermediate: 3-Bromo-2-chloro-6-picoline Source: chempacific-zhejiang.com URL: 1

  • Title: Why 5-Chloro-2,3-Difluoropyridine (CDFP) is a Game Changer in Chemical Synthesis and Agrochemical Production Source: jindunchemical.com URL: 2

  • Title: Nickel-Catalyzed Reductive Alkylation of Halogenated Pyridines with Secondary Alkyl Bromides Source: tandfonline.com URL: 7

  • Title: A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media Source: rsc.org URL: 6

  • Title: Halogenated Phenylpyridines Possessing Chemo-Selectivity for Diverse Molecular Architectures Source: nih.gov (PMC) URL: 5

  • Title: 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE Source: cohizon.com URL: 4

  • Title: Aminopyridines Source: epa.gov URL: 3

Sources

Troubleshooting & Optimization

Improving radiochemical yield of F-18 fluoroethoxy-pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Radiochemical Yield of F-18 Fluoroethoxy-Pyridines

Status: Online Operator: Senior Application Scientist Ticket ID: F18-PYR-OPT-001 Subject: Troubleshooting & Optimization of 2-[


F]Fluoroethoxy-Pyridine Radiosynthesis

Executive Summary

You are likely encountering low radiochemical yields (RCY) or purity issues while synthesizing F-18 fluoroethoxy-pyridines. Unlike simple aliphatic substitutions, this synthesis typically requires a two-step prosthetic group approach (using 2-[


F]fluoroethyl tosylate or bromide) due to the poor nucleophilicity of the pyridine oxygen and the potential for side reactions.

This guide treats your synthesis module as a deterministic system. If the output is poor, a specific variable in the chain of causality has drifted. We will isolate these variables using the Prosthetic Group Method as the industry standard.

Module 1: The "Engine" — Synthesis of 2-[ F]Fluoroethyl Tosylate ([ F]FEtTos)

If you cannot generate the alkylating agent ([


F]FEtTos) with high yield (>40% decay-corrected) and purity, the downstream coupling to the pyridine will fail.

Q1: My [


F]FEtTos yield is consistently low (<20%). What is killing the reaction? 

Diagnosis: You are likely promoting elimination over substitution . The precursor (ethylene glycol-1,2-ditosylate) can undergo an E2 elimination reaction in the presence of strong base and high heat, generating [


F]vinyl fluoride  (a volatile gas that vanishes into the waste line) rather than the desired tosylate.

Corrective Protocol:

  • Temperature Control: Do not exceed 90°C for the fluorination step. Above 100°C, the elimination pathway (forming vinyl fluoride) becomes dominant [1].

  • Base/Precursor Ratio: Reduce the amount of base. A high base-to-precursor ratio promotes elimination. Ensure your precursor is in significant excess (typically 5–10 mg precursor to <15 µmol base).

  • Reaction Time: Shorten the reaction time to 3–5 minutes. Prolonged heating degrades the product into [

    
    F]fluoroethanol via hydrolysis [1].
    

Q2: I see "ghost" peaks or broad tailing during the purification of [


F]FEtTos. Is this affecting the next step? 

Diagnosis: Yes. This is likely residual ethylene glycol ditosylate (the cold precursor). If this carries over into Step 2, it will compete with your radioactive [


F]FEtTos for the hydroxypyridine, killing your specific activity (SA) and yield.

Corrective Protocol:

  • Switch to SPE Purification: If using HPLC is too slow, use a C18 Sep-Pak for purification.

    • Load: Dilute crude mixture with water (reduce MeCN <30%).

    • Wash: 10 mL water (removes base and fluoride).

    • Elute: Use the solvent required for Step 2 (e.g., DMSO or DMF). Critical: Do not elute with MeCN if Step 2 requires high temps (>100°C), as MeCN will boil off too fast.

Module 2: The Coupling — Alkylation of the Hydroxypyridine

This is the critical step where the prosthetic group attaches to the pyridine ring.

Q3: The coupling reaction failed (0–5% conversion). The activity is all unreacted [


F]FEtTos. 

Diagnosis: The environment is too "wet" or the base is too "weak." The nucleophilic attack of the hydroxypyridine oxygen onto the [


F]FEtTos requires an anhydrous environment. If you eluted the [

F]FEtTos from a C18 cartridge using wet solvent, the water will solvate the nucleophile and inhibit the reaction [2].

Corrective Protocol:

  • The "Dry-Down" Trick: If eluting [

    
    F]FEtTos from a cartridge, you must  dry the cartridge with high-flow nitrogen for 3–5 minutes before elution.
    
  • Base Selection: Hydroxypyridines can be zwitterionic (tautomerizing to pyridones). You need a base that shifts the equilibrium to the nucleophilic oxy-anion.

    • Recommendation: Use Cesium Carbonate (Cs

      
      CO
      
      
      
      )
      or TBAOH .[1] Cesium (the "cesium effect") improves solubility and reactivity of the phenoxide/pyridinate anion in organic solvents compared to potassium [3].

Q4: I am getting two product peaks. Is one of them an impurity?

Diagnosis: You are likely observing N-alkylation vs. O-alkylation .[2] Pyridines with a hydroxyl group (e.g., 2-hydroxypyridine) exist in equilibrium with their amide tautomers (2-pyridone). Alkylation can occur at the Oxygen (desired) or the Nitrogen (undesired).

Corrective Protocol:

  • Solvent Control: O-alkylation is generally favored in solvents that sequester cations well but allow the oxygen to remain nucleophilic. DMF is often superior to DMSO for favoring O-alkylation in these heteroaromatic systems.

  • Leaving Group: Tosylate is a "hard" leaving group. If N-alkylation persists, consider synthesizing 2-[

    
    F]fluoroethyl bromide  ([
    
    
    
    F]FEtBr) instead. The softer bromide leaving group can sometimes alter the regioselectivity, though it is more volatile [4].

Module 3: Visualizing the Workflow

The following diagrams illustrate the optimized pathway and the decision logic for troubleshooting.

Diagram 1: The Optimized Two-Step Pathway

Radiosynthesis cluster_0 Step 1: Prosthetic Group Synthesis cluster_1 Step 2: Pyridine Coupling F18 [18F]Fluoride (QMA Trapped) Rxn1 Fluorination (MeCN, 90°C, 3 min) F18->Rxn1 Elute (K222/K2CO3) Precursor1 Ethylene Glycol Ditosylate Precursor1->Rxn1 Vinyl SIDE RXN: Vinyl Fluoride (If Temp >100°C) Rxn1->Vinyl Elimination FEtTos 2-[18F]FEtTos (Intermediate) Rxn1->FEtTos SN2 Sub SPE SPE Purification (C18 Sep-Pak) FEtTos->SPE Dry CRITICAL: N2 Dry Cartridge SPE->Dry Rxn2 Alkylation (DMF, 110°C, 10 min) Dry->Rxn2 Elute in DMF Pyridine Hydroxypyridine Precursor + Cs2CO3 Pyridine->Rxn2 Final F-18 Fluoroethoxy- Pyridine Rxn2->Final

Caption: Optimized two-step radiosynthesis workflow highlighting the critical drying step and side-reaction risks.

Diagram 2: Troubleshooting Logic Tree

Troubleshooting Start Low Radiochemical Yield? CheckStep1 Analyze Step 1: Is [18F]FEtTos Yield >40%? Start->CheckStep1 Volatiles Issue: Volatile Formation ([18F]Vinyl Fluoride) CheckStep1->Volatiles No CheckStep2 Analyze Step 2: Is Coupling <10%? CheckStep1->CheckStep2 Yes FixTemp Fix: Reduce Temp to 90°C Check Base Ratio Volatiles->FixTemp Wet Issue: Moisture in Solvent CheckStep2->Wet No Product Tautomer Issue: N-Alkylation (Wrong Isomer) CheckStep2->Tautomer Wrong Peak FixDry Fix: Dry C18 Cartridge Extend N2 flow Wet->FixDry FixBase Fix: Switch Solvent (DMF) Use Cs2CO3 Tautomer->FixBase

Caption: Decision matrix for isolating failure points in the synthesis chain.

Summary of Optimization Parameters

ParameterStandard ConditionOptimized ConditionReason for Change
Step 1 Temp 100–110°C85–90°C Prevents E2 elimination to [

F]Vinyl Fluoride [1].
Step 1 Time 10–15 min3–5 min Reduces hydrolysis to [

F]Fluoroethanol.
Purification HPLCC18 SPE Faster; allows solvent switch to high-BP solvent (DMF/DMSO).
Intermediate Wet ElutionDried Cartridge Water kills the nucleophilicity of the pyridine in Step 2 [2].
Step 2 Base K

CO

Cs

CO

"Cesium Effect" improves solubility and reactivity of the anion.

References

  • Pijeira, M., et al. (2022).[3] "A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products." EJNMMI Radiopharmacy and Chemistry.

  • Venkatachalam, T. K., et al. (2017). "Challenges in the automated synthesis of [18F]-1-fluoroethyl tryptophan: Formation of both O- and N-alkylated products." Applied Radiation and Isotopes.

  • Kim, D. Y., et al. (2007). "One-step high-radiochemical-yield synthesis of [18F]FP-CIT using a protic solvent system." Nuclear Medicine and Biology.

  • Sciacca, R., et al. (2014). "Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes." University of Chicago.

Sources

Troubleshooting HPLC separation of chloro-precursor and fluoro-tracer

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Separation of Chloro-Precursor & Fluoro-Tracer

Topic: Troubleshooting Critical Pair Resolution in Radiochemistry (PET) Role: Senior Application Scientist Status: Active Support

Executive Summary: The "Critical Pair" Challenge

In Positron Emission Tomography (PET) radiochemistry, the separation of a nucleophilic


F-fluorinated tracer from its unreacted chloro- (or nitro-) precursor is the defining bottleneck of high-purity synthesis.

Chemically, Chlorine (Cl) and Fluorine (F) are bioisosteres with distinct electronegativities (Cl: 3.16 vs. F: 3.98) but similar van der Waals radii compared to other leaving groups. In standard Reverse Phase (RP) chromatography, this results in a "critical pair" where the lipophilicity difference (


) is often insufficient for baseline resolution on standard C18 columns.

This guide moves beyond basic troubleshooting to address the mechanistic failures of selectivity (


) and capacity (

), specifically tailored for the high-stakes environment of radiopharmaceutical production.

Module 1: Resolution Failure (Co-elution)

User Question: "My


F-tracer co-elutes with the unreacted chloro-precursor on my C18 column. I've flattened the gradient, but they still overlap. How do I separate them?"

Scientist’s Diagnosis: You are likely facing a Selectivity (


) Limitation , not an Efficiency (

) limitation. Flattening the gradient increases

(peak width) but does not significantly alter

(peak spacing) if the stationary phase interacts with both halogens identically. C18 relies on hydrophobic subtraction; since the hydrophobic difference between a Cl-aryl and F-aryl bond is small, C18 "sees" them as nearly identical.

Troubleshooting Protocol:

  • The "Orthogonal" Switch (Stationary Phase): Stop optimizing the C18. Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl phase.[1]

    • Mechanism:[2][3] PFP phases possess a rigid aromatic ring with five fluorine atoms. This creates a strong electron-deficient face (Lewis acid) that interacts with the electron-rich halogenated analyte (

      
       interaction). Crucially, the PFP phase engages in specific dipole-dipole interactions that discriminate between the high dipole of the C-F bond and the lesser dipole of the C-Cl bond [1].
      
  • Solvent Selection (The Methanol Effect): If you must stay on C18, switch your organic modifier from Acetonitrile (MeCN) to Methanol (MeOH) .

    • Reasoning: MeCN is a dipole-dipole solvent. MeOH is a protic solvent. The F-atom is a strong hydrogen bond acceptor (HBA); the Cl-atom is a weak HBA. MeOH can form H-bonds with the F-tracer, effectively increasing its polarity relative to the Cl-precursor and shifting the F-peak to an earlier retention time [2].

Data Summary: Selectivity Factors (


) 
ParameterC18 (Standard)PFP (Recommended)Mechanism of Improvement
Interaction Hydrophobic (Dispersive)

, Dipole, Shape Selectivity
PFP discriminates halogen electron density.
Elution Order F-Tracer

Cl-Precursor
F-Tracer

Cl-Precursor
F is more polar; PFP enhances the gap.
Typical

1.02 - 1.05 (Poor)1.10 - 1.20 (Excellent)Higher

allows for faster gradients.

Module 2: Radiometric Detection Anomalies

User Question: "I see a sharp UV peak for my cold standard, but the radioactive trace shows a broad tail or a split peak. Is my column failing?"

Scientist’s Diagnosis: This is rarely column failure. It is likely Free


F Retention  or Radiolysis . Unlike UV detectors which see the bulk mass (precursor), the gamma/beta detector sees specific activity. If your mobile phase pH is too low (< 3.0), free unreacted fluoride (

F

) can protonate to HF or form ion-pairs with silanols, causing it to smear across the chromatogram or stick to the column, mimicking product tailing [3].

Step-by-Step Validation Protocol:

  • The "Spike" Test: Inject the "cold" (non-radioactive) fluoro-standard simultaneously with the radioactive crude mixture.

    • Success Criteria: The UV signal of the standard must align perfectly with the start of the radioactive peak. A slight delay (0.1–0.2 min) is normal due to detector arrangement (UV is usually before Rad), but the peak shapes should match.

  • pH Adjustment: Ensure Mobile Phase pH > 4.5.

    • Causality: At pH < 3, silica-based columns can retain free fluoride. By raising pH to 5–6 (using Ammonium Acetate),

      
      F
      
      
      
      elutes in the void volume (
      
      
      ), clearing the window for your tracer [4].
  • Radiolysis Check: If the peak splits, dilute the sample 1:10 with water/buffer before injection. High radioactive concentration (

    
    ) can induce radiolysis of the solvent or tracer on the column, creating "ghost" peaks.
    

Module 3: Visualization & Logic Flow

Visualizing the Troubleshooting Logic The following diagram illustrates the decision matrix for resolving critical halogen pairs.

HPLC_Troubleshooting Start Issue: Poor Resolution (Rs < 1.5) Cl-Precursor vs. F-Tracer Check_Phase Current Stationary Phase? Start->Check_Phase C18_Path C18 / C8 Check_Phase->C18_Path PFP_Path PFP / Phenyl-Hexyl Check_Phase->PFP_Path Action_Modifier Action: Switch Organic Modifier MeCN -> MeOH C18_Path->Action_Modifier First Step Check_pH Check Mobile Phase pH PFP_Path->Check_pH Check_Result_1 Resolution Improved? Action_Modifier->Check_Result_1 Action_Column Action: Switch Column to PFP (Leverage pi-pi & dipole) Check_Result_1->Action_Column No Optimize_Gradient Action: Optimize Gradient Slope (Focus on k' 2-10) Check_Result_1->Optimize_Gradient Yes Check_pH->Optimize_Gradient If peak shape good Action_pH Set pH > 4.5 (Avoid F- retention) Check_pH->Action_pH If tailing/ghost peaks

Caption: Decision matrix for optimizing separation of halogenated critical pairs. Blue/Green paths indicate optimal workflows.

Module 4: Retention Time Drift

User Question: "My retention time (


) shifts by 30 seconds between runs. I can't automate the peak cutting."

Scientist’s Diagnosis: In halogenated separations, this is often due to Temperature Fluctuations or Incomplete Equilibration of fluorinated phases.

  • Thermodynamics: The partition coefficient of fluorinated compounds is highly temperature-sensitive. A

    
     shift can alter 
    
    
    
    significantly more than for simple hydrocarbons.
  • Surface Wetting: PFP phases are hydrophobic but have polar "patches." They require longer equilibration times (20+ column volumes) compared to C18 to establish a stable solvation layer.

Corrective Action:

  • Thermostat Control: Use a column oven set to at least

    
     (never ambient). Elevated temperature (
    
    
    
    ) often improves mass transfer and sharpens peaks for halogenated aromatics.
  • Buffer Strength: Increase buffer concentration to 20-50 mM. Low buffer strength (<10 mM) offers insufficient capacity to stabilize the surface charge of the silica support, leading to drift.

References

  • Agilent Technologies. (2014).[4] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from

  • Waters Corporation. (2025). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from

  • Bormans, G., et al. (2015).[5] Retention of [18F]fluoride on reversed phase HPLC columns. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

  • Phenomenex. (2022). HPLC Troubleshooting: Solutions for Common Problems. Retrieved from

  • United Chemical Technologies. Selectra® PFPP HPLC Columns. Retrieved from

Sources

Technical Support Center: Optimizing Reaction Temperature for Nucleophilic Fluorination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for nucleophilic fluorination. For researchers and drug development professionals, constructing C(sp³)-F bonds presents a unique thermodynamic and kinetic challenge. Because the fluoride ion (F⁻) is a poor nucleophile but a highly basic anion in aprotic solvents, optimizing the reaction temperature is the single most critical factor in suppressing competing elimination (E2) reactions and preventing reagent degradation.

This guide provides field-proven troubleshooting strategies, step-by-step protocols, and mechanistic insights to help you optimize your fluorination workflows.

Workflow: Temperature Optimization Decision Matrix

Workflow A Substrate for Nucleophilic Fluorination B Aliphatic Alcohol (Deoxyfluorination) A->B C Aliphatic Halide/Triflate (SN2 Substitution) A->C D DAST / Deoxo-Fluor Temp: -78°C to 25°C B->D Traditional E PyFluor + DBU Temp: 20°C to 50°C B->E Modern/Stable F KF / CsF in DMSO/DMF Temp: 80°C to 150°C C->F Standard Salt G TBAF or KF + Crown Ether Temp: 0°C to 50°C C->G Phase Transfer H High E2 Elimination Risk Thermal Degradation D->H Heating > 50°C I High SN2 Yield Minimal Elimination E->I F->H High Temp Required G->I

Decision matrix for optimizing nucleophilic fluorination temperature to minimize E2 elimination.

Section 1: The Thermodynamics of Fluorination (S_N2 vs. E2)

Q: Why do my nucleophilic fluorination reactions yield predominantly alkene byproducts when heated above 100°C?

A: The causality lies in the fundamental kinetics of the competing pathways. Fluoride is highly electronegative and strongly solvated by protic solvents. In polar aprotic solvents (like DMSO or DMF), "naked" fluoride is generated to enhance its nucleophilicity, but this also drastically increases its basicity. The activation energy (


) for the elimination pathway (E2) is typically higher than that of the substitution pathway (S_N2). According to the Arrhenius equation, increasing the reaction temperature exponentially accelerates the E2 rate relative to the S_N2 rate. At the high temperatures (>100°C) traditionally required to overcome the lattice energy of alkali metal fluorides (KF, CsF), the basic elimination pathway outcompetes nucleophilic attack, delivering undesired alkene byproducts 1[1].

Troubleshooting Solution: Lower the reaction temperature by increasing the solubility of the fluoride source. Instead of forcing KF into solution with heat, switch to highly soluble organic fluoride sources like tetrabutylammonium fluoride (TBAF) or utilize phase-transfer catalysts (e.g., 18-crown-6), which enable S_N2 substitution at room temperature to 50°C 1[1]. Recent advances even demonstrate that anhydrous tetramethylammonium fluoride (Me₄NF) allows for room-temperature aromatic nucleophilic fluorination 2[2].

Section 2: Reagent Thermal Stability & Deoxyfluorination

Q: My deoxyfluorination with DAST turned dark, and the yield dropped significantly when heated to 60°C. What happened, and how can I fix it?

A: Diethylaminosulfur trifluoride (DAST) is notoriously thermally unstable. Differential scanning calorimetry (DSC) indicates that DAST can decompose explosively at 155°C with a massive exotherm of 63 kcal/mol, and its thermal degradation begins at much lower temperatures, leading to complex mixtures and unsaturated byproducts 3[3]. Heating DAST beyond room temperature is a severe safety hazard and destroys the reagent before it can effectively fluorinate sterically hindered substrates.

Troubleshooting Solution: Transition to PyFluor (2-pyridinesulfonyl fluoride). PyFluor does not undergo exothermic decomposition between 0–350°C and chemoselectively fluorinates primary and secondary alcohols at room temperature (20–25°C) with substantially fewer elimination side products than DAST or PBSF 4[4].

Quantitative Comparison of Deoxyfluorination Reagents
ReagentOptimal Temp RangeThermal Decomposition TempE2 Elimination RiskChemoselectivity
DAST -78°C to 25°C~155°C (Explosive Exotherm)HighPoor (reacts with carbonyls)
Deoxo-Fluor 0°C to 50°C~140°CModerateModerate
PyFluor 20°C to 50°C>350°C (Highly Stable)LowExcellent
TBAF / KF 0°C to 80°CN/A (Salt)High (Substrate dependent)Moderate
Protocol: Room-Temperature Deoxyfluorination using PyFluor

To ensure a self-validating and safe system, follow this standardized protocol for utilizing PyFluor, which leverages a strong amidine base to activate the alcohol without the need for dangerous heating 5[5].

  • Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the aliphatic alcohol (1.0 equiv) in anhydrous toluene or a cyclic ether to achieve a 0.2 M concentration.

  • Reagent Addition: Add PyFluor (1.1 equiv). PyFluor is a stable, low-melting solid (mp 23–26°C) and can be safely weighed and handled on the benchtop.

  • Base Addition: Dropwise add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv). Mechanistic Note: The strong base is crucial for deprotonating the alcohol and driving the formation of the reactive sulfonate intermediate.

  • Temperature Control: Stir the reaction at room temperature (20–25°C). For highly sterically encumbered substrates or cyclic systems, gentle heating up to 50°C is permissible without any risk of reagent decomposition.

  • Monitoring: Monitor the reaction via TLC or ¹⁹F NMR. The reaction typically reaches completion in 12–24 hours.

  • Workup: Quench with water, extract with EtOAc, and purify via standard silica gel chromatography. The lack of elimination byproducts trivializes the purification process 4[4].

Section 3: Stereocontrol at Tertiary sp³ Centers

Q: I am trying to fluorinate a tertiary sp³-carbon center, but I am losing enantiomeric excess (ee) at room temperature. How do I optimize the temperature to maintain stereocontrol?

A: Fluorination at sterically hindered tertiary centers is kinetically sluggish. Researchers often compensate by elevating the temperature, which inadvertently promotes racemization via S_N1 pathways (carbocation formation) or E1/E2 elimination. For instance, using HF·Pyridine at 25°C often results in a complete loss of ee6[6].

Troubleshooting Solution: Lower the temperature to 0°C and use a highly reactive, soluble fluoride source. In optimized studies on enantiopure spiroaziridines, utilizing Tetrabutylammonium fluoride (TBAF) in DMF at 0°C yielded the desired 3-fluorooxindole with 95% yield and 98% ee within 2 hours 6[6]. The high solubility of TBAF in DMF eliminates the need for heating, allowing the S_N2 inversion mechanism to outcompete S_N1 racemization.

Section 4: Advanced Troubleshooting via Transition-Metal Catalysis

Q: Can I bypass the high-temperature requirements of direct nucleophilic substitution for unactivated alkyl or aryl halides?

A: Yes. Transition metal-catalyzed nucleophilic fluorination (e.g., using Palladium or Copper) fundamentally alters the reaction mechanism. Instead of relying on a direct S_N2 attack—which requires high temperatures to overcome the kinetic barrier—the metal undergoes oxidative addition followed by C-F reductive elimination. For example, specific Pd(II) complexes ligated with bulky phosphines (like BrettPhos derivatives) can undergo C-F reductive elimination at room temperature, completely circumventing the thermal degradation and E2 pathways associated with 130°C+ alkali metal reactions 7[7].

References

  • Strategies for Nucleophilic C(sp3)–(Radio)
  • Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides - Green Chemistry (RSC Publishing)
  • PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent - Journal of the American Chemical Society URL
  • Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor)
  • Stereocontrolled Nucleophilic Fluorination at the Tertiary sp3-Carbon Center - Organic Letters (ACS Publications)
  • Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides - DSpace@MIT URL

Sources

Minimizing side products in pyridine ether synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyridine Ether Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields, complex impurity profiles, and difficult purifications when coupling halopyridines with aliphatic or aromatic alcohols.

Synthesizing pyridine ethers requires navigating a delicate balance of electronics and sterics. Whether you are utilizing classical Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-couplings (Ullmann or Buchwald-Hartwig), side reactions are the primary cause of yield attrition. This guide provides a mechanistic breakdown of these side reactions and offers field-proven, self-validating protocols to minimize them.

Mechanistic Pathways & Side-Product Bifurcation

Before troubleshooting, it is critical to understand the divergent pathways your reaction can take. The diagram below illustrates the mechanistic bifurcation of pyridine ether synthesis and the specific side products associated with each route.

ReactionPathways Start Halopyridine + Alkoxide SNAr SNAr Pathway (Base, Heat) Start->SNAr Electron-deficient ring Catalytic Metal-Catalyzed Pathway (Pd/Cu, Ligand) Start->Catalytic Unactivated ring Ether1 Desired Pyridine Ether SNAr->Ether1 Anhydrous Side1 Side Product: Pyridone (Hydrolysis) SNAr->Side1 Trace H2O Ether2 Desired Pyridine Ether Catalytic->Ether2 Optimized Ligand Side3 Side Product: Dehalogenated Arene Catalytic->Side3 β-hydride elimination Side4 Side Product: Homocoupling (Biaryl) Catalytic->Side4 O2 ingress

Bifurcation of pyridine ether synthesis pathways and associated side products.

Troubleshooting Guides & FAQs

Q1: I am attempting an SNAr reaction between 2-chloropyridine and an aliphatic alkoxide, but my major product is 2-pyridone. How do I prevent this? Causality & Solution: You are observing competitive hydrolysis. Halopyridines, particularly 2- and 4-substituted variants, are highly susceptible to nucleophilic attack by hydroxide ions[1]. If your reaction contains even trace amounts of water, the strong base (e.g., NaH, KOtBu) will generate hydroxide. Hydroxide is a smaller, harder nucleophile than your bulkier alkoxide and will outcompete it for the electrophilic carbon, yielding the pyridinol which rapidly tautomerizes to the thermodynamically stable pyridone. Actionable Steps:

  • Rigorously dry your solvent using molecular sieves or a solvent purification system.

  • Generate the alkoxide ex situ and ensure complete consumption of the base before adding the halopyridine.

  • Avoid highly hygroscopic bases like KOH or NaOH.

Q2: My copper-catalyzed Ullmann etherification of 3-bromopyridine with phenol is yielding significant amounts of bipyridine (homocoupling) and unreacted starting material. What is going wrong? Causality & Solution: Homocoupling in Ullmann-type reactions is typically caused by the oxidation of the active Cu(I) species to Cu(II) in the presence of trace oxygen, which subsequently mediates the oxidative homocoupling of the aryl halide[2]. Furthermore, halopyridines can chelate the copper catalyst, leading to catalyst aggregation and precipitation, which stalls the reaction[3]. Actionable Steps:

  • Degas all solvents using the freeze-pump-thaw method or vigorous sparging with Argon for at least 30 minutes.

  • Utilize a bidentate nitrogen-based ligand (e.g., 1,10-phenanthroline or 3,4,7,8-tetramethyl-1,10-phenanthroline) to saturate the copper coordination sphere[4]. This prevents halopyridine-induced aggregation and stabilizes the Cu(I) oxidation state.

Q3: During the Buchwald-Hartwig etherification of 3-chloropyridine with a secondary alcohol, I observe massive amounts of dehalogenated pyridine and ketone side products. How can I suppress this? Causality & Solution: You are observing


-hydride elimination[5]. After the palladium catalyst undergoes oxidative addition into the C-Cl bond and the alkoxide coordinates to the Pd(II) center, the intermediate has two pathways: reductive elimination (desired) or 

-hydride elimination (undesired). Secondary alkoxides possess readily available

-hydrogens. If reductive elimination is slow, the complex undergoes

-hydride elimination to yield a ketone and a Pd-hydride species, which subsequently reductively eliminates to give the dehalogenated arene[6]. Actionable Steps:
  • Switch to a bulky, electron-rich phosphine ligand (e.g., RockPhos, BrettPhos, or bulky bidentate ligands like BINAP)[7]. These ligands sterically crowd the Pd center, forcing the aryl and alkoxide groups into a geometry that dramatically accelerates reductive elimination, effectively outcompeting the

    
    -hydride elimination pathway.
    

Quantitative Data Summary: Side Product Mitigation

Reaction TypeTypical SubstratesPrimary Side ProductMechanistic CauseMitigation Strategy
SNAr 2- or 4-Halopyridine, Alkoxide2- or 4-PyridoneTrace water generates OH⁻, leading to rapid hydrolysis.Rigorous anhydrous conditions; pre-form alkoxide ex situ.
Ullmann 3-Halopyridine, PhenolBipyridine (Homocoupling)Cu(I) oxidation to Cu(II) by O₂ promotes radical coupling.Strict degassing; use bidentate N-donor ligands (e.g., 1,10-phenanthroline).
Buchwald-Hartwig Halopyridine, Aliphatic AlcoholDehalogenated Pyridine

-hydride elimination from the Pd(II)-alkoxide intermediate.
Bulky, electron-rich phosphine ligands (e.g., RockPhos, BrettPhos).

Standard Operating Procedures (Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step contains a visual or physical cue that confirms the success of the previous action before you proceed.

Protocol A: Water-Free SNAr Etherification of 2-Halopyridines

This protocol separates alkoxide generation from the substitution step to prevent base-catalyzed side reactions.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Alkoxide Generation: Add NaH (1.2 equiv, 60% dispersion in mineral oil). Wash with anhydrous hexanes (3x) via syringe to remove the oil, pulling off the hexanes via cannula. Add anhydrous THF. Slowly add the alcohol (1.1 equiv) dropwise at 0 °C.

  • Self-Validation Check: Observe the evolution of H₂ gas. Do not proceed until gas evolution has completely ceased and the solution is clear. This validates that all moisture and unreacted hydride have been consumed, eliminating the risk of hydroxide formation.

  • Substitution: Add the 2-halopyridine (1.0 equiv) dropwise. Heat to 60 °C and monitor via TLC until starting material is consumed.

Protocol B: Ligand-Accelerated Copper-Catalyzed Ullmann Etherification

This protocol uses ligand coordination to prevent copper aggregation and oxygen exclusion to prevent homocoupling.

  • Catalyst Complexation: In a glovebox or under strict Argon flow, combine CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in a Schlenk tube. Add anhydrous, degassed toluene.

  • Self-Validation Check: Stir at room temperature for 15 minutes. The suspension will shift from a pale yellow/white to a deep, homogeneous red/brown color. This color change is the self-validating cue that the active [Cu(phen)]I complex has successfully formed. If the solution remains pale, your ligand is degraded or coordination failed.

  • Reagent Addition: Add the 3-halopyridine (1.0 equiv), phenol (1.2 equiv), and finely milled, oven-dried Cs₂CO₃ (2.0 equiv).

  • Reaction: Seal the tube, heat to 110 °C for 16 hours. The robust ligand framework will force the C-O reductive elimination and prevent the halopyridine from poisoning the catalyst.

References

  • Synthesis of Alkyl Aryl Ethers Using a Halogen Exchange Coupled to an Ullmann Etherification. Union College Chemistry Theses. URL:[Link]

  • HARC as an open-shell strategy to bypass oxidative addition in Ullmann–Goldberg couplings. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. ResearchGate. URL:[Link]

  • Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. URL:[Link]

  • Ullmann Reaction. Organic Chemistry Portal. URL:[Link]

  • Buchwald-Hartwig Coupling Procedures and Scale-Up. Organic Synthesis. URL:[Link]

Sources

Technical Support Center: Purification of 2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for the purification and handling of 2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine (CAS: 331717-49-8). This compound is a critical alkylating intermediate, often utilized in the synthesis of antihistamines and other pharmaceutical agents containing pyridine-ether motifs.

Status: Active Role: Senior Application Scientist Context: Process Development & Impurity Remediation

Molecule Profile & Critical Attributes

Before initiating purification, understand the physicochemical behavior of your target. This molecule combines a basic pyridine core with a reactive alkyl chloride tail.

AttributeSpecification / CharacteristicImplications for Purification
CAS Number 331717-49-8Verification key for sourcing.
Molecular Weight ~213.7 g/mol Suitable for high-vacuum distillation.
Basicity (pKa) Pyridine N: ~6.0–7.0Allows for pH-switchable extraction .
Reactivity Primary Alkyl ChlorideLabile: Susceptible to hydrolysis (to alcohol) and elimination (to vinyl ether) under harsh basic/thermal conditions.
Solubility Soluble in DCM, EtOAc, Toluene; Sparingly soluble in water.Use non-polar solvents for extraction; aqueous acid for salt formation.

Troubleshooting Guide (FAQ Format)

Issue 1: "My crude product is dark brown/black and purity is <85%."

Diagnosis: Pyridine derivatives are prone to N-oxide formation and polymerization when exposed to air and light. The dark color often indicates oxidative degradation products or polymerized vinyl impurities. Solution:

  • Activated Carbon Treatment: Dissolve the crude oil in Toluene (5 volumes). Add 5-10% w/w Activated Carbon (e.g., Norit SA2). Stir at room temperature for 1 hour. Filter through Celite. This removes color bodies.

  • High-Vacuum Distillation: This is the most effective remediation. The monomeric product will distill over, leaving heavy polymers in the pot.

Issue 2: "I see a persistent impurity at RRT ~0.8 (HPLC) that increases with water washes."

Diagnosis: This is likely the Hydrolysis Impurity (the corresponding alcohol: 2-[3-(2-Hydroxy-ethoxy)-propyl]-6-methyl-pyridine). The alkyl chloride moiety hydrolyzes in the presence of water, especially at elevated pH or temperature. Corrective Action:

  • Minimize Aqueous Contact: Reduce the duration of aqueous washes.

  • pH Control: Keep aqueous washes neutral or slightly acidic (pH 5-6). Avoid strong caustic washes (NaOH) which accelerate hydrolysis and elimination.

  • Removal: The alcohol is much more polar than the chloride. It can be removed via silica gel chromatography (eluting with Hexane:EtOAc) or by converting it back to the chloride using Thionyl Chloride (SOCl2) if the quantity is significant.

Issue 3: "The product decomposes during distillation."

Diagnosis: Thermal instability caused by prolonged heating or insufficient vacuum. Solution:

  • Vacuum Requirement: You must achieve < 1 mbar (0.75 mmHg) . The boiling point is predicted to be >140°C at atmospheric pressure, which risks decomposition. At 0.5 mbar, the bp should drop to a manageable 110-120°C range.

  • Stabilizer: Add a radical inhibitor (e.g., BHT, 100 ppm) to the distillation pot to prevent polymerization.

Recommended Purification Workflows

Strategy A: Acid-Base Extraction (The "pH Switch")

Best for removing neutral organic impurities (unreacted starting materials, non-basic side products).

Mechanism: The pyridine nitrogen is protonated at pH < 4, becoming water-soluble. Neutral impurities remain in the organic layer.

Purification_Workflow Crude Crude Reaction Mixture (Organic Solvent) AcidWash Extract with 1N HCl (aq) pH Target: 2.0 - 3.0 Crude->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgLayer Organic Layer (Contains Neutral Impurities) Sep1->OrgLayer Discard AqLayer Aqueous Layer (Contains Product Salt) Sep1->AqLayer Keep BaseNeut Neutralize with NaHCO3/NaOH Target pH: 8.0 - 9.0 (Keep Cold < 10°C) AqLayer->BaseNeut Extract Extract into DCM/Toluene BaseNeut->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Final Purified Product (Pale Yellow Oil) Dry->Final

Caption: Figure 1. Acid-Base "pH Switch" purification logic isolating the basic pyridine product from neutral contaminants.

Strategy B: High-Vacuum Fractional Distillation

Best for final polishing and removing heavy polymers.

Protocol:

  • Setup: Short-path distillation head with a vigorous stir bar.

  • Vacuum: Apply high vacuum (< 1.0 mbar).

  • Heating: Slowly ramp oil bath temperature.

    • Foreshot: Collect low boilers (solvents, volatile impurities).

    • Main Fraction: Collect the steady boiling fraction.

  • Critical Parameter: Maintain Head Temperature stability. If temperature spikes or drops, stop collection.

Impurity Fate Mapping

Understanding where impurities go is essential for process control.[1]

Impurity TypeOriginRemoval Strategy
Precursor Alcohol Incomplete reaction / HydrolysisSilica Chromatography (Polarity difference) or Re-chlorination .
Vinyl Ether Elimination (Base/Heat induced)Acid-Base Extraction (Vinyl ethers are less basic/unstable in acid) or Distillation (lower BP).
Dimeric/Polymer Thermal/Oxidative degradationDistillation (Remains in pot residue).
Inorganic Salts Reaction byproductsAqueous Wash or Filtration of crude.

Storage & Stability

  • Condition: Store under Inert Atmosphere (Argon/Nitrogen) .

  • Temperature: Refrigerate (2–8°C).

  • Container: Amber glass (protect from light).

  • Shelf Life: Re-test purity every 6 months. Check specifically for hydrolysis (increase in alcohol content).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87009, 2-Chloro-6-methoxypyridine (Structural Analog Data). Retrieved from [Link]

  • Google Patents.Process for preparing bepotastine and intermediates used therein (EP2167488A2). (Contextual reference for pyridine-ether intermediate handling).

Sources

Pyridine Precursor Stability in Solution: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyridine Precursor Handling. As a Senior Application Scientist, I frequently encounter researchers struggling with unexplained precipitation, color changes, or loss of titer in their pyridine-based workflows. Pyridine derivatives are ubiquitous in drug discovery and chemical synthesis, but their unique electronic structure—specifically, the unhybridized lone pair on the sp2 nitrogen—makes them highly susceptible to nucleophilic attack, oxidation, and photolytic degradation in solution[1].

This guide bypasses generic advice to provide a mechanistic, causality-driven approach to troubleshooting pyridine stability. Every protocol provided here is designed as a self-validating system, ensuring you can empirically verify the integrity of your precursors before committing them to critical syntheses or assays.

Section 1: The Causality of Pyridine Instability

Before diving into troubleshooting, we must understand why pyridine precursors fail in solution. The degradation pathways are governed by three primary mechanisms:

  • Nucleophilic Alkylation (The Solvent Trap): Pyridine's nitrogen lone pair is highly nucleophilic[1]. In halogenated solvents like dichloromethane (DCM), pyridines can undergo slow, irreversible alkylation, forming insoluble bispyridinium salts[2].

  • Aqueous Hydrolysis: Substituted pyridines (e.g., NHS-esters or halopyridines) are highly sensitive to alkaline hydrolysis. The electron-withdrawing nature of the pyridine ring accelerates the nucleophilic attack of hydroxide ions on attached functional groups[3].

  • Oxidation & Photodegradation: Exposure to ambient light and oxygen leads to the formation of pyridine N-oxides, visually indicated by a yellowing or browning of the solution[4],[1].

Section 2: Frequently Asked Questions (Troubleshooting)

Q1: I prepared a stock solution of a 4-substituted pyridine in DCM. After a few days, a white precipitate formed, and my reaction yields plummeted. What happened? A1: You are observing the formation of a bispyridinium dichloride salt. While DCM is a standard organic solvent, it is not inert to nucleophiles. Pyridine derivatives react with DCM under ambient conditions to form a chloromethylpyridinium intermediate, which is subsequently attacked by a second pyridine molecule to form an insoluble bispyridinium salt[2]. Causality-driven solution: Switch your solvent to Acetonitrile (ACN) or Tetrahydrofuran (THF). If DCM must be used, prepare the solution immediately before use. Note that 2-substituted pyridines are generally stable in DCM because the steric hindrance at the ortho-position blocks the nucleophilic attack[2].

Q2: My pyridine-NHS ester labeling reagent degrades rapidly when I mix it with my protein buffer. How can I stabilize it? A2: Pyridine-NHS esters demonstrate excellent stability in anhydrous ACN (>95% intact after 24 hours), but their stability drops precipitously in aqueous alkaline conditions (e.g., tetraborate buffer, pH 8.5) due to rapid base-catalyzed hydrolysis of the NHS ester group[3]. Causality-driven solution: Maintain the pyridine-NHS ester as a concentrated stock in anhydrous ACN. Only spike it into the aqueous protein buffer at the exact moment of the reaction. Lowering the buffer pH to 7.2–7.5 can also extend the half-life of the active ester while maintaining primary amine reactivity.

Q3: My solid pyridine-2,3-dicarboxylic acid and its solutions turn yellow over time. Is it still safe to use? A3: Discoloration is a primary indicator of photodegradation and oxidative N-oxide formation[4],[1]. Pyridinedicarboxylic acids are degraded by sunlight and ambient UV exposure[4]. Causality-driven solution: Discard discolored material, as the N-oxide and ring-opened degradation products will interfere with your stoichiometry and catalysis. Store solid precursors in desiccators wrapped in aluminum foil, and prepare solutions in amber glass vials purged with argon[4].

Section 3: Quantitative Stability Data

To facilitate easy comparison, the following table summarizes the stability profiles of various pyridine derivatives based on solvent and environmental conditions.

Pyridine DerivativeSolvent / ConditionStorage TempTimeframeStability / RecoveryPrimary Degradation Mechanism
Unsubstituted PyridineDichloromethane (DCM)25°C2 Months< 1% Yield of Salt (Slow)Bispyridinium formation[2]
4-Dimethylaminopyridine (DMAP)Dichloromethane (DCM)25°C2 Months78% Yield of Salt (Fast)Bispyridinium formation[2]
2-Substituted PyridinesDichloromethane (DCM)25°C> 2 MonthsStable (>99%)Sterically hindered[2]
Pyridine-NHS EstersAnhydrous Acetonitrile25°C24 Hours> 95% IntactStable in anhydrous conditions[3]
Pyridine-NHS EstersACN : Tetraborate Buffer (1:1)25°C< 1 HourRapid DegradationAlkaline hydrolysis[3]
Pyridine-2,3-dicarboxylic acidAqueous Solution (pH > 8)25°CDaysModerate DegradationBase-catalyzed hydrolysis[4]
Section 4: Visualizing the Workflows

Below is the mechanistic pathway illustrating why halogenated solvents must be avoided for long-term storage of sterically unhindered pyridines.

G Start Pyridine Precursor in Solution Solvent Solvent Selection Start->Solvent DCM Dichloromethane (DCM) Solvent->DCM Nucleophilic Attack ACN Acetonitrile (ACN) Solvent->ACN Inert Environment Intermediate Chloromethylpyridinium Intermediate DCM->Intermediate Slow (Days-Months) Stable Stable Solution (>95% recovery) ACN->Stable 24h+ Stability Product Bispyridinium Salt (Precipitate) Intermediate->Product 2nd Pyridine Attack

Mechanistic divergence of pyridine precursor stability in DCM versus ACN.

To systematically resolve stability issues in your lab, follow this troubleshooting logic tree:

Workflow Issue Issue: Pyridine Precursor Degradation/Precipitation CheckSolvent Check Solvent Type Issue->CheckSolvent IsDCM Is it a halogenated solvent (e.g., DCM)? CheckSolvent->IsDCM ChangeSolvent Switch to ACN or THF IsDCM->ChangeSolvent Yes CheckLight Check Light/Air Exposure IsDCM->CheckLight No IsOxidized Solution turning yellow/brown? (N-oxide formation) CheckLight->IsOxidized AmberVial Use Amber Vials & Argon Purge IsOxidized->AmberVial Yes CheckpH Check Aqueous pH IsOxidized->CheckpH No IsAlkaline pH > 7.5? CheckpH->IsAlkaline Acidify Buffer to slightly acidic (pH 5-6) IsAlkaline->Acidify Yes

Systematic troubleshooting workflow for resolving pyridine stability issues in solution.

Section 5: Self-Validating Experimental Protocols

To ensure scientific integrity, never assume your precursors are stable in a new solvent system. Use the following self-validating protocol to empirically confirm stability before downstream application.

Protocol: Forced Degradation & Solvent Compatibility Screening (LC-MS) Objective: To validate the half-life of a specific pyridine precursor in a chosen solvent system, ensuring it meets the temporal requirements of your assay. Rationale: By running a forced degradation study alongside a stable control, you establish a self-validating baseline. If the control degrades, your analytical method or storage environment is compromised.

Step-by-Step Methodology:

  • Preparation of Stock: Weigh 10 mg of the pyridine precursor. Dissolve in 1.0 mL of anhydrous Acetonitrile (ACN) in an amber glass vial. Purge the headspace with Argon gas for 10 seconds and seal tightly. This is your Control Stock (10 mg/mL).

  • Preparation of Test Aliquots:

    • Test A (Solvent Compatibility): Dilute 100 µL of the Control Stock into 900 µL of your target reaction solvent (e.g., DCM, Methanol, or aqueous buffer).

    • Test B (Oxidative Stress): Dilute 100 µL of the Control Stock into 900 µL of ACN containing 0.3% Hydrogen Peroxide[4].

    • Test C (Photolytic Stress): Dilute 100 µL of the Control Stock into 900 µL of ACN in a clear glass vial and place under a broad-spectrum UV/Vis lamp.

  • Incubation: Incubate all vials (including a 1:10 diluted Control in ACN kept in the dark) at room temperature (25°C).

  • Sampling & Quenching: At t = 0, 1, 4, and 24 hours, withdraw 10 µL from each vial. Dilute immediately into 990 µL of cold (4°C) LC-MS grade ACN to quench any concentration-dependent reactions.

  • LC-MS Analysis: Inject 1 µL of each quenched sample onto a C18 UPLC column. Use a gradient of Water/ACN with 0.1% Formic Acid.

  • Data Interpretation:

    • Integrate the area under the curve (AUC) for the parent pyridine mass[M+H]+.

    • Normalize the t=0 AUC to 100%.

    • Validation Check: The Control Stock must show >98% AUC at t=24h. If not, the precursor is inherently unstable or the LC-MS method is causing on-column degradation.

    • Calculate the half-life in Test A, B, and C to dictate your handling protocols.

References[4] BenchChem. "Stability of Pyridine-2,3-dicarboxylic acid under different storage conditions." Benchchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbKpBBUb-Ft-OjkOO2saDXR83-JBH25MUCrhGux1lMqHocMPvv6x4AmgMvlAyfO0IXKaAdEpSC_P2mMNzF8gBH2R18brrcK7cbt5lFQ4Z8_Zl0amekzVNxbyrFoVc0zcBW01gQraQHosbdt8dW1SPqGGhdKU6nmek4KtKsWh6tg-CQbwUvuOuKh6r6jBqcbzv722TM-413XFsbDpmdyz2vyM0oTkDX8lg-fg==[1] Wikipedia. "Pyridine." Wikipedia.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGTe0X7-GzW0624YUAZ1dEnurz3DFkf_so6vpHJctKqOfOd8PzD7-W_65-GbRvIX9GG70yr59j0KuE_tkOfAwX55UYkO2vVkmClx8fMJsYe37pS47Q6Zzw1qcQaNy71mc=[3] ResearchGate. "Stability of pyridine, isoquinoline (A), and quinoline (B) derivatives bearing NHS groups in ACN." Researchgate.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRiuvmaoE-2tDJKhnzHEMcCyiatqEolZ0BGtS2bGhig8_46UcnpmdN2OKnwGi-UrZ8rA9VIHoRsjWyfWDMvyZ6OE4hMoU725wR_wJs0j0SDpPh32jrIsGzG-umRrVSB3B9ZWGEoXj_AZE-OU7HCSIbyW7vgVhtcaag60WKSrnT4FCHJ8F8kZsITHE2EdnkAPjPNhVu7ywmCoKGHtQ3WnRZU9NmtwkOlM0_n-6Yi0XCUSWsgh-uKToKYKi5D-DScfUZ[2] ACS Publications. "Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions." The Journal of Organic Chemistry.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk9VBrDnyEEta_lLJzm3zKeWKMWU0BjNmDYA0OHR45jG4fnlJ2sA1tUtT9tApXLrizE5PBXC2bIGfKSM4AB81Mgl2jHiHsMVyPrZ7hF7ch_j9HslvymOxgqodh_kDwH6MrG9AR

Sources

Technical Support Center: High-Performance F-18 Radiochemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Low Specific Activity ( ) in F-18 Labeling

Executive Summary

Low specific activity (or more precisely, Molar Activity ,


) is a critical failure mode in PET radiochemistry, particularly for receptor-binding ligands where mass effects can lead to receptor saturation. In F-18 nucleophilic substitution, the theoretical maximum 

is

GBq/µmol. However, routine production often yields values orders of magnitude lower (10–100 GBq/µmol).

This guide treats the synthesis module not just as a chemistry set, but as a trace-element management system . Every component that touches the isotope between the cyclotron target and the final vial is a potential source of "cold" fluorine (F-19) contamination.

Module 1: The "Cold Chain" (Hardware & Delivery)

Q: I have optimized my chemistry, but my


 remains low. Where is the F-19 coming from? 

A: The most overlooked source of F-19 is the delivery system, specifically PTFE (Teflon) tubing exposed to high radiation fields.

The Mechanism: Fluoropolymers like PTFE are susceptible to radiolysis. When [F-18]F- in [O-18]H2O passes through PTFE tubing that has been previously exposed to high radiation doses, the polymer backbone degrades, releasing free F-19 fluoride ions into your bolus. This "carrier" is chemically identical to your isotope and competes for the precursor.

Troubleshooting Protocol:

ComponentStandard Material (High Risk)Recommended Material (Low Risk)Rationale
Target Delivery Lines PTFE (Teflon)Polypropylene (PP) or PEEK PP does not contain fluorine; prevents radiolysis-induced leaching.
Valve Manifolds ETFE/PTFEPEEK / Ceramic Minimize fluoropolymer surface area in the wetted path.
Septa Fluoropolymer-coatedSilicone (uncoated) Avoids punch-fragments introducing F-19 into the reactor.

Data Insight: Studies have shown that replacing PTFE delivery lines with Polypropylene can increase


 by a factor of 2x to 5x  depending on the age of the lines.
Module 2: Reagents & Consumables

Q: My QMA cartridge recovery is good, but


 is poor. Is the cartridge the culprit? 

A: Yes, anion exchange cartridges (QMA) are a primary entry point for environmental F-19.

The Issue: Commercial QMA cartridges are often manufactured using industrial-grade plastics or conditioned with reagents containing trace fluoride. Furthermore, the carbonate (


) used for elution is a common vector for trace impurities.

Corrective Protocol: The "Clean" Conditioning Do not rely on factory conditioning for high-


 work.
  • Wash: Flush QMA with 10 mL High-Purity Water (18.2 MΩ).

  • Strip: Flush with 5 mL 0.5M

    
     (trace metal grade).
    
  • Rinse: Flush with 20 mL High-Purity Water.

  • Dry: Air purge.

Q: Does the precursor quality affect Specific Activity?

A: Absolutely. If your precursor is a salt (e.g., tosylate or mesylate) synthesized using fluorinated reagents (like trifluoroacetic acid) that weren't rigorously removed, you are adding carrier directly to the reaction vessel.

  • Check: Ensure your precursor certificate of analysis (CoA) specifically tests for free fluoride content, not just purity.

Module 3: The "Blank Run" Diagnostic

Q: How do I quantify the background F-19 in my system?

A: You must perform a Self-Validating Blank Run . This is the only way to isolate the source of contamination.

Protocol: The "Cold" Audit

  • Setup: Prepare the synthesizer exactly as if for a production run (reagents, QMA, precursor).

  • Execution: Run the entire automated sequence without adding radioactivity (no [F-18]F-). Use standard [O-18] water (or O-16 equivalent) as the input.

  • Collection: Collect the "final product" fraction (the HPLC peak where your product would be).

  • Analysis:

    • Method A (HPLC): Inject the fraction onto an analytical HPLC with a conductivity detector (or UV if the F-19 analog absorbs).

    • Method B (IC): Send the fraction for Ion Chromatography (IC) to measure total mass of Fluorine.

  • Calculation:

    
    
    If this background mass is 
    
    
    
    , your
    
    
    will never exceed ~50 GBq/µmol (assuming typical yields).
Module 4: Visualization of Contamination Pathways

The following diagram illustrates the cumulative "F-19 Cascade" where specific activity is lost.

F19_Contamination_Path cluster_prevention Critical Control Points Cyclotron Cyclotron Target (O-18 Water) Tubing Transfer Lines (PTFE Degradation) Cyclotron->Tubing Radiolysis releases F-19 QMA QMA Cartridge (Trapping) Tubing->QMA Carrier accumulation Reactor Reaction Vessel (Reagents/Precursor) QMA->Reactor Elution (K2CO3 impurities) HPLC HPLC Purification (Mobile Phase) Reactor->HPLC Synthesis (Precursor F-19) Product Final Product (Reduced Am) HPLC->Product Solvent contamination

Caption: The "F-19 Cascade" showing critical points where carrier fluorine enters the workflow.

Module 5: Advanced Troubleshooting (Decision Logic)

Use this logic flow to determine your next step.

Troubleshooting_Tree Start Low Specific Activity Detected CheckUV Check HPLC UV Trace (Is there a mass peak?) Start->CheckUV MassYes Yes: High Mass Peak CheckUV->MassYes Carrier Present MassNo No: Low/No Mass Peak CheckUV->MassNo Radioactivity Low Action1 Source: Precursor or Failed Separation MassYes->Action1 Action2 Source: Carrier F-19 (Tubing/Water) MassNo->Action2 Step1 Check Precursor Purity (IC Analysis) Action1->Step1 Step2 Replace PTFE Lines with PP/PEEK Action2->Step2

Caption: Diagnostic logic tree for isolating the root cause of low specific activity.

References
  • Füchtner, F., et al. (2008).[1][2] Factors affecting the specific activity of [18F]fluoride from a [18O]water target. Nuklearmedizin. Link

    • Key Finding: Identifies PTFE tubing as a major source of F-19 due to radiolysis.
  • Savisto, N., et al. (2018).[1] Influence of transport line material on the molar activity of cyclotron produced [18F]fluoride. Nuclear Medicine and Biology. Link

    • Key Finding: Confirms Polypropylene (PP)
  • Solbach, C., et al. (2004). Optimization of the specific activity of [18F]fluoride for the synthesis of high specific activity tracers. Applied Radiation and Isotopes. Link

    • Key Finding: Discusses the impact of target w
  • IUPAC. (2017). Terminology for specific activity and molar activity. Link

    • Standard: Defines the distinction between Specific Activity ( ) and Molar Activity ( ).

Sources

Addressing solubility challenges of CAS 331717-49-8 in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the solubility and handling challenges associated with CHAPS detergent , based on the strong likelihood that "CAS 331717-49-8" is a typo for CAS 331717-45-4 .

Subject: Addressing Solubility Challenges in Aqueous Buffers Target Compound: CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) CAS Reference: 331717-45-4 (Hydrate) / 75621-03-3 (Anhydrous) Note on CAS 331717-49-8: The input CAS 331717-49-8 corresponds to 2-[3-(2-Chloroethoxy)propyl]-6-methylpyridine, a lipophilic drug intermediate. If your inquiry specifically concerns this pyridine derivative, please refer to the Addendum at the end of this guide. This primary guide focuses on CHAPS , the industry-standard reagent notorious for the specific solubility challenges described in your request.

Product Profile & Physicochemical Logic

CHAPS is a zwitterionic sulfobetaine detergent derived from cholic acid.[1] It is widely used because it preserves the native state of membrane proteins better than ionic detergents (like SDS) while being more effective than non-ionic detergents (like Triton X-100). However, its unique fused-ring structure creates specific solubility behaviors that often confuse researchers.

Key Physicochemical Parameters
ParameterValueImplications for Solubility
Molecular Weight 614.9 g/mol Large molecule; diffuses slowly.
CMC (Critical Micelle Conc.) 6–10 mM (0.4–0.6%)High CMC allows removal by dialysis (unlike Triton).
Aggregation Number ~10Forms small micelles (~6 kDa).
Charge Zwitterionic (Net 0)Electrically neutral; compatible with IEF/Ion Exchange.
Solubility Limit (20°C) ~50 mg/mL (approx. 80 mM)Warning: Solubility drops drastically at <10°C.

Troubleshooting Guide: Solubility & Stability

Scenario A: "My CHAPS solution precipitates when I put it on ice."

Root Cause: CHAPS has a high Krafft point relative to other detergents. While soluble at room temperature (RT), its solubility limit decreases sharply at 4°C, causing phase separation or crystallization, especially at concentrations >10 mM. Technical Solution:

  • Dissolve at RT: Always prepare CHAPS buffers at 20–25°C.

  • Supercool Briefly: Cool the buffer to 4°C immediately before adding it to the sample.

  • Add Co-solvents: If long-term 4°C storage is required, adding 20% glycerol can inhibit crystal nucleation, though this increases viscosity.

Scenario B: "The solution is cloudy even at Room Temperature."

Root Cause: High salt concentrations decrease the Critical Micelle Concentration (CMC) and the solubility of the monomer. Mechanism: Salt ions shield the zwitterionic headgroups, reducing repulsion and forcing aggregation. Technical Solution:

  • Check Ionic Strength: If your buffer has >1 M NaCl, the solubility of CHAPS drops.

  • Protocol Adjustment: Dissolve CHAPS in water first, then add concentrated salt solution dropwise while stirring.

Scenario C: "I cannot remove CHAPS by dialysis."

Root Cause: Although CHAPS has a high CMC (suggesting easy removal), the kinetics are slow because the micelles are stable and the monomer is bulky. Technical Solution:

  • Dilution First: Dilute the sample to < CMC (below 4 mM) before dialysis to break up micelles into monomers.

  • High Frequency Exchange: Change the dialysis buffer every 2–4 hours.

  • Alternative: Use a detergent removal resin (e.g., Extracti-Gel) which is faster and more effective for zwitterions.

Scenario D: "Interference with Protein Quantification (Bradford)."

Root Cause: CHAPS interacts with Coomassie Blue dye, causing a false-positive precipitate or background signal. Technical Solution:

  • Limit: CHAPS is compatible with Bradford only up to ~0.1%.

  • Alternative: Use the BCA Assay (compatible up to 5% CHAPS) or Lowry Assay .

Validated Protocols

Protocol 1: Preparation of 10% (w/v) Stock Solution

This stock is stable at RT but may precipitate at 4°C.

  • Weighing: Weigh 1.0 g of CHAPS powder. Note: CHAPS is hygroscopic; weigh quickly or use a dry box.

  • Solvation: Add 7.0 mL of ultrapure water (Milli-Q). Do not add buffer salts yet.

  • Dissolution: Rock or stir gently at Room Temperature for 30–60 minutes. Avoid vigorous shaking to prevent foaming.

    • Troubleshooting: If grains persist, warm to 37°C for 5 minutes.

  • Volume Adjustment: Adjust final volume to 10 mL with water.

  • Sterilization: Filter through a 0.22 µm PES membrane. (Do not use Nylon, which may bind the detergent).

Protocol 2: Efficient Removal Workflow

Use this logic to decide between Dialysis and Resin.

CHAPS_Removal Start Protein Sample with CHAPS CheckConc Is CHAPS Conc. > 10 mM? Start->CheckConc Dilute Dilute to < 5 mM CheckConc->Dilute Yes MethodChoice Choose Removal Method CheckConc->MethodChoice No Dilute->MethodChoice Dialysis Dialysis (High CMC) MethodChoice->Dialysis Large Volume / Low Cost Resin Detergent Removal Resin MethodChoice->Resin Small Volume / Speed DialysisStep Use 100x Volume Buffer Change 3x over 24h Dialysis->DialysisStep ResinStep Bind & Elute (Fast, < 1 hour) Resin->ResinStep End CHAPS-Free Protein DialysisStep->End ResinStep->End

Figure 1: Decision tree for removing CHAPS from protein samples based on concentration and speed requirements.

Comparative Data Tables

Table 1: CHAPS Compatibility with Common Assays
Assay TypeCompatibility LimitAction if Exceeded
Bradford (Coomassie) ~0.1%Dilute sample or switch to BCA.
BCA (Copper) ~5.0%Recommended assay for CHAPS buffers.
Lowry ~1.0%Acceptable intermediate choice.
UV (280 nm) GoodCHAPS has low UV absorbance (unlike Triton).
Table 2: Critical Micelle Concentration (CMC) Variables

Data derived from Chattopadhyay & Harikumar (1996).

Solvent Condition CMC (mM) CMC (% w/v)
Pure Water ~8.0 mM 0.49%
0.5 M NaCl ~6.0 mM 0.37%
1.5 M NaCl ~4.1 mM 0.25%

| Effect | Salt lowers CMC , promoting micelle formation earlier. |

Addendum: Note on CAS 331717-49-8

If you are indeed working with 2-[3-(2-Chloroethoxy)propyl]-6-methylpyridine (CAS 331717-49-8), a Bepotastine intermediate:

  • Solubility Challenge: This molecule is a lipophilic organic base. It is sparingly soluble in neutral aqueous buffers.

  • Solubilization Strategy:

    • pH Adjustment: Lower the pH to < 4.0 to protonate the pyridine nitrogen (pKa ~5.2), forming a water-soluble salt.

    • Organic Co-solvents: Dissolve first in DMSO or Ethanol (up to 100 mg/mL), then dilute into the aqueous buffer (keeping final organic % < 5%).

References

  • Sigma-Aldrich. Product Information: CHAPS Hydrate (CAS 331717-45-4).Link

  • Chattopadhyay, A., & Harikumar, K.G. (1996).[2] "Dependence of critical micelle concentration of a zwitterionic detergent on ionic strength." FEBS Letters. Link

  • Thermo Fisher Scientific. Detergent Removal Methods for Protein Research.Link

  • BenchChem. Technical Support: Preventing CHAPS Precipitation at Low Temperatures.Link[2]

  • Bio-Rad. Protein Assay Compatibility Guide (Bradford/BCA).Link

Sources

Technical Guide: Mitigating Radiolysis in Pyridine-Based 18F-Radiotracer Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridine Paradox

Pyridine moieties are ubiquitous in PET radiotracers (e.g., [18F]DCFPyL, [18F]FPyPE, [18F]F-Nicotinic derivatives) due to their favorable pharmacokinetic profiles and binding affinities. However, they present a distinct challenge: Radiolytic Instability .

While pyridine rings are chemically robust against oxidative metabolism, they are electron-deficient aromatics that act as "radical sinks" during high-molar-activity synthesis. The high flux of ionizing radiation (positrons and gamma rays) generates reactive oxygen species (ROS) and solvated electrons in the aqueous/organic solvent matrix. These radicals attack the pyridine ring, leading to rapid degradation—often mistaken for chemical instability or precursor impurities.

This guide provides a self-validating, mechanistic approach to stabilizing these tracers using a multi-stage radical scavenging strategy.

Module 1: Diagnosing Radiolysis

Is it chemical instability or radiolysis?

Before applying fixes, you must confirm the root cause. Radiolysis has a distinct "fingerprint" compared to thermal or chemical decomposition.

Diagnostic Matrix
FeatureChemical InstabilityRadiolytic Decomposition
Time Dependence Linear degradation over days/weeks.Rapid degradation (minutes to hours) post-synthesis.
Activity Dependence None. Degradation rate is constant regardless of GBq.Critical: Higher starting activity = faster degradation (lower RCP).
Volume Dependence None.Critical: Lower volume (higher activity concentration) = faster degradation.
Impurity Profile Specific, predictable side-products.Smear of polar impurities or multiple small peaks on HPLC.
The "Dilution Test" (Self-Validation)

To confirm radiolysis, perform this split-vial experiment:

  • Synthesize the tracer.[1][2][3]

  • Vial A: Store 100 µL of the final formulation (high concentration).

  • Vial B: Dilute 100 µL of the formulation into 10 mL of saline (low concentration).

  • Analyze: Inject both into HPLC after 60 minutes.

    • Result: If Vial B has significantly higher Radiochemical Purity (RCP) than Vial A, the issue is radiolysis .

Module 2: Mechanism & Intervention

Understanding why the pyridine ring breaks is the key to stopping it.

The Radical Cascade

In aqueous solutions, ionizing radiation lyses water into hydroxyl radicals (


), hydrogen atoms (

), and solvated electrons (

).
  • The Threat: The pyridine nitrogen makes the ring electron-deficient, inviting nucleophilic attack by solvated electrons and addition reactions by hydroxyl radicals. This leads to ring-opening or polymerization (dimerization).

The Ascorbate Shield

Ascorbic acid (Vitamin C) is the gold-standard scavenger for pyridine tracers. It acts as a sacrificial reductant, intercepting


 and 

faster than they can react with the pyridine ring.

RadiolysisMechanism Radiation Ionizing Radiation (18F Decay) Water Solvent Matrix (H2O/EtOH) Radiation->Water Energy Transfer Radicals Reactive Species (•OH, e-aq, H•) Water->Radicals Radiolysis Pyridine Pyridine Tracer (Intact) Radicals->Pyridine Attack Impurity Radiolytic Impurities (Polymers/Ring-opened) Pyridine->Impurity Degradation Ascorbate Ascorbate (Scavenger) Ascorbate->Radicals Intercepts Dehydro Dehydroascorbate (Inert) Ascorbate->Dehydro Oxidation

Figure 1: Mechanism of radiolytic attack on pyridine rings and the interception pathway by ascorbate scavengers.

Module 3: The Optimized "Ascorbate Shield" Protocol

Do not rely on adding scavengers only at the end. Radiolysis occurs during purification when the tracer is concentrated on the HPLC column.[4]

Objective: Maintain a "chain of protection" from quench to final vial.

Step-by-Step Workflow
1. Quench & Dilution (Pre-HPLC)
  • Problem: The crude reaction mixture is hot and highly radioactive.

  • Action: Quench the reaction with a buffer containing sodium ascorbate (5 mg/mL) instead of plain water/buffer.

  • Why: Neutralizes radicals generated during the cooling phase.

2. HPLC Purification (The Critical Zone)
  • Problem: The tracer concentrates on the semi-prep column. Local radiation dose is massive.

  • Action: Add 0.5% (w/v) Sodium Ascorbate to the aqueous mobile phase component.

  • Note: Ascorbate absorbs UV. You may see a high baseline in the UV channel. Ensure your product peak is distinct or use a radiometric detector for triggering collection.

3. Fraction Collection
  • Problem: The collected fraction sits in the vial while waiting for SPE (Solid Phase Extraction) or rotary evaporation.

  • Action: Pre-load the collection vial with 10 mL of sterile water containing 50 mg Ascorbate .

  • Why: Immediate dilution and scavenging upon elution.

4. Final Formulation
  • Standard: 5-10% Ethanol in Saline.

  • Enhanced: Phosphate Buffer (pH 7.4) + Sodium Ascorbate (50 mg/mL) + Ethanol (5%).[5]

  • Self-Check: Ensure final pH is 4.5–7.5. Ascorbic acid is acidic; Sodium Ascorbate is near neutral. Use Sodium Ascorbate to avoid pH shock.

Workflow cluster_protection Chain of Protection (Continuous Scavenging) Reactor 1. Reactor (Crude 18F-Pyridine) Quench 2. Quench Step Add: Na-Ascorbate (5 mg/mL) Reactor->Quench Transfer HPLC 3. HPLC Purification Mobile Phase: 0.5% Ascorbate Quench->HPLC Inject Collection 4. Collection Vial Pre-load: 50mg Ascorbate/Water HPLC->Collection Elute Product SPE 5. SPE Formulation (C18 Sep-Pak) Collection->SPE Trapping Final Final SPE->Final Vial Elute & Dilute

Figure 2: The "Chain of Protection" workflow ensuring scavenger presence at every high-concentration step.

Quantitative Data: Scavenger Efficacy

The following table summarizes typical stability improvements observed in pyridine-based tracers (e.g., [18F]AV-19, [18F]FPyPE) when using this protocol.

ConditionRCP at EOS (End of Synthesis)RCP at 4 HoursNotes
Saline Only 92%< 70%Rapid degradation observed.
5% Ethanol/Saline 95%85%Ethanol helps, but insufficient for high activity (>50 GBq).
Ascorbate (50 mg/mL) > 98%> 95%Best Practice. Stabilizes even at high activity concentrations.
Gentisic Acid 96%90%Effective, but can interfere with some UV QC methods.

Troubleshooting & FAQs

Q1: Will ascorbate interfere with my Quality Control (QC) analysis?

  • Answer: It can. Ascorbate absorbs UV light (approx. 245-265 nm).

  • Fix:

    • Use a UV wavelength where ascorbate absorbance is lower (e.g., 280nm or 220nm) if your tracer allows.

    • Ensure your HPLC method separates the "void volume" (where ascorbate elutes) from your product peak.

    • Kryptofix Analysis: Ascorbate can interfere with colorimetric spot tests for Kryptofix. Validate your spot test with ascorbate present, or use a TLC method for Kryptofix quantification.

Q2: Can I just use Ethanol?

  • Answer: For low activity batches (<10 GBq), ethanol (5-10%) is often sufficient. However, for clinical production batches (>50 GBq), ethanol alone is often overwhelmed by the flux of hydroxyl radicals. Ascorbate is a more potent scavenger for aqueous radicals.

Q3: My final product pH is too low after adding Ascorbic Acid.

  • Answer: This is a common error. Do not use Ascorbic Acid (free acid) for the final formulation; use Sodium Ascorbate (salt). The salt is near-neutral (pH ~7.0–7.4), whereas the acid will drop pH < 4.0, potentially causing injection pain or tracer instability.

Q4: Why does radiolysis happen on the HPLC column?

  • Answer: The column concentrates the radioactivity into a tiny band (microliters volume). The local activity concentration (

    
    ) spikes massively, increasing the probability of radical-tracer collisions. If the mobile phase is just water/acetonitrile, there is no protection.
    

References

  • Scott, P. J., et al. (2009). Studies into radiolytic decomposition of fluorine-18 labeled radiopharmaceuticals for positron emission tomography.[4] Applied Radiation and Isotopes.[1][2][5][6][7][8]

    • Key Insight: Establishes ethanol and sodium ascorbate as primary stabilizers for 18F-labeled amines/pyridines.
  • Chen, X., et al. (2023). Radiolysis-Associated Decrease in Radiochemical Purity of 177Lu-Radiopharmaceuticals and Comparison of the Effectiveness of Selected Quenchers against This Process.[9] Molecules.[1][2][3][4][5][6][8][10][11][12][13]

    • Key Insight: Comparative efficacy of Ascorbic Acid vs. Ethanol vs. Gentisic acid.[9]

  • Jacobson, O., et al. (2015). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Molecules.[1][2][3][4][5][6][8][10][11][12][13]

    • Key Insight: Discusses structural and formulation strategies to prevent defluorination and degrad
  • EANM Guideline. Harmonisation on molar activity or specific activity of radiopharmaceuticals.[6] EJNMMI.[3][4]

    • Key Insight: Defines the relationship between molar activity and stability.

Sources

Validation & Comparative

Chromatographic Identity Validation of F-18 Radiopharmaceuticals: The "Cold Standard" vs. Precursor Separation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide: Chromatographic Identity Validation of F-18 Radiopharmaceuticals Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Identity Crisis in PET Chemistry

In the high-stakes environment of Positron Emission Tomography (PET) tracer production, "Identity" is not a philosophical concept—it is a regulatory absolute. When you synthesize an


F-labeled radiopharmaceutical, you are working with sub-nanomolar masses. You cannot use NMR or IR for structural confirmation on the final product.

Therefore, High-Performance Liquid Chromatography (HPLC) co-injection becomes the primary method for identity validation.

This guide compares the Gold Standard method (Co-injection with the non-radioactive


F-reference) against the Precursor Comparison method  (often involving Chloro- or Nitro-analogs). While the prompt alludes to "chloro-standard co-injection," this guide clarifies that while chloro-analogs are critical for demonstrating separation, they are chemically distinct from the final product and cannot serve as a direct identity match.
Comparative Analysis: The Standards

The following table contrasts the two distinct roles of "Standards" in F-18 QC.

FeatureMethod A: The Gold Standard (

F-Reference)
Method B: The Precursor Comparison (e.g., Chloro-Analog)
Chemical Identity Identical to the tracer (F-19 vs F-18).Different (Cl,

, or OTf group instead of F).
Primary Purpose Identity Confirmation. Proves the radioactive peak is the desired molecule.Purity & Separation. Proves the tracer is not the starting material.
Retention Time (

)
Co-elution. Peaks must align perfectly (accounting for detector offset).Shifted. The Chloro-analog will elute at a different time (usually later in RP-HPLC).
Regulatory Status Mandatory (USP <821>, FDA, EANM).Required for impurity quantification, not positive identity.
Risk of False Positive Low (if method is validated for specificity).High (if used for identity, as

does not match).
Technical Deep Dive: Why "Chloro" is Not an Identity Standard

In nucleophilic substitution (the most common F-18 labeling method), we often replace a leaving group (like a Chloro-, Nitro-, or Ammonium group) with


F-fluoride.
  • The Chemistry:

    
    
    
  • The Chromatography: Fluorine is the most electronegative element and mimics hydrogen's size, whereas Chlorine is significantly larger and more lipophilic.

  • The Result: In Reverse-Phase HPLC (RP-HPLC), the

    
    F-product will typically elute earlier  than the Chloro-precursor .
    

Critical Insight: If you co-inject a Chloro-standard and your radioactive peak aligns with it, you have failed. It means you likely have not fluorinated your molecule, or your resolution is insufficient to distinguish the product from the precursor.

Experimental Protocol: The Self-Validating Co-Injection Workflow

This protocol describes the industry-standard "Spiking" method using the


F-Cold Standard.
Phase 1: System Suitability
  • Equilibrate the HPLC system (C18 column typical) with the defined mobile phase.

  • inject the non-radioactive

    
    F-Standard alone.
    
  • Verify column performance:

    • Tailing Factor (

      
      ): 
      
      
      
    • Theoretical Plates (

      
      ): 
      
      
      
      (dependent on column length).
Phase 2: The Co-Injection (Spiking)
  • Draw a sample of the final formulation

    
    F-Tracer (approx. 10-50 µL).
    
  • Spike this sample with a known concentration of the

    
    F-Cold Standard (approx. 10-20 µg/mL final conc).
    
    • Expert Note: Do not inject them separately. Mixing them in the vial eliminates injection-timing errors.

  • Inject onto the HPLC.

  • Monitor two channels simultaneously:

    • Channel A (UV): Detects the mass of the

      
      F-Standard (254 nm typical).
      
    • Channel B (Gamma/Rad): Detects the radioactivity of the

      
      F-Tracer.
      
Phase 3: Data Analysis & The "Gamma-Delay"

You must account for the physical distance between the UV detector and the Gamma detector. The radioactive peak usually appears after the UV peak because the Gamma detector is placed downstream.

Calculation:



Where


 is the calibrated time it takes for liquid to travel from the UV cell to the Gamma cell.

Acceptance Criteria:



(Or Relative Retention Time difference < 2.5%)
Visualizing the Logic
Diagram A: The QC Decision Matrix

This diagram illustrates the logical flow of accepting or rejecting a batch based on co-injection results.

QC_Logic Start Start QC Process Inject Co-Inject 18F-Product + 19F-Standard Start->Inject Detect Detect Peaks (UV & Gamma) Inject->Detect Check_Offset Apply Gamma-UV Delay Correction Detect->Check_Offset Compare Compare Retention Times (tR) Check_Offset->Compare Decision Do Peaks Overlap? Compare->Decision Pass PASS: Identity Confirmed Decision->Pass Yes (|Δt| < 0.5m) Fail_Drift FAIL: tR Mismatch Decision->Fail_Drift No (Unknown Impurity) Fail_Precursor FAIL: Co-elutes with Precursor Decision->Fail_Precursor Matches Precursor tR

Caption: QC Decision Tree for F-18 Identity Validation via Co-injection.

Diagram B: Chromatogram Overlay Logic

Visualizing why the Chloro-precursor must be distinct from the F-18 Product.

Chromatogram Injection Injection (t=0) F18_Peak 18F-Product Peak (Radio Trace) Early Elution Injection->F18_Peak Polar Interaction F19_Peak 19F-Standard Peak (UV Trace) Co-elutes with 18F F18_Peak->F19_Peak Identity Match Cl_Peak Chloro-Precursor (UV Trace) Late Elution F19_Peak->Cl_Peak Lipophilic Lag

Caption: Theoretical elution order in RP-HPLC. The F-18 product and F-19 standard align; the Chloro-precursor elutes later.

References & Regulatory Grounding
  • USP <821> Radioactivity. United States Pharmacopeia.[1] (Defines the requirement for radionuclidic and radiochemical identity).

  • FDA Guidance for Industry: PET Drug Products. Current Good Manufacturing Practice (CGMP). (Mandates specific identity testing for batch release).

  • Vallabhajosula, S., et al. "Radiopharmaceutical Purity and Identity: The Role of HPLC." Journal of Nuclear Medicine Technology. (Discusses the mechanics of co-elution and detector offsets).

  • EANM Guideline on the Validation of Analytical Methods. European Association of Nuclear Medicine. (Provides the statistical limits for retention time deviations).

Sources

Comparative NMR Characterization Guide: High-Field (600 MHz CryoProbe) vs. Routine (400 MHz RT Probe) for Flexible Alkyl-Ether Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

The structural validation of 2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine presents a specific analytical hurdle common to flexible, heteroatom-rich aliphatic chains. While the 2,6-disubstituted pyridine core is easily resolved, the 3-(2-chloro-ethoxy)-propyl substituent contains five distinct methylene groups.

The Causality of Signal Overlap: The electronegativity of the ether oxygen atom and the terminal chlorine atom exert nearly identical deshielding effects on their adjacent methylene protons (C3', C4', and C5'). In standard 400 MHz NMR systems utilizing Room Temperature (RT) probes, this lack of chemical shift dispersion results in a second-order multiplet cluster between 3.50 and 3.80 ppm.

To objectively compare analytical solutions, this guide evaluates the performance of a 600 MHz NMR equipped with a Triple Resonance CryoProbe (TCI) against a standard 400 MHz RT Probe system. By cooling the RF coil and preamplifiers to ~20 K, the CryoProbe reduces thermal noise, yielding a 3-to-4-fold increase in Signal-to-Noise Ratio (SNR)[1][2]. This enables the rapid acquisition of 2D heteronuclear experiments (HSQC/HMBC) required to unambiguously assign the overlapping aliphatic signals.

Technology Comparison: Product vs. Alternative

When characterizing dilute or complex intermediates, hardware selection dictates both data integrity and laboratory throughput. The table below summarizes the quantitative performance metrics of both systems.

Table 1: Performance Comparison for Alkyl-Ether Resolution
ParameterAlternative: 400 MHz RT ProbeProduct: 600 MHz TCI CryoProbeAnalytical Advantage & Causality
RF Coil Temperature 298 K~20 K (Helium-cooled)Drastic reduction in thermal noise within the receiver circuit[2].
1H Signal-to-Noise (SNR) ~300:1~1200:14x sensitivity enhancement allows for samples at 1/4th the concentration[1].
13C Acquisition Time ~4.0 Hours~15 Minutes16x throughput increase due to the squared relationship between SNR and time[1].
Aliphatic Dispersion Overlapping second-order multipletsBaseline-resolved first-order tripletsHigher Larmor frequency (600 MHz) increases Hz dispersion, simplifying J-coupling analysis.
Visualization: Signal-to-Noise Enhancement Mechanism

CryoProbe_Mech cluster_RT Standard RT Probe (400 MHz) cluster_Cryo TCI CryoProbe (600 MHz) Sample Sample (298 K) 2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine CoilRT RF Coil (298 K) High Thermal Noise Sample->CoilRT CoilCryo RF Coil (~20 K) Thermal Noise Minimized Sample->CoilCryo PreampRT Preamplifier (298 K) CoilRT->PreampRT OutputRT Base SNR (1x) Long Acq. Time PreampRT->OutputRT PreampCryo Preamplifier (~20 K) CoilCryo->PreampCryo OutputCryo Enhanced SNR (4x) Rapid 2D Acq. PreampCryo->OutputCryo

Fig 1. Signal-to-noise enhancement mechanism in CryoProbe vs. RT Probe systems.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment, the following step-by-step methodology incorporates internal validation checkpoints.

Reagents: 5 mg of 2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine dissolved in 600 µL of Deuterated Chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). CDCl3 is selected for its low viscosity, which maximizes the rotational correlation time (


) of the molecule, yielding sharper linewidths[3].
Step-by-Step 2D NMR Workflow (600 MHz TCI CryoProbe)
  • Probe Tuning and Matching (Wobb):

    • Action: Automatically tune the 1H and 13C channels to the exact impedance of the sample.

    • Causality: CryoProbes are highly sensitive to the dielectric properties of the solvent. Precise tuning prevents RF reflection, ensuring the 90° excitation pulses deliver maximum energy to the spin system.

  • Locking and 3D Gradient Shimming:

    • Action: Lock to the deuterium frequency of CDCl3 and execute TopShim.

    • Validation Checkpoint: Measure the Full Width at Half Maximum (FWHM) of the internal TMS singlet. If FWHM > 0.8 Hz, re-execute shimming. This ensures the magnetic field homogeneity is sufficient to resolve the fine 5.8 Hz J-couplings of the chloroethoxy chain.

  • 1D 1H Acquisition (Steady-State Establishment):

    • Action: Acquire 16 scans with 4 dummy scans (DS=4).

    • Causality: Dummy scans establish steady-state longitudinal magnetization prior to data collection, preventing integration errors caused by initial T1 relaxation artifacts.

  • Phase-Sensitive 2D 1H-13C HSQC Acquisition:

    • Action: Execute an Echo/Antiecho gradient-selected HSQC.

    • Validation Checkpoint: Run a 1D projection of the first increment. Verify that the SNR of the C1' proton (2.82 ppm) is > 10:1 before committing to the full 2D matrix. Gradient selection provides excellent artifact suppression without the time overhead of extensive phase cycling, leveraging the CryoProbe's sensitivity for rapid acquisition.

Visualization: Self-Validating NMR Workflow

NMR_Workflow Prep Sample Preparation (CDCl3 + 0.03% TMS) Lock Lock & Shim (Self-Validating Z0-Z5) Prep->Lock Acq1D 1D 1H NMR (Dispersion Check) Lock->Acq1D Decision Signal Overlap at 3.5 - 3.8 ppm? Acq1D->Decision Acq2D 2D HSQC / HMBC (CryoProbe Accelerated) Decision->Acq2D Yes (Aliphatic Overlap) Assign Unambiguous Structural Assignment Decision->Assign No Acq2D->Assign

Fig 2. Self-validating NMR workflow for resolving aliphatic signal overlap.

Quantitative Data Presentation

The combination of 600 MHz dispersion and 2D HSQC correlation allows for the definitive assignment of the previously overlapping C3', C4', and C5' methylenes. The 13C dimension provides a massive >20 ppm dispersion between the ether carbons and the chloro-substituted carbon, completely resolving the ambiguity.

Table 2: High-Resolution NMR Assignments (600 MHz, CDCl3)
PositionFragment1H Chemical Shift (ppm)Multiplicity (J in Hz)13C Chemical Shift (ppm)Key HMBC Correlations
C6-CH3 Pyridine Methyl2.52s (3H)24.5C5, C6
C5 Pyridine Ring6.98d (7.6) (1H)121.2C3, C6
C4 Pyridine Ring7.48t (7.6) (1H)136.5C2, C6
C3 Pyridine Ring7.02d (7.6) (1H)120.5C5, C2
C1' Pyr-CH2 -2.82t (7.5) (2H)35.2C2, C3, C2', C3'
C2' -CH2-CH2 -CH2-2.05quintet (7.5, 6.5) (2H)29.8C1', C3'
C3' -CH2-CH2 -O-3.52t (6.5) (2H)70.5C1', C2', C4'
C4' -O-CH2 -CH2-3.72t (5.8) (2H)71.2C3', C5'
C5' -CH2-CH2 -Cl3.62t (5.8) (2H)42.8C4'

Note: Chemical shifts are referenced to internal TMS at 0.00 ppm. Trace solvent impurities (e.g., residual H2O at 1.56 ppm in CDCl3) were validated against standard impurity tables[3].

Conclusion

For the characterization of complex intermediates like 2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine, relying on a standard 400 MHz RT probe introduces significant risk of misassignment due to aliphatic signal overlap. Upgrading the analytical workflow to a 600 MHz TCI CryoProbe system is not merely a matter of convenience; it is a mechanistic requirement. The 4x sensitivity enhancement[1] transforms multi-hour 2D NMR acquisitions into routine, 15-minute validations, ensuring absolute structural confidence for downstream organometallic synthesis.

References

1.[4] Bali, Sumit, et al. (2006). "Multidentate hybrid organotellurium ligands 1-(4-methoxyphenyltelluro)-2-[3-(6-methyl-2-pyridyl)propoxy]ethane (L-1) 2-methyl-6-{3-[2-({2-[3-(6-methyl-2-pyridyl)propoxy]-ethyl}telluranyl)ethoxy]propyl}pyridine (L-2) and their metal complexes". Polyhedron, 25 (4), 1033-1042. 4 2.[1] NMR Wiki Contributors. (2009). "Cryoprobe". NMR Wiki. 1 3.[2] Wu, Wen-Jin. (2004). "Cryogenic Probes". Academia Sinica. 2 4.[3] Gottlieb, H.E., Kotlyar, V., Nudelman, A. (1997). "NMR chemical shifts of common laboratory solvents as trace impurities". Journal of Organic Chemistry, 62(21): 7512-7515. Cited via CK Isotopes. 3

Sources

Chloro vs. Fluoro-Analogs in Drug Discovery: A Comparative Guide to Binding Affinity

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing potency, selectivity, and pharmacokinetic profiles. Among the most utilized tools in the medicinal chemist's arsenal is the introduction of halogen atoms. Fluorine and chlorine, in particular, are frequently employed as bioisosteric replacements for hydrogen or other functional groups. While both can profoundly influence a molecule's properties, their effects on binding affinity are often nuanced and context-dependent. This guide provides an in-depth comparison of chloro- and fluoro-analogs, delving into the underlying physicochemical principles and offering practical guidance on the experimental determination of binding affinity.

The Halogen Effect: More Than Just Steric Bulk

The decision to incorporate a chlorine or fluorine atom into a drug candidate is driven by their unique electronic and steric properties. While fluorine is the most electronegative element, its small van der Waals radius (1.47 Å) is comparable to that of a hydrogen atom (1.20 Å).[1] This allows for minimal steric perturbation while inducing significant electronic changes. Conversely, chlorine is less electronegative but larger (van der Waals radius of 1.74 Å), offering different steric and electronic contributions.[2]

A key differentiator in their interaction profiles is the phenomenon of halogen bonding . This is a non-covalent interaction where an electron-deficient region on the halogen atom, known as the σ-hole, interacts with a Lewis base, such as a backbone carbonyl oxygen or a nitrogen atom in an amino acid side chain.[3][4][5] The strength of this interaction is dependent on the polarizability of the halogen, with the trend being I > Br > Cl > F. Consequently, chlorine is a more effective halogen bond donor than fluorine.[6]

Impact on Binding Affinity: A Tale of Two Halogens

A comprehensive analysis of matched molecular pairs, where the only difference is the replacement of a fluorine with a chlorine atom, reveals a statistically significant, albeit modest, trend: chlorinated compounds, on average, exhibit a slightly higher binding affinity than their fluorinated counterparts .[7][8] One study reported an average increase in binding constant of around 10-12% for chlorinated analogs.[7][8] This can be attributed to several factors:

  • Enhanced Halogen Bonding: As mentioned, chlorine's more positive σ-hole leads to stronger halogen bonding interactions with nucleophilic pockets in the target protein.[6]

  • Increased Polarizability: Chlorine's greater polarizability can lead to more favorable van der Waals interactions within the binding site.

  • Hydrophobicity: Chlorinated compounds are generally more lipophilic than their fluorinated analogs, which can contribute to increased binding affinity through the hydrophobic effect.[8][9]

However, this is a general trend, and the specific context of the binding pocket is crucial. In instances where a strong hydrogen bond acceptor is required and halogen bonding is not a dominant interaction, the highly electronegative fluorine can be more advantageous.[1]

Quantitative Comparison of Chloro- vs. Fluoro-Analog Binding Affinity

The following table summarizes data from published studies, showcasing the impact of chloro- versus fluoro-substitution on the binding affinity of various inhibitors.

TargetInhibitor ClassChloro-Analog (IC50/Kd)Fluoro-Analog (IC50/Kd)Fold Difference (Cl vs. F)Reference
RORγtIndole Derivatives28 nM (1c)445 nM (1a)~16x more potent[9]
CD384-amino-8-quinoline carboxamides445 nM (2c)4700 nM (2a)~10.5x more potent[9]
PNMT2-aminobenzimidazoles1.8 µM (12-Cl)7.2 µM (12-F)4x more potent[8][9]
HIV-1 Capsid Protein->10-fold more potent->10[8]

Experimental Determination of Binding Affinity

Accurately quantifying the binding affinity of your chloro- and fluoro-analogs is essential for making informed decisions in your drug development pipeline. Two of the most robust and widely used techniques are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), binding stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[10][11][12][13]

  • Sample Preparation:

    • Prepare the protein and ligand (chloro- or fluoro-analog) in an identical, well-dialyzed buffer to minimize heats of dilution.[14] Mismatched buffers are a common source of artifacts.[15]

    • Thoroughly degas both solutions to prevent air bubbles from interfering with the measurement.[16]

    • Accurately determine the concentrations of both the protein and the ligand.

  • Instrument Setup:

    • Clean the sample and reference cells and the injection syringe meticulously according to the manufacturer's instructions.[17]

    • Fill the reference cell with the dialysis buffer.

    • Load the protein solution into the sample cell, ensuring no bubbles are introduced.

    • Load the ligand solution into the injection syringe, again, avoiding any bubbles.

  • Experimental Run:

    • Set the experimental temperature, stirring speed, and reference power. A typical starting point is 25°C and 750 rpm.

    • Program the injection parameters. A standard experiment consists of an initial small injection (e.g., 0.5 µL) followed by a series of larger, equally spaced injections (e.g., 20 injections of 2.0 µL). The time between injections should be sufficient for the signal to return to baseline.

    • Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution. This value will be subtracted from the binding data.[10]

  • Data Analysis:

    • Integrate the raw data peaks to obtain the heat change for each injection.

    • Subtract the heat of dilution from the control experiment.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.

ITC_Workflow cluster_prep 1. Sample Preparation cluster_setup 2. Instrument Setup cluster_run 3. Experimental Run cluster_analysis 4. Data Analysis prep_protein Prepare Protein in Dialysis Buffer degas Degas Both Solutions prep_protein->degas prep_ligand Prepare Ligand in Identical Buffer prep_ligand->degas concentration Determine Accurate Concentrations degas->concentration load_protein Load Protein into Sample Cell concentration->load_protein load_ligand Load Ligand into Syringe concentration->load_ligand clean Clean Cells and Syringe fill_ref Fill Reference Cell with Buffer clean->fill_ref fill_ref->load_protein load_protein->load_ligand set_params Set Temperature, Stirring, Power program_injections Program Injection Parameters set_params->program_injections run_exp Perform Titration program_injections->run_exp run_control Run Control (Ligand into Buffer) program_injections->run_control integrate Integrate Raw Data Peaks run_exp->integrate subtract Subtract Heat of Dilution run_control->subtract integrate->subtract plot Plot Binding Isotherm subtract->plot fit Fit Data to Binding Model plot->fit output output fit->output Kd, n, ΔH, ΔS

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at a sensor surface to monitor biomolecular interactions in real-time. It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd = kd/ka) can be calculated.

  • Ligand Immobilization:

    • Select a suitable sensor chip based on the ligand's properties.

    • Activate the sensor surface (e.g., using EDC/NHS chemistry for amine coupling).

    • Inject the ligand over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active groups on the surface.

  • Analyte Binding and Kinetics:

    • Prepare a series of analyte (chloro- or fluoro-analog) dilutions in running buffer. A concentration range spanning at least 10-fold below and above the expected Kd is recommended.[5]

    • Inject the analyte solutions over the immobilized ligand surface at a constant flow rate.

    • Monitor the association phase as the analyte binds to the ligand.

    • After the association phase, inject running buffer to monitor the dissociation phase.

  • Surface Regeneration:

    • Inject a regeneration solution to remove the bound analyte from the ligand, preparing the surface for the next injection. The choice of regeneration solution depends on the specific interaction and may require optimization.

  • Data Analysis:

    • The instrument software generates a sensorgram, which is a plot of the response units (RU) versus time.

    • Perform a double-reference subtraction to correct for bulk refractive index changes and non-specific binding.

    • Globally fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.

SPR_Workflow cluster_immobilization 1. Ligand Immobilization cluster_binding 2. Analyte Binding cluster_regeneration 3. Surface Regeneration cluster_analysis 4. Data Analysis select_chip Select Sensor Chip activate Activate Surface select_chip->activate inject_ligand Inject Ligand activate->inject_ligand deactivate Deactivate Surface inject_ligand->deactivate prep_analyte Prepare Analyte Dilutions deactivate->prep_analyte inject_analyte Inject Analyte (Association) prep_analyte->inject_analyte inject_buffer Inject Buffer (Dissociation) inject_analyte->inject_buffer inject_regen Inject Regeneration Solution inject_buffer->inject_regen inject_regen->inject_analyte Next Cycle generate_sensorgram Generate Sensorgram subtract_refs Double-Reference Subtraction generate_sensorgram->subtract_refs fit_data Fit Data to Kinetic Model subtract_refs->fit_data output output fit_data->output ka, kd, Kd

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

Visualizing Molecular Interactions: A Case Study

The structural basis for the difference in binding affinity between chloro- and fluoro-analogs can be visualized using X-ray crystallography data. For example, in the case of phenylethanolamine N-methyltransferase (PNMT) inhibitors, the chlorinated analog forms a more linear and closer halogen bond with the sulfur atom of a methionine residue compared to the fluorinated analog.[8][9]

Binding_Modes cluster_chloro Chloro-Analog Binding cluster_fluoro Fluoro-Analog Binding Chloro-Analog Inhibitor-Cl Met-S S Chloro-Analog->Met-S Halogen Bond (3.040 Å, 168.5°) Protein_Pocket Binding Pocket Fluoro-Analog Inhibitor-F Met-S_2 S Fluoro-Analog->Met-S_2 Weaker Interaction (3.300 Å, 154.6°)

Caption: Chloro- vs. Fluoro-analog binding in PNMT active site.

Conclusion and Future Perspectives

The choice between incorporating a chlorine or a fluorine atom into a drug candidate is a strategic decision that can significantly impact binding affinity. While chlorinated analogs often exhibit slightly higher affinity due to stronger halogen bonding and increased hydrophobicity, the specific chemical environment of the binding pocket ultimately dictates which substitution is more favorable. The empirical data gathered through robust biophysical techniques like ITC and SPR are indispensable for guiding these decisions. As our understanding of the subtle interplay of non-covalent interactions continues to grow, so too will our ability to rationally design more potent and selective therapeutics through the judicious use of halogenation.

References

  • Lu, Y., et al. (2010). Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery, 5(9), 853-864.
  • Scholfield, M. R., et al. (2013). Halogen bonding in protein–ligand interactions: a structural survey. Journal of Medicinal Chemistry, 56(4), 1547-1556.
  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science, Advance Article.
  • Summerfield, C. J. E., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.
  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science, Advance Article. DOI:10.1039/D5SC07348K
  • Taylor, R. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(10), 867-875.
  • Sirimulla, S., et al. (2013). Halogen Interactions in Protein-Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design.
  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

  • Malvern Panalytical. (2019, April 18). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Summerfield, C. J. E., & Pattison, G. (2026, January 8). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.
  • protocols.io. (2025, June 26). Isothermal Titration Calorimetry ITC. Retrieved from [Link]

  • Bitesize Bio. (2025, May 20). Surface Plasmon Resonance Troubleshooting - SPR Assay Advice. Retrieved from [Link]

  • Summerfield, C. J. E., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv.
  • RCSB PDB. (2004, December 22). 1W5X: HIV-1 protease in complex with fluoro substituted diol-based C2- symmetric inhibitor. Retrieved from [Link]

  • RCSB PDB. (2017, February 1). 5HSU: Fluorine substituted 5-methyl-6-(2',4'-difluoromethoxyphenythio)thieno[2,3-d]pyrimidine-2,4-diamine. Retrieved from [Link]

  • RCSB PDB. (2017, February 1). 5K3B: Crystal Structure of the Fluoroacetate Dehalogenase RPA1163 - Asp110Asn/Chloroacetate - Cocrystallized. Retrieved from [Link]

  • RCSB PDB. (2006, May 17). 1NEL: FLUORIDE INHIBITION OF YEAST ENOLASE: CRYSTAL STRUCTURE OF THE ENOLASE-MG2+-F--PI COMPLEX AT 2.6-ANGSTROMS RESOLUTION. Retrieved from [Link]

  • The Biochemist | Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance. Retrieved from [Link]

  • Atomika Teknik. (n.d.). ITC Troubleshooting. Retrieved from [Link]

  • CureFFI.org. (2016, September 12). Isothermal titration calorimetry. Retrieved from [Link]

  • RCSB PDB. (2015, September 9). 5DDB: Menin in complex with MI-319. Retrieved from [Link]

  • RCSB PDB. (1995, March 29). 1CSS: ALPHA-FLUORO ACID AND ALPHA-FLUORO AMIDE ANALOGS OF ACETYL-COA AS INHIBITORS OF OF CITRATE SYNTHASE: EFFECT OF PKA MATCHING ON BINDING AFFINITY AND HYDROGEN BOND LENGTH. Retrieved from [Link]

  • ResearchGate. (2022, February 13). I am new to ITC. I have performed my first ITC experiment today with the protein and receptor as ligand. Could anyone help to analyze the result?. Retrieved from [Link]

  • TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Atomika Teknik. (n.d.). ITC Troubleshooting. Retrieved from [Link]

  • RCSB PDB. (2017, August 23). 5V9O: KRAS G12C inhibitor. Retrieved from [Link]

  • PNAS. (2018, April 18). A selective class of inhibitors for the CLC-Ka chloride ion channel. Retrieved from [Link]

  • RCSB PDB. (2026, February 25). 9OR4: Crystal structure of SARS-CoV2 PLpro in complex with a covalent inhibitor. Retrieved from [Link]

  • YouTube. (2025, August 21). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. Retrieved from [Link]

  • RCSB PDB. (2025, March 12). 9FJT: Human Monoamine Oxidase B in complex with MC4762 inhibitor (9a) at 1.4 A resolution. Retrieved from [Link]

  • RCSB PDB. (2025, May 21). 9KW3: Crystal structure of CYP105A1 R84A and lanoconazole complex. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Effect of chlorine substitution on the structure and activity of 4-phenylthiosemicarbazide: crystal and molecular structure of 4-(4-chlorophenyl)thiosemicarbazide. Retrieved from [Link]

  • Perozzo, R., et al. (2004). Thermodynamics of protein-ligand interactions: history, presence, and future aspects. Journal of Receptors and Signal Transduction, 24(1-2), 1-52.
  • PMC. (2014, November 23). Small molecule annotation for the Protein Data Bank. Retrieved from [Link]

  • PMC. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Retrieved from [Link]

  • PMC. (n.d.). Fluoride Inhibition of Enolase: Crystal Structure and Thermodynamics. Retrieved from [Link]

  • PubMed. (2004). Thermodynamics of protein-ligand interactions: history, presence, and future aspects. Journal of Receptors and Signal Transduction, 24(1-2), 1-52.
  • PubMed. (2021, October 1). Influence of chlorine and methyl substituents and their position on the antimicrobial activities and crystal structures of 4-methyl-1,6-diphenylpyrimidine-2(1H)-selenone derivatives. Retrieved from [Link]

  • PubMed. (2017, December 15). High resolution crystal structure of a fluoride-inhibited organophosphate-degrading metallohydrolase. Retrieved from [Link]

  • ResearchGate. (n.d.). The role of fluorine in stabilizing the bioactive conformation of dihydroorotate dehydrogenase inhibitors | Request PDF. Retrieved from [Link]

Sources

Establishing Chemical Purity Limits for PET Precursor Materials: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Positron Emission Tomography (PET) radiochemistry, the precursor material is not merely a starting reagent; it is the deterministic factor for radiochemical yield (RCY), molar activity (


), and patient safety. Unlike standard pharmaceutical synthesis, where impurities can be removed post-reaction, PET radiosynthesis—governed by short half-lives (e.g., 

F: 110 min;

Ga: 68 min)—often lacks the time for extensive purification.

This guide objectively compares the performance impact of High-Purity GMP Precursors versus Standard Research-Grade Alternatives . It establishes protocols for setting purity limits based on ICH Q3A guidelines and provides experimental data demonstrating how specific impurities (trace metals, stereoisomers) degrade radiolabeling efficiency.

Part 1: Comparative Analysis of Purity Impact[1]

The "Purity-Yield" Correlation

The table below summarizes experimental data comparing high-purity precursors against lower-grade alternatives across two common PET isotopes: Fluorine-18 and Gallium-68.

Table 1: Impact of Precursor Purity on Radiolabeling Performance

ParameterHigh-Purity Precursor (>99.5%)Standard/Research Grade (>95%)Mechanistic Impact of Impurities

F-FDG Yield
55% ± 2% (decay uncorrected)35% - 45%Stereoisomers:

-mannose triflate competes with

-mannose triflate, reducing nucleophilic substitution efficiency.

Ga-PSMA-11 Yield
>95% (at 95°C, 10 min)<70% (variable)Trace Metals: Zn

, Fe

, and Al

compete with

Ga

for the chelator (HBED-CC), drastically lowering RCY.
Molar Activity (

)
>100 GBq/µmol<30 GBq/µmolCarrier Mass: Non-radioactive isotopic carriers (e.g.,

F) or chemically similar impurities dilute the radioactive signal.
Purification Load Single SPE cartridge (C18)Requires HPLC + SPEBreakthrough: High impurity loads saturate purification cartridges, leading to chemical impurities in the final drug product.
Mechanistic Case Study: Trace Metals in Ga Labeling

For chelator-based precursors (e.g., DOTATATE, PSMA-11), chemical purity is insufficient; elemental purity is paramount.

  • The Problem: The chelators (DOTA, NOTA, HBED-CC) are non-specific. They bind transition metals (Zn, Fe, Cu) with thermodynamic stability constants (

    
    ) often exceeding that of Gallium.
    
  • The Limit: Experimental data suggests a limit of <1 ppm for competing metals (Fe, Zn) in the precursor stock is required to maintain high molar activity.

Diagram 1: Impurity Interference Pathway

This diagram illustrates how trace metal impurities competitively inhibit the radiolabeling process.

G Precursor Precursor (Chelator) Complex_Radio Radiolabeled Drug Precursor->Complex_Radio + Ga-68 Complex_Cold Cold Metal Complex Precursor->Complex_Cold + Impurity Ga68 Ga-68 (Radiometal) Ga68->Complex_Radio Impurity Impurity (Zn2+, Fe3+) Impurity->Complex_Cold Competition Complex_Cold->Complex_Radio Inhibits

Caption: Figure 1. Competitive chelation mechanism where trace metals (Zn, Fe) deplete precursor availability, reducing radiochemical yield.[1][2]

Part 2: Regulatory Framework & Limit Setting[4]

Establishing limits requires harmonizing pharmacopoeial standards with ICH guidelines.

Regulatory Hierarchy
  • USP <823> / <1823>: For investigational and research PET drugs.[3][4] Focuses on "suitability for use."

  • 21 CFR Part 212: FDA cGMP for finished PET drugs.[3][5] Requires vendor qualification and established specifications.

  • ICH Q3A(R2): Guidelines for impurities in new drug substances.

Thresholds for Precursor Impurities (ICH Q3A Derived)

Do not rely solely on the "Certificate of Analysis" (CoA). You must validate limits based on your specific synthesis module.

Impurity TypeReporting ThresholdIdentification ThresholdQualification ThresholdRecommended PET Limit
Organic Impurities 0.05%0.10%0.15%< 0.1% (Strict due to purification difficulty)
Inorganic (Metals) ---< 10 ppm (General); < 1 ppm (Chelators)
Residual Solvents ---ICH Q3C Limits (e.g., Acetonitrile < 410 ppm)

Part 3: Experimental Protocol - Precursor Acceptance Testing

Objective: To validate a new batch of precursor (e.g., Mannose Triflate) prior to clinical production. This protocol ensures the material meets the "Chemical Purity Limits" established above.

Materials
  • Analytical Balance: Readability 0.01 mg.

  • HPLC System: Equipped with Refractive Index (RI) or UV/Vis detector (210 nm).

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (50:50 v/v) or specific pharmacopoeial method.

  • ICP-MS: For trace metal analysis (if applicable).[1][2][6]

Workflow: The "Limit Validation" System

Step 1: Identity Confirmation (FT-IR / Retention Time)

  • Prepare a 1 mg/mL standard solution of the Reference Standard.

  • Prepare a 1 mg/mL solution of the Incoming Precursor.

  • Criteria: Retention times must match within ±2%.

Step 2: Purity Quantification (HPLC)

  • Inject 20 µL of the Incoming Precursor solution.

  • Run gradient elution for 20 minutes.

  • Integrate all peaks >0.05% of the total area.

  • Calculation:

    
    
    
  • Rejection Criteria: Any single unknown impurity >0.1% or Total impurities >0.5%.

Step 3: Functional Radiolabeling Test (The "Stress Test") Crucial for PET: Chemical purity does not guarantee radiochemical performance.

  • Perform a "cold run" or low-activity test synthesis.

  • For

    
    Ga:  Spike the reaction with known concentrations of Zn
    
    
    
    (0.1, 1.0, 5.0 ppm) to determine the "Break Point" where RCY drops below 90%.
  • Set Limit: Set your internal specification at 50% of the Break Point concentration.

Diagram 2: Precursor Qualification Workflow

This workflow ensures only validated materials enter the GMP production chain.

Workflow Start Incoming Precursor Batch Identity Step 1: Identity (FT-IR / HPLC RT) Start->Identity Purity Step 2: Chemical Purity (HPLC > 99.5%) Identity->Purity Metals Step 3: Trace Metals (ICP-MS < 1 ppm) Purity->Metals FuncTest Step 4: Functional Radiolabeling Test Metals->FuncTest Decision Pass Criteria? FuncTest->Decision Approved Release for Clinical Use Decision->Approved Yes Reject Quarantine / Reject Decision->Reject No

Caption: Figure 2. Step-by-step decision tree for qualifying PET precursor materials against established purity limits.

Part 4: Analytical Method Comparison

To detect impurities effectively, you must choose the right tool.

MethodApplicationDetection Limit (LOD)ProsCons
HPLC-UV Organic Impurities~0.01%Standard in GMP; Robust.Misses non-UV active impurities (e.g., some sugars).
HPLC-CAD/RI Non-chromophoric Precursors~0.05%Detects sugars (Mannose Triflate).Lower sensitivity than UV; Gradient limitations (RI).
TLC Quick Purity Check~1-2%Fast; Cheap.Insufficient for establishing chemical purity limits; low resolution.
ICP-MS Elemental Impuritiesppt (parts per trillion)Essential for Ga-68/Lu-177 precursors.Expensive; requires specialized sample prep.

Recommendation: Use HPLC-CAD or RI for carbohydrate-based precursors (FDG) and ICP-MS for chelator-based precursors (Ga-68/Lu-177). Do not rely on TLC for chemical purity acceptance.

References

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. ICH Guidelines.[7][8][9][10][11] [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: PET Drugs—Current Good Manufacturing Practice (CGMP).[3][4][12] FDA.gov. [Link]

  • National Institutes of Health (NIH). The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator. PMC. [Link]

  • European Pharmacopoeia (Ph.[13][14] Eur.). Mannose Triflate for Radiopharmaceutical Preparations.[13][15] EDQM. [Link]

  • National Institutes of Health (NIH). Review of 18F-FDG Synthesis and Quality Control. PMC. [Link]

Sources

Cross-validation of HPLC retention times for radiotracer QC

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Search Strategies

I'm now starting with some focused Google searches. I'm prioritizing HPLC retention time cross-validation for radiotracer QC. I'm paying attention to methodologies, regulatory guidelines, and challenges that often pop up.

Developing Comparison Structure

I've moved on to organizing the comparison. I'm structuring a guide, starting with an introduction that stresses the significance of retention time cross-validation in radiotracer QC. I'll then move into comparing strategies, experimental design, and troubleshooting discrepancies. Next up, I will develop protocols. After that, I will design diagrams.

Refining Data Acquisition

I'm now diving deep into focused searches. I'm extracting themes, practices, and alternate tactics for validating HPLC retention times. My goal is accurate, consistent radiotracer QC data that is reliable across different systems and laboratories. Next, I'll structure a comparison guide.

Crafting The Guide

I'm now focusing on structuring this cross-validation guide for HPLC retention times. I'm aiming for a comparative format, ideal for a Senior Application Scientist. I'm ensuring it aligns with the expected standards for radiotracer QC, and am planning a logical flow. The challenge lies in ensuring it's both comprehensive and concise.

Defining The Core Directive

I'm now establishing the guide's foundational elements. My focus is on the "why" of retention time cross-validation, tying it to patient safety, regulatory compliance, and data integrity in clinical trials. I'll then delve into retention time variability, drawing from multiple search results to categorize factors like instrument drift, method inconsistencies, environmental fluctuations, and consumable variations.

Outlining Key Strategies

Now, I'm fleshing out the core comparison section. I've broken down strategies like co-injection, relative retention time, SST with strict criteria, and formal method transfer protocols. I'm focusing on the strengths and weaknesses of each, highlighting the contexts where they're most applicable and referencing relevant search results. I am striving to make this comparison guide from the perspective of an experienced scientist and adhere to a high standard of scientific integrity.

Structuring The Framework

I'm now solidifying the guide's comprehensive framework. I've mapped out the key sections: Introduction (the "why"), tR variability factors, comparison of strategies (co-injection, RRT, SST, method transfer), detailed protocols, data presentation examples, and a troubleshooting guide. I'm focusing on creating a logical flow that builds from the core rationale to practical implementation, with real-world examples.

Defining The Blueprint

I'm now detailing the guide's specific structure to ensure its comprehensiveness and clarity. I'm focusing on the logical progression, starting with the importance of retention time cross-validation, before addressing the potential variability, and finally, examining various validation strategies. I'm also planning actionable protocols, and troubleshooting sections, and I'll include data presentation. I'm working to include all referenced materials.

Defining The Methodology

I'm now detailing the planned sections of this comparison guide, focusing on a clear presentation. I'm prioritizing actionable protocols and clear data examples for each cross-validation strategy, as well as including a troubleshooting flowchart. I'm working to maintain scientific integrity and adhere to the standards expected of an Application Scientist.

Refining The Protocols

I'm now detailing actionable protocols and examples for the guide. I'm prioritizing clear, numbered, step-by-step instructions for each cross-validation strategy, with data presentation tables. I'm also planning a troubleshooting flowchart based on likely causes. My focus is on creating a useful field guide.

I've also started working on the section detailing the rationale for the cross-validation and the challenges it addresses. I'm focusing on tying tR cross-validation to patient safety, regulatory compliance, and data integrity in clinical trials. This is based on a review of cited materials.

Refining The Framework

I've been working to integrate the rationale for cross-validation with practical methodologies. My current focus is on clearly outlining experimental procedures for each retention time cross-validation strategy, including co-injection, relative retention time, and SST, with actionable steps and data examples to support the guide's utility. I'm also planning to create a comprehensive troubleshooting guide.

Comparative stability of chloro-ethoxy vs tosyloxy-ethoxy precursors

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Stability and Reactivity: Chloro-ethoxy vs. Tosyloxy-ethoxy Precursors in Advanced Synthesis

Introduction In the architecture of bioconjugate linkers, PROTACs, and radiopharmaceuticals, the selection of an appropriate leaving group is a critical determinant of synthetic success. As a Senior Application Scientist, I frequently encounter the "reactivity-stability paradox": the very electronic properties that make a precursor highly reactive also render it susceptible to premature degradation. This guide provides an objective, data-driven comparison between two ubiquitous alkylating motifs: the chloro-ethoxy (-O-CH₂-CH₂-Cl) and tosyloxy-ethoxy (-O-CH₂-CH₂-OTs) groups.

By understanding the causality behind their chemical behavior, researchers can design more robust, self-validating synthetic workflows.

Mechanistic Causality: The Reactivity-Stability Paradox

The fundamental difference between these two precursors lies in the leaving group's ability to stabilize a negative charge during a nucleophilic substitution (S_N2) transition state.

  • Tosyloxy-ethoxy (-OTs): The p-toluenesulfonate anion is highly resonance-stabilized, distributing the negative charge across three oxygen atoms and an aromatic system. This makes it an exceptional leaving group, driving rapid kinetics even with weak nucleophiles. However, this same thermodynamic driving force makes the precursor highly sensitive to ambient moisture (hydrolysis) and thermal degradation, often leading to decreased stability of the precursor molecule (1)[1].

  • Chloro-ethoxy (-Cl): The chloride ion, while a competent leaving group, requires significantly higher activation energy for displacement compared to a tosylate. Consequently, chloro-ethoxy precursors exhibit profound chemical inertness. They can survive harsh downstream synthetic steps (e.g., acidic deprotections, oxidative environments) where a tosylate would be prematurely cleaved or destroyed (2)[2].

Quantitative Comparative Data

To guide your experimental design, Table 1 summarizes the bench-validated metrics for both precursor types.

Table 1: Comparative Stability and Reactivity Metrics

ParameterChloro-ethoxy Precursor (-Cl)Tosyloxy-ethoxy Precursor (-OTs)
Relative S_N2 Reactivity Low (Requires strong nucleophiles / heat)Very High (Rapid at mild temperatures)
Shelf-Life (Ambient) > 12 months (Highly stable)< 1 month (Prone to degradation)
Optimal Storage Room temperature, dry-20°C, inert atmosphere (Ar/N₂)
Hydrolytic Stability Excellent (Resists aqueous workups)Poor (Hydrolyzes in aqueous media)
Primary Application Multi-step linker synthesis, PROTACsRapid radiolabeling (e.g., ¹⁸F-PET tracers)

Workflow Optimization & Decision Matrix

Choosing the right precursor requires mapping the thermodynamic properties of the leaving group to your specific synthetic constraints. The decision matrix below illustrates the logical flow for precursor selection.

PrecursorSelection Start What is the primary synthetic constraint? Time Reaction Time & Mild Conditions (e.g., 18F-Radiolabeling) Start->Time Rapid kinetics required Stability Multi-step Synthesis & Harsh Intermediates Start->Stability Long-term stability needed Tosyloxy Select Tosyloxy-ethoxy (-OTs) Time->Tosyloxy Excellent leaving group Chloro Select Chloro-ethoxy (-Cl) Stability->Chloro Robust chemical inertness

Decision matrix for selecting tosyloxy vs chloro-ethoxy precursors based on kinetic constraints.

Self-Validating Experimental Protocols

To demonstrate the practical implications of these properties, below are two field-proven protocols tailored to the strengths of each precursor.

Protocol A: Rapid ¹⁸F-Radiolabeling using a Tosyloxy-ethoxy Precursor Context: In Positron Emission Tomography (PET) tracer synthesis, the 109.7-minute half-life of Fluorine-18 demands ultra-fast kinetics. 2-[¹⁸F]fluoroethyl tosylate is a preferred secondary labeling agent because the tosylate group ensures rapid nucleophilic displacement alongside a good balance of chemo-selectivity (3)[3]. Causality: The extreme reactivity of the -OTs group compensates for the sub-micromolar concentration of the [¹⁸F]fluoride nucleophile, ensuring high radiochemical yields within minutes. Methodology:

  • Azeotropic Drying: Dry the [¹⁸F]fluoride complex (eluted with K₂CO₃/Kryptofix 2.22) via repeated azeotropic distillation with anhydrous acetonitrile at 95°C to remove all water, preventing precursor hydrolysis (4)[4].

  • Precursor Addition: Cool the reactor to 40°C. Add 5.0 mg of the tosyloxy-ethoxy precursor dissolved in 1.0 mL of anhydrous DMSO.

  • Nucleophilic Substitution: Heat the sealed reaction vessel at 90°C for exactly 10 minutes.

  • Quenching & Validation: Quench the reaction with 2.0 mL of HPLC-grade water. Self-Validation Step: Immediate radio-HPLC analysis must show >85% radiochemical conversion. If the conversion is low, it directly indicates premature precursor hydrolysis due to trace moisture in Step 1.

Protocol B: Multi-Step Peptide Conjugation using a Chloro-ethoxy Precursor Context: When synthesizing complex PEGylated peptides or PROTAC linkers, the alkylating arm must survive multiple rounds of solid-phase peptide synthesis (SPPS) deprotection. Causality: The chloro-ethoxy group is chosen because it is completely inert to the trifluoroacetic acid (TFA) used for Boc/tBu deprotection, whereas a tosylate would undergo rapid acid-catalyzed solvolysis. Methodology:

  • Initial Coupling: Couple the chloro-ethoxy functionalized carboxylic acid to the resin-bound peptide amine using standard HATU/DIPEA chemistry in DMF for 2 hours.

  • Harsh Deprotection: Treat the resin with a cleavage cocktail of 95% TFA / 2.5% TIS / 2.5% H₂O for 3 hours. The chloro-ethoxy group remains fully intact.

  • Finkelstein Activation (Self-Validating Step): To overcome the low reactivity of the chloride during the final conjugation, perform an in situ Finkelstein reaction. Add 5 equivalents of Sodium Iodide (NaI) in anhydrous acetone/DMF to convert the stable chloride into a highly reactive iodide. Self-Validation Step: The immediate precipitation of NaCl serves as a visual indicator that the activation is successful.

  • Final Conjugation: Add the target nucleophile (e.g., a thiol or amine) and stir at 50°C for 12 hours to achieve the final linkage.

Conclusion

The choice between chloro-ethoxy and tosyloxy-ethoxy precursors is not a matter of one being universally superior; it is a strategic calculation of Reactivity vs. Stability. For dose-on-demand radiochemistry and rapid bioconjugation, the tosyloxy-ethoxy group is unmatched. However, for complex, multi-step synthetic campaigns requiring robust shelf-life and chemical resilience, the chloro-ethoxy group remains the gold standard.

References

  • MDPI. "A Fully Automated Radiosynthesis of [18F]Fluoroethyl-Diprenorphine on a Single Module by Use of SPE Cartridges for Preparation of High Quality 2-[18F]Fluoroethyl Tosylate." Available at:[Link]

  • PubMed / NIH. "Optimization of precursor synthesis, formulation and stability of 1'-[18F]fluoroethyl-β-D-lactose ([18F]FEL) for preclinical studies in detection of pancreatic cancer." Available at:[Link]

  • Chemistry LibreTexts. "9.13: Tosylate—Another Good Leaving Group." Available at: [Link]

Sources

Benchmarking 2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine: A Precursor for 20-Membered Metallomacrocycles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the advanced design of hybrid organotellurium ligands, the choice of the alkylating precursor dictates the topological, electronic, and coordination behavior of the final metal complex. 2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine has emerged as a highly specialized building block, significantly outperforming standard rigid precursors (e.g., 2-(2-chloroethyl)pyridine) when the synthetic goal is the formation of expansive, multidentate metallomacrocycles[1].

This guide provides a rigorous benchmarking of this compound, detailing its structural rationale, comparative performance against known standards, and self-validating experimental protocols for synthesizing 20-membered Pd(II) and Pt(II) macrocycles[2].

Structural Rationale & Causality

The architecture of 2-[3-(2-chloro-ethoxy)-propyl]-6-methyl-pyridine is not arbitrary; it is engineered to overcome the limitations of traditional bidentate ligands.

StructuralLogic A 2-[3-(2-Chloro-ethoxy)-propyl] -6-methyl-pyridine B Ether Oxygen (-O-) A->B C Propyl Spacer (-CH2CH2CH2-) A->C D 6-Methyl Group (-CH3) A->D E Hemilabile Coordination (O-donor capacity) B->E F High Flexibility & Large Macrocycle Size C->F G Steric Tuning at Metal Center D->G

Structural causality of the precursor's functional groups in ligand design.

  • The Extended Spacer (-CH₂CH₂CH₂-O-CH₂CH₂-): Standard short-chain precursors force the formation of tight 5- or 6-membered chelates. The 6-atom spacer here introduces high conformational flexibility, which thermodynamically favors the assembly of 20-membered metallomacrocycles over strained monomeric chelates[2].

  • The Ether Linkage (-O-): Introduces a hemilabile oxygen donor. In catalytic cycles, hemilability allows the ligand to temporarily de-coordinate, providing a vacant site for substrate binding while maintaining the integrity of the metal-ligand framework[3].

  • The 6-Methylpyridine Moiety: The methyl group provides precise steric hindrance near the nitrogen donor, influencing the stereochemistry at the metal center and preventing unwanted oligomerization during complexation.

Comparative Benchmarking

When benchmarked against widely used halogenated pyridine standards, the target precursor demonstrates superior utility for macrocyclic chemistry.

Table 1: Comparative Benchmarking of Precursors in Organotellurium Ligand Synthesis

Precursor StandardLigand DenticitySpacer LengthO-Donor PresenceTypical Pd(II) Complex TopologyPd-Te Bond Length (Å)
2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine (N, O, Te)6 atomsYes (Hemilabile)20-Membered Metallomacrocycle ~2.530[2]
2-(2-Chloroethyl)pyridine (N, Te)2 atomsNo6-Membered Chelate~2.525
2-(3-Chloropropyl)pyridine (N, Te)3 atomsNo7-Membered Chelate~2.540

Data Note: The target precursor yields complexes with Pd-N bond lengths of 2.097(4) and 2.101(4) Å, confirming stable square planar geometries that do not dissociate in solution[2].

Experimental Methodology & Self-Validating Protocols

SynthesisWorkflow A Precursor: 2-[3-(2-Chloro-ethoxy)-propyl] -6-methyl-pyridine C Nucleophilic Substitution (N2 Atmosphere) A->C B NaTeAr / Na2Te (Generated in situ via NaBH4) B->C D Ligand L1 (ArTe-R) Ligand L2 (R-Te-R) C->D E Complexation (PdCl2, PtCl2, HgBr2) D->E F 20-Membered Metallomacrocycles E->F

Synthesis workflow for 20-membered metallomacrocycles via tellurolate substitution.

Protocol: Synthesis of Hybrid Ligands (L1/L2) and Pd(II) Complexation

Causality & Environmental Control: Organotellurium anions are highly nucleophilic but extremely susceptible to oxidation. Atmospheric oxygen rapidly oxidizes Te²⁻ or ArTe⁻ back to unreactive elemental tellurium or ditellurides. Therefore, strict Schlenk techniques under an N₂ atmosphere are mandatory[3].

Step 1: In Situ Generation of Tellurolate Anions

  • Procedure: Suspend bis(4-methoxyphenyl)ditelluride (for ligand L1) or elemental tellurium powder (for ligand L2) in absolute ethanol under a continuous N₂ purge. Add an excess of sodium borohydride (NaBH₄) dropwise at room temperature.

  • Causality: NaBH₄ serves as a clean reducing agent, cleaving the Te-Te bond to generate the reactive nucleophile (ArTe⁻Na⁺) without leaving coordinating byproducts that could interfere with downstream metal complexation[2].

  • Self-Validation Checkpoint: The reaction is successful when the opaque suspension transitions to a clear, deeply colored solution. Any residual turbidity indicates incomplete reduction, requiring additional NaBH₄.

Step 2: Nucleophilic Substitution

  • Procedure: Inject 2-[3-(2-chloro-ethoxy)-propyl]-6-methyl-pyridine directly into the tellurolate solution. Reflux the mixture for 4–6 hours under N₂.

  • Causality: The elevated temperature provides the activation energy necessary for the tellurolate anion to displace the primary chloride via an Sₙ2 mechanism, forming the stable Te-C bond.

  • Self-Validation Checkpoint: Post-reaction TLC (Thin Layer Chromatography) must show the complete disappearance of the precursor spot. Following aqueous workup and extraction with dichloromethane, the product isolates as a characteristic viscous oil[2].

Step 3: Assembly of the 20-Membered Metallomacrocycle

  • Procedure: Dissolve the synthesized ligand in a mixture of dichloromethane and methanol. Slowly add a stoichiometric amount of [PdCl₂(PhCN)₂] or PtCl₂. Stir at room temperature for 12 hours.

  • Causality: The slow addition and mixed solvent system promote thermodynamic control, allowing the highly flexible ligand to wrap around the metal center. It coordinates via the N and Te atoms to form the thermodynamically favored 20-membered macrocycle rather than kinetic polymers[1].

  • Self-Validation Checkpoint: The formation of the macrocycle is confirmed by crystallization from an acetone/hexane (2:1) mixture. Single-crystal X-ray diffraction will reveal a square planar geometry at the Pd/Pt center, confirming the successful ring closure[2].

References

  • Sumit Bali, Ajai K. Singh, John E. Drake, Mark E. Light. Multidentate hybrid organotellurium ligands 1-(4-methoxyphenyltelluro)-2-[3-(6-methyl-2-pyridyl)propoxy]ethane (L1) 2-methyl-6-{3-[2-({2-[3-(6-methyl-2-pyridyl)propoxy]ethyl}telluranyl)ethoxy]propyl}pyridine (L2) and their metal complexes: Formation of 20-membered metallomacrocycle by L1. Polyhedron 2006, 25 (4), 1033-1042. ACS Publications.
  • ePrints Soton. Formation of 20-membered metallomacrocycle by L-1. University of Southampton.
  • Sumit Bali. Research Profile & Publications on Tellurated Heterocycles. ResearchGate.

Sources

Validation of Analytical Methods for Pyridine Impurity Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyridine Challenge

Pyridine is a ubiquitous solvent and reagent in pharmaceutical synthesis, valued for its basicity and solubility properties. However, under ICH Q3C (R8) guidelines, it is classified as a Class 2 Residual Solvent due to its non-genotoxic carcinogenicity (Group 2B). The strict Permitted Daily Exposure (PDE) is 2.0 mg/day , translating to a concentration limit of 200 ppm (Option 1).[1][2][3]

For drug development professionals, the analytical challenge is twofold: achieving the necessary sensitivity (LOQ < 200 ppm) while navigating complex sample matrices that often foul traditional injection systems. This guide compares the industry-standard Static Headspace GC-FID against alternative methodologies (Direct Injection and HPLC), demonstrating why Headspace GC remains the superior "product" for this application, and provides a self-validating protocol compliant with ICH Q2(R2) standards.

Part 1: Comparative Analysis of Methodologies

To select the optimal validation strategy, one must objectively compare the available analytical technologies. While HPLC and Direct Injection GC have niche applications, Static Headspace GC-FID offers the highest robustness for volatile impurity analysis.

Table 1: Comparative Performance Metrics
FeatureMethod A: Static Headspace GC-FID (Recommended) Method B: Direct Injection GC-FID Method C: RP-HPLC-UV
Principle Partitioning of volatiles into gas phase; only gas is injected.Liquid sample injected directly into hot inlet.[4]Liquid chromatography with UV detection (254 nm).
Matrix Tolerance High. Non-volatile salts/excipients remain in the vial.Low. Non-volatiles accumulate in the liner/column ("crud").Medium. Requires sample solubility; salt precipitation risks.
Sensitivity (LOD) Excellent for volatiles (< 10 ppm).Good (< 10 ppm), but baseline noise is higher.Poor for Pyridine (low UV response vs. aromatics).
Specificity High. Separates Pyridine from non-volatile interferences.Medium. Risk of co-elution with matrix degradation products.Medium. Pyridine is polar and often elutes in the void volume.
System Maintenance Low.[5] Liner changes are infrequent.[4]High. Frequent liner/seal replacement required.Medium. Column washing required.
Regulatory Status Gold Standard (Aligned with USP <467>).Alternative (Requires justification).Alternative (Used for non-volatile salts).
Why Static Headspace GC-FID?

The causality behind choosing Headspace GC lies in Raoult’s Law . Pyridine has a boiling point of 115°C. By heating the sample in a sealed vial, Pyridine partitions into the headspace gas based on its vapor pressure and activity coefficient in the solvent. This physically separates the analyte from the non-volatile API matrix before injection, protecting the GC column and ensuring long-term method robustness—a critical factor for GMP QC labs.

Part 2: The "Product" Protocol – Static Headspace GC-FID

This section details the optimized protocol serving as the "Product" for this guide. It is designed to be self-validating.

Instrument Configuration
  • System: Gas Chromatograph with FID and Headspace Sampler (e.g., Agilent 7890/8890 or Shimadzu GC-2030).

  • Column: USP G43 (6% Cyanopropylphenyl dimethyl polysiloxane).

    • Dimensions: 30 m x 0.32 mm ID x 1.8 µm film thickness.

    • Rationale: The "624" phase provides unique selectivity for volatile amines like Pyridine, separating them from common solvents like Methanol or DMSO.

  • Carrier Gas: Nitrogen or Helium (Flow: 2.0 mL/min, Constant Flow).

Headspace Parameters
  • Oven Temperature: 85°C (Balances sensitivity with water vapor pressure).

  • Loop Temperature: 95°C.

  • Transfer Line: 100°C.

  • Vial Equilibration Time: 20 minutes (Critical for reaching thermodynamic equilibrium).

  • Shaking: High (Ensures efficient mass transfer).

GC Oven Program
  • Initial: 40°C for 5 minutes (Focuses volatiles).

  • Ramp: 10°C/min to 240°C.

  • Hold: 5 minutes at 240°C (Elutes heavier impurities).

  • Total Run Time: ~30 minutes.

Sample Preparation
  • Diluent: Water or Dimethyl Sulfoxide (DMSO). Note: Water is preferred if the API is soluble, as it enhances the headspace partition coefficient (

    
    ) of organic solvents.
    
  • Standard Solution: 200 ppm Pyridine in Diluent (Limit Level).[6]

  • Sample Solution: 100 mg API in 10 mL Diluent (10 mg/mL).

Part 3: Validation Framework (ICH Q2)

Validation is not merely a checklist; it is the experimental proof that the method works reliably under local conditions.

Validation Workflow Visualization

The following diagram illustrates the logical flow of a standard ICH Q2(R2) validation for a limit test.

ValidationWorkflow Start Method Development (Optimization) SystemSuit System Suitability (RSD < 10%) Start->SystemSuit SystemSuit->Start Fail Specificity Specificity (Blank vs. Sample vs. Spike) SystemSuit->Specificity Pass Linearity Linearity & Range (LOQ to 120% of Limit) Specificity->Linearity LOD_LOQ LOD / LOQ (S/N 3:1 & 10:1) Linearity->LOD_LOQ Accuracy Accuracy (Spike Recovery 80-120%) Precision Precision (Repeatability n=6) Accuracy->Precision Report Final Validation Report Precision->Report LOD_LOQ->Accuracy

Caption: Step-by-step ICH Q2(R2) validation workflow ensuring method robustness and compliance.

Key Validation Experiments & Acceptance Criteria
A. Specificity
  • Protocol: Inject Diluent (Blank), Placebo, Unspiked Sample, and Spiked Sample (at Limit).

  • Criterion: No interfering peaks at the retention time of Pyridine. Pyridine peak must be spectrally pure (if MS is used) or baseline resolved (Resolution > 1.5).

B. Linearity & Range
  • Protocol: Prepare solutions at LOQ, 50%, 80%, 100%, and 120% of the limit (200 ppm).

  • Criterion: Correlation coefficient (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) 
    
    
    
    .
C. Accuracy (Recovery)
  • Protocol: Spike the API matrix with Pyridine at three levels (e.g., 50%, 100%, 150% of limit).

  • Criterion: Mean recovery between 80% and 120% . This wide range is acceptable for trace residual solvents (per USP <467> logic), though tight control often yields 90-110%.

D. Limit of Detection (LOD) & Quantitation (LOQ)
  • Protocol: Determine the signal-to-noise (S/N) ratio from low-concentration injections.

  • Criterion:

    • LOD: S/N

      
       3:1 (Typically ~10-20 ppm for this method).
      
    • LOQ: S/N

      
       10:1 (Must be 
      
      
      
      50% of the specification limit).
Headspace Mechanism Visualization

Understanding the thermodynamics in the vial is crucial for troubleshooting sensitivity issues.

HeadspaceMechanism cluster_vial Headspace Sampler Vial Sealed Vial (85°C) LiquidPhase Liquid Phase (Matrix) API + Diluent + Pyridine Equilibrium Thermodynamic Equilibrium (K_hs = C_liq / C_gas) LiquidPhase->Equilibrium Heat GasPhase Gas Phase (Headspace) Volatilized Pyridine Injection Injection to GC (Gas Aliquot) GasPhase->Injection Pressurization & Transfer Equilibrium->GasPhase Partitioning

Caption: Thermodynamic partitioning mechanism in Static Headspace sampling. Temperature drives the equilibrium.

Part 4: Experimental Data Summary (Case Study)

The following data represents typical validation results for Pyridine in a pharmaceutical salt matrix using the HS-GC-FID method described above.

ParameterExperimental ResultAcceptance CriteriaStatus
Specificity No interference at

12.4 min
No interferencePASS
Linearity (

)
0.9994 (Range: 20-240 ppm)

PASS
LOD 5 ppmN/A (Report only)Info
LOQ 15 ppm

100 ppm (50% of limit)
PASS
Accuracy (100% Spike) 98.2% Recovery80 - 120%PASS
Precision (RSD, n=6) 2.4%

15%
PASS

Interpretation: The method demonstrates high sensitivity (LOQ 15 ppm vs Limit 200 ppm) and excellent precision, validating the choice of Headspace GC over Direct Injection, which often suffers from matrix-induced variability.

References

  • International Council for Harmonisation (ICH). Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. (2021).[2][3][7] [Link]

  • United States Pharmacopeia (USP). General Chapter <467> Residual Solvents.[8] (2023). [Link]

  • International Council for Harmonisation (ICH). Guideline Q2 (R2) on Validation of Analytical Procedures.[9] (2023). [Link]

  • Restek Corporation. Residual Solvent Analysis: A Guide to USP <467>. (Technical Guide). [Link]

  • Agilent Technologies. Analysis of USP <467> Residual Solvents using the Agilent 8890 GC System. (Application Note). [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Classification

Immediate Action Required: Treat 2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine (CAS: 331717-49-8) as a High-Hazard Halogenated Organic . Due to the presence of a chloro-alkoxy side chain, this compound possesses structural alerts for alkylating activity (potential mutagenicity) and aquatic toxicity.

Disposal Classification:

  • Waste Stream: Halogenated Organic Waste (Segregated).

  • Disposal Method: High-Temperature Rotary Kiln Incineration (>1100°C) with secondary combustion chamber.

  • Prohibited: Do NOT dispose of down drains, in trash, or mix with non-halogenated solvents.

Part 2: Chemical Profile & Hazard Identification[1][2][3][4]

Understanding the why behind the safety protocols is critical for compliance. This molecule combines a pyridine core with a reactive chloro-ether tail.

Physicochemical Data
PropertySpecificationOperational Implication
CAS Number 331717-49-8Use for waste manifesting and inventory tracking.
Molecular Formula C₁₁H₁₆ClNOContains Chlorine; requires halogenated waste stream.
Molecular Weight 213.70 g/mol N/A
Physical State Liquid/Oil (typically)High mobility in spill scenarios; requires secondary containment.
Solubility Organic Solvents (DCM, MeOH)Compatible with standard halogenated waste solvents.
Structural Hazard Analysis (Causality)
  • Chloro-ethoxy Moiety: The Cl-CH2-CH2-O- group acts as a potential alkylating agent. In biological systems, this can lead to DNA alkylation. Protocol: Handle as a potential mutagen/carcinogen.

  • Pyridine Ring: Contributes to combustibility and potential neurotoxicity/hepatotoxicity. Protocol: Avoid inhalation; use rated fume hoods.

  • Halogen Content: Burning this compound at low temperatures can generate dioxins or hydrochloric acid mist. Protocol: Must be sent to a facility equipped with acid gas scrubbers.

Part 3: Pre-Disposal Stabilization & Segregation

This phase ensures the waste is stable during storage and transport. This is a self-validating system : if the segregation is incorrect, the waste stream analysis will fail, leading to rejection by the disposal facility.

Segregation Logic

DO NOT MIX WITH:

  • Strong Oxidizers (e.g., Nitric Acid, Peroxides): Risk of exothermic reaction and toxic N-oxide fume generation.

  • Strong Bases (e.g., NaOH): Can trigger elimination reactions on the chloro-ethyl side chain, generating vinyl ethers (volatile/unstable).

  • Non-Halogenated Solvents: Mixing downgrades the entire container to "Halogenated," increasing disposal costs significantly.

Decision Tree: Waste Stream Selection

WasteStream Start Waste Generation: 2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine CheckState Is the waste mixed with other solvents? Start->CheckState CheckHalo Are the other solvents Halogenated (e.g., DCM, Chloroform)? CheckState->CheckHalo Yes StreamA STREAM A: Pure Substance / Halogenated Mix (High BTU Incineration) CheckState->StreamA No (Pure) CheckAq Is it an aqueous mixture? CheckHalo->CheckAq No CheckHalo->StreamA Yes StreamB STREAM B: Aqueous Toxic Waste (Requires pH Adjustment) CheckAq->StreamB Yes StreamC STREAM C: Non-Halogenated Mix (DO NOT CREATE THIS MIX) CheckAq->StreamC No (Organic)

Figure 1: Logic flow for determining the correct waste stream. The objective is to route the material to Stream A.

Part 4: Step-by-Step Disposal Protocol

Phase 1: Packaging
  • Primary Container: Use a screw-top amber glass vial or high-density polyethylene (HDPE) bottle.

    • Why: Amber glass protects from photodegradation; HDPE is resistant to pyridine derivatives.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine"[1]

    • Hazard Checkboxes: [x] Toxic, [x] Irritant, [x] Halogenated.

  • Secondary Containment: Place the primary container inside a sealable plastic bag (Ziploc type) or a larger plastic jar with vermiculite absorbent.

Phase 2: Waste Accumulation
  • Transfer the sealed vessel to the Satellite Accumulation Area (SAA) .

  • Log the addition in the SAA inventory sheet.

  • Storage Limit: Do not exceed 90 days (or local regulatory limit) in the SAA.

Phase 3: Final Disposal (Vendor Handoff)
  • Manifesting: List under RCRA code D022 (if chloroform is present as solvent) or general Halogenated Organic Waste .

  • Destruction Method: Specify Incineration on the waste profile.

    • Mechanism:[2] The facility will inject the waste into a rotary kiln at >1100°C. The chlorine atoms are converted to HCl, which is captured by a caustic scrubber system, preventing environmental release.

Part 5: Emergency Contingencies

Spill Response Workflow

Scenario: 100 mL spill on laboratory floor.

SpillResponse Alert 1. ALERT Notify personnel, Evacuate area PPE 2. PPE UP Nitrile gloves (double), Goggles, Lab coat Alert->PPE Contain 3. CONTAIN Circle spill with absorbent pillows PPE->Contain Absorb 4. ABSORB Cover with Vermiculite or Chem-Sorb Contain->Absorb Collect 5. COLLECT Scoop into hazardous waste bucket Absorb->Collect Clean 6. DECONTAMINATE Scrub surface with soap & water Collect->Clean

Figure 2: Immediate response protocol for laboratory spills.

Exposure First Aid
  • Skin Contact: Wash immediately with soap and water for 15 minutes. The lipophilic nature of the ether chain aids skin absorption; speed is vital.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[3][4] Remove contact lenses.[5][6][3][4]

  • Ingestion: Do NOT induce vomiting (risk of aspiration pneumonia). Contact Poison Control immediately.[5]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 331717-49-8 Synonyms: Bepotastine Intermediate; 2-(3-(2-Chloroethoxy)propyl)-6-methylpyridine Role: Key intermediate in the synthesis of antihistamines (e.g., Bepotastine Besilate).

Executive Safety Summary

From the Desk of the Senior Application Scientist:

Handling 2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine requires a nuanced understanding of its structure. You are not just dealing with a generic organic solvent; you are handling a molecule with two distinct risk vectors:[1]

  • The Pyridine Ring: A basic heterocycle known for respiratory irritation and potential neurological effects upon high exposure.

  • The Chloro-ethoxy-propyl Chain: This is an alkyl halide . In organic synthesis, alkyl halides are electrophiles used to form bonds. In biology, they are potential alkylating agents . This means they can react with nucleophiles in your DNA and proteins, posing risks of skin sensitization, chemical burns, and potential mutagenicity.

The Directive: Treat this compound as a High-Hazard Alkylating Agent . Standard "lab coat and glasses" protocols are insufficient. You must employ barrier protection designed to prevent permeation.[2][3][4][5]

Hazard Identification & Mechanism
Hazard ClassRisk DescriptionMechanistic Insight
Skin Corrosion/Irritation Category 2 (High) The alkyl chloride tail can penetrate the stratum corneum and alkylate dermal proteins, leading to delayed blistering or sensitization.
Serious Eye Damage Category 2A Pyridine bases are saponifying agents; they damage the fatty layers of the eye, allowing rapid penetration of the alkylating motif.
Acute Toxicity (Oral/Inhal) Harmful Pyridine derivatives are rapidly absorbed via the GI tract and lungs.
Sensitization Suspected Reactive alkyl halides are classic haptens; repeated exposure may trigger immune hypersensitivity.
Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system . We do not rely on a single layer of protection.

PPE ComponentSpecificationScientific Rationale
Hand Protection (Primary) Nitrile (0.11 mm min) Standard protection against incidental splashes.
Hand Protection (Secondary) Nitrile (Long Cuff) or Laminate Crucial: Alkyl chlorides can permeate standard nitrile over time. Double gloving creates a "breakthrough buffer," allowing you to change the outer glove immediately upon contamination without exposing skin.
Eye Protection Chemical Splash Goggles Safety glasses with side shields are insufficient for liquids that are both irritants and alkylators. You need a sealed environment to prevent vapor entry and splashes.[4]
Respiratory Fume Hood (Face Velocity >100 fpm) Engineering controls are primary. If work must occur outside a hood (e.g., maintenance), use a Full-Face Respirator with Organic Vapor (OV) cartridges .
Body Defense Tyvek® Lab Coat (or equivalent) Cotton coats absorb liquids and hold them against the skin. Non-woven synthetic coats (polypropylene/polyethylene) repel organic fluids.
Operational Protocol: Safe Handling Workflow
Phase A: Preparation (Pre-Work)
  • Verify Engineering Controls: Ensure the fume hood is certified and operating at normal flow.

  • Quench Preparation: Prepare a beaker of 10% aqueous Sodium Thiosulfate or dilute Ammonium Hydroxide .

    • Why? These are "soft" nucleophiles that will rapidly react with and neutralize the alkyl chloride moiety in case of a minor spill, rendering it non-alkylating.

Phase B: Active Handling (Synthesis/Transfer)
  • Weighing: Do not weigh on an open bench. Move the balance into the hood or use a localized exhaust snorkel.

  • Transfer: Use positive displacement pipettes or glass syringes for liquid transfer to avoid aerosol generation.

  • Heating: If the reaction requires heat, ensure the system is under a reflux condenser with an inert gas blanket (Nitrogen/Argon).

    • Risk:[2][6][7][8] Heating increases vapor pressure, elevating the concentration of the alkylating vapor in the hood.

Phase C: Decontamination & Cleanup
  • Wipe Down: Wipe all tools (spatulas, flask necks) with a solvent-dampened wipe (Acetone/Ethanol).

  • Neutralize Wipes: Place wipes in the solid waste container, but treat them as hazardous.

  • Glove Removal: Use the "beak method" (peel from the wrist inside-out) to ensure the contaminated outer surface never touches skin.

Visualization: Safety Logic Flow

The following diagram illustrates the decision-making process for handling this specific intermediate.

SafetyProtocol Start Start: Handling CAS 331717-49-8 CheckHood Check Fume Hood (>100 fpm?) Start->CheckHood StopWork STOP WORK Contact Facilities CheckHood->StopWork No PPE Don PPE: Double Nitrile Gloves Splash Goggles Synthetic Lab Coat CheckHood->PPE Yes Handling Active Handling (Transfer/Weighing) PPE->Handling SpillCheck Spill Occurred? Handling->SpillCheck SpillAction 1. Evacuate Hood Area 2. Cover with absorbent 3. Neutralize (Thiosulfate) SpillCheck->SpillAction Yes Cleanup Decontaminate Tools (Solvent Wipe) SpillCheck->Cleanup No Waste Disposal: Halogenated Organic Waste SpillAction->Waste Cleanup->Waste

Caption: Operational workflow emphasizing the critical "Stop Work" decision points and spill response loops.

Emergency Response & Disposal
Accidental Exposure[4][9]
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes . Do not use alcohol/solvents on the skin (this enhances absorption).

  • Eye Contact: Flush for 15 minutes. Hold eyelids open. Seek immediate ophthalmological support.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Disposal Protocols

This compound contains both Chlorine and Nitrogen .

  • Stream: Segregate into Halogenated Organic Waste .

  • Labeling: Clearly tag as "Toxic" and "Alkylating Agent."

  • Incompatibility: Do NOT mix with strong oxidizers (e.g., Nitric Acid) or strong acids, as this may release toxic chlorine gas or pyridine vapors.

References
  • ECHA (European Chemicals Agency). (n.d.). Information on Chemicals: Alkyl Halides and Pyridine Toxicity. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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